molecular formula C5H10O2S B1583577 Ethyl 2-mercaptopropionate CAS No. 19788-49-9

Ethyl 2-mercaptopropionate

Cat. No.: B1583577
CAS No.: 19788-49-9
M. Wt: 134.2 g/mol
InChI Key: LXXNWCFBZHKFPT-UHFFFAOYSA-N
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Description

Ethyl 2-mercaptopropionate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Properties

IUPAC Name

ethyl 2-sulfanylpropanoate
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InChI

InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LXXNWCFBZHKFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20864904
Record name Ethyl 2-sulfanylpropanoate
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Molecular Weight

134.20 g/mol
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Density

1.027-1.050
Record name Ethyl 2-mercaptopropionate
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CAS No.

19788-49-9, 103616-07-5
Record name Ethyl 2-mercaptopropionate
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Record name Ethyl 2-mercaptopropionate
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Record name Propanoic acid, 2-mercapto-, ethyl ester
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Record name Ethyl 2-sulfanylpropanoate
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Record name Ethyl 2-mercaptopropionate
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Record name ETHYL 2-MERCAPTOPROPIONATE
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Record name Ethyl 2-mercaptopropionate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-mercaptopropionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Ethyl 2-mercaptopropionate, a versatile chemical compound with applications spanning from flavor and fragrance creation to its emerging role as a building block in pharmaceutical synthesis. This document delves into its chemical identity, synthesis, analytical characterization, safety protocols, and its potential in scientific research and drug development, offering a valuable resource for professionals in these fields.

Chemical Identity and Physicochemical Properties

This compound is a carboxylic ester characterized by the presence of a thiol group. This unique combination of functional groups imparts its distinct properties and reactivity.

CAS Number: 19788-49-9[1][2][3][4][5][6][7]

Synonyms: A variety of synonyms are used to identify this compound in literature and commerce, including:

  • Ethyl 2-mercaptopropanoate[3][8]

  • Ethyl 2-sulfanylpropanoate[3][9]

  • 2-Mercaptopropionic Acid Ethyl Ester[3][4]

  • Ethyl thiolactate[6]

  • Propanoic acid, 2-mercapto-, ethyl ester[3][6][9]

  • Ethyl α-mercaptopropionate[3]

A comprehensive table summarizing its key physicochemical properties is presented below for quick reference.

PropertyValueSource
Molecular Formula C₅H₁₀O₂S[3][7]
Molecular Weight 134.20 g/mol [3][7]
Appearance Colorless to almost colorless clear liquid[4][5]
Odor Sulfurous, fruity on dilution, with meaty and onion-like notes[5][10]
Density 1.031 g/mL at 25 °C[5]
Boiling Point 40-41 °C at 1 mm Hg[5]
Flash Point 137 °F (58.3 °C)[10]
Refractive Index n20/D 1.449[5]
Solubility Soluble in alcohol; sparingly soluble in water[10]

Synthesis of this compound: A Laboratory Perspective

The most common and direct method for the laboratory synthesis of this compound is the Fischer esterification of 2-mercaptopropionic acid with ethanol, catalyzed by a strong acid. This reversible reaction necessitates careful control of conditions to drive the equilibrium towards the product.

Reaction Principle: Fischer Esterification

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism, initiated by the protonation of the carbonyl oxygen of the carboxylic acid, increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester.

A general schematic of the Fischer esterification is depicted below:

Caption: General schematic of the Fischer esterification reaction.

Detailed Experimental Protocol

Materials:

  • 2-Mercaptopropionic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-mercaptopropionic acid and a molar excess of anhydrous ethanol (typically 3-5 equivalents).

  • Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with dichloromethane or diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to obtain pure this compound.

Analytical Characterization

For researchers and drug development professionals, rigorous analytical characterization is paramount to confirm the identity and purity of a synthesized or procured compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl and propionate moieties. The spectrum can be used to confirm the structure of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbon bearing the thiol group, and the carbons of the ethyl group.

Mass Spectrometry (MS):

  • GC-MS: Gas chromatography-mass spectrometry is a powerful tool for both separating this compound from any impurities and for confirming its molecular weight through the detection of the molecular ion peak. The fragmentation pattern can also provide structural information.[9][11]

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group (typically around 1735 cm⁻¹) and the S-H stretch of the thiol group (a weak band around 2550 cm⁻¹).

A summary of expected analytical data is provided in the table below.

Analytical TechniqueExpected Data/Features
¹H NMR Signals corresponding to CH₃ (doublet), CH (quartet), SH (singlet/triplet), OCH₂ (quartet), and OCH₂CH₃ (triplet).
¹³C NMR Resonances for C=O, C-S, C-O, and aliphatic carbons.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 134.04.
IR Spectroscopy Strong C=O stretch (~1735 cm⁻¹), weak S-H stretch (~2550 cm⁻¹), C-O stretch.

Applications in Research and Drug Development

While this compound is well-established in the flavor and fragrance industry for its ability to impart savory, meaty, and fruity notes, its utility as a pharmaceutical intermediate and research chemical is an area of growing interest.[10]

Role as a Pharmaceutical Intermediate

The presence of both a thiol and an ester functional group makes this compound a versatile building block in organic synthesis. The thiol group is nucleophilic and can participate in various reactions, including Michael additions and nucleophilic substitutions. The ester group can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions. These reactive handles allow for its incorporation into more complex molecules, including active pharmaceutical ingredients (APIs). While specific examples in publicly available literature are not abundant, chemical suppliers often categorize it under pharmaceutical intermediates, suggesting its use in proprietary drug discovery programs.[10][12]

Potential in Cysteine Mimetics and Biological Studies

The structural similarity of the 2-mercaptopropionate core to the amino acid cysteine suggests its potential use in the design of cysteine mimetics. Cysteine and its derivatives play crucial roles in various biological processes, including protein structure, enzyme catalysis, and cellular redox homeostasis. This compound can serve as a starting material for the synthesis of more complex molecules that mimic the biological activity of cysteine-containing peptides or that act as inhibitors of cysteine proteases.

The metabolism of mercaptans is an area of toxicological and pharmacological importance.[13] Studies on the metabolism and potential toxicity of mercaptoesters like this compound can provide valuable insights into the biotransformation of sulfur-containing xenobiotics.[14][15][16][17]

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Flammable liquid and vapor. [4]

  • Harmful if swallowed or inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a multifaceted compound with established applications and significant potential for future research and development. Its well-defined chemical properties, accessible synthesis, and versatile reactivity make it a valuable tool for chemists in both academia and industry. For drug development professionals, its role as a potential pharmaceutical intermediate and its relevance to the study of sulfur-containing compounds in biological systems warrant further exploration. This guide serves as a foundational resource to support and inspire further investigation into the chemistry and applications of this compound.

References

An In-depth Technical Guide to the Boiling Point and Density of Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Physicochemical Landscape of a Key Thiol Ester

Ethyl 2-mercaptopropionate (CAS No. 19788-49-9), a specialty chemical bearing both an ester and a thiol functional group, presents a unique profile of physical properties that are critical to its application in various scientific endeavors, including as a flavoring agent and as a potential intermediate in pharmaceutical synthesis.[1][2] This guide provides an in-depth exploration of two of its fundamental physical characteristics: boiling point and density. For researchers in drug development, a precise understanding of these properties is paramount for process optimization, purification, and formulation. This document moves beyond a simple recitation of values to provide a foundational understanding of the molecular interactions governing these properties, detailed experimental protocols for their accurate determination, and a discussion of their relevance in a research and development context.

I. Physicochemical Properties of this compound: A Summary

A compilation of the key physical and chemical properties of this compound is presented below, providing a quick reference for laboratory applications.

PropertyValueSource(s)
Molecular Formula C5H10O2S[3]
Molecular Weight 134.19 g/mol [3]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 40-41 °C at 1 mmHg90 °C at 60 mmHg~164 °C at 760 mmHg (estimated)[3][4][5]
Density (Specific Gravity) 1.031 g/mL at 25 °C1.04 (20/20)[3][4][5]
Refractive Index 1.45 at 20 °C[3]
Flash Point 58 °C[3]

II. The Molecular Basis of Boiling Point and Density: A Tale of Two Functional Groups

The boiling point and density of a molecule are direct reflections of its intermolecular forces. This compound's structure, featuring both an ester and a thiol, results in a nuanced interplay of these forces.

Intermolecular Forces at Play
  • Dipole-Dipole Interactions: The ester group (R-COO-R') possesses a significant dipole moment due to the polar carbon-oxygen double bond and single bonds. This leads to dipole-dipole attractions between adjacent molecules, which are stronger than the London dispersion forces found in nonpolar molecules of similar size.[6]

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces arise from temporary fluctuations in electron distribution. The size and surface area of the this compound molecule contribute to the strength of these forces.

  • Weak Hydrogen Bonding of the Thiol Group: The thiol group (-SH) is the sulfur analog of the hydroxyl group (-OH) found in alcohols. While alcohols exhibit strong hydrogen bonding, the S-H bond is less polar than the O-H bond due to the lower electronegativity of sulfur compared to oxygen.[1][7] Consequently, the hydrogen bonding in thiols is significantly weaker.[7][8] This is a key reason why thiols have lower boiling points than alcohols of similar molecular weight.[7][9]

The combination of these forces dictates the energy required to separate the molecules into the gaseous phase (boiling point) and how closely they pack together in the liquid state (density). The dominant forces are the dipole-dipole interactions of the ester and the van der Waals forces, with a minor contribution from the weak hydrogen bonding of the thiol group.

Boiling_Point_Determination A Assemble Apparatus: - Attach test tube with sample to thermometer - Insert inverted capillary tube B Heat Slowly (2-3 °C/min) A->B C Observe Bubbles: - Slow stream (expelled air) - Rapid, continuous stream (boiling) B->C D Remove Heat C->D E Record Temperature: - When liquid enters capillary tube D->E F Correct for Atmospheric Pressure E->F Density_Measurement A Weigh empty, dry pycnometer (m1) B Fill with distilled water at T, weigh (m2) A->B F Calculate sample density (ρ) A->F C Calculate pycnometer volume (V) B->C C->F V = (m2 - m1) / ρ_water D Dry pycnometer E Fill with sample at T, weigh (m3) D->E E->F E->F ρ = (m3 - m1) / V

References

An In-depth Technical Guide to the Solubility of Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-mercaptopropionate is a pivotal specialty chemical, recognized for its characteristic sulfurous and fruity aroma, which lends itself to applications in the flavor and fragrance industries.[1][2] Beyond its sensory attributes, its utility in pharmaceutical research and material sciences is growing.[3] A comprehensive understanding of its solubility in both aqueous and organic media is fundamental for its effective application, formulation, and synthesis. This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in its physicochemical properties. It offers a compilation of quantitative solubility data, explores the underlying molecular interactions governing its solubility, and presents a standardized protocol for its empirical determination. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Profile of this compound

To comprehend the solubility of this compound (CAS 19788-49-9), it is essential to first examine its molecular structure and inherent chemical properties.[4]

  • Molecular Formula: C₅H₁₀O₂S[4]

  • Molecular Weight: 134.2 g/mol [4]

  • Structure: this compound is a carboxylic ester featuring a thiol (-SH) group on the alpha-carbon.[1][2][5] This bifunctional nature dictates its chemical behavior and interaction with various solvents.

The molecule's solubility is governed by a balance of polar and non-polar characteristics. The ester group (-COO-) introduces polarity and potential for dipole-dipole interactions, while the ethyl (-CH₂CH₃) and methyl (-CH₃) groups contribute to its non-polar, hydrophobic character. The thiol group, with a pKa around 8.59, can act as a weak hydrogen bond donor.[6] The calculated octanol-water partition coefficient (XLogP3-AA) of 1.2 is indicative of a relatively balanced lipophilic and hydrophilic nature.[4]

Solubility in Aqueous and Organic Solvents

The solubility of a compound is a quantitative measure of its ability to dissolve in a given solvent to form a homogeneous solution. For this compound, this property varies significantly across different solvent classes.

Aqueous Solubility

This compound exhibits limited solubility in water. One source estimates its water solubility at 7947 mg/L (approximately 7.95 g/L) at 25°C, while another reports a value of 37.2 g/L at the same temperature.[2][3][4] This discrepancy highlights the importance of empirical verification. The term "practically insoluble" has also been used to describe its behavior in water, which aligns with the lower estimated value and its relatively low polarity compared to water.[7]

Solubility in Organic Solvents

In contrast to its limited aqueous solubility, this compound is readily soluble in many organic solvents.[3] This is attributed to the principle of "like dissolves like," where its mixed polar and non-polar characteristics allow for favorable interactions with a wide range of organic media.[8]

Quantitative solubility data at 25°C is summarized in the table below.[4]

Solvent CategorySolventSolubility (g/L)
Polar Protic Methanol1560.06
Ethanol860.75
Isopropanol622.07
n-Propanol571.56
n-Butanol505.94
Acetic Acid1154.36
Polar Aprotic Dimethyl Sulfoxide (DMSO)1351.28
N,N-Dimethylformamide (DMF)1421.82
Acetone1164.42
Acetonitrile990.47
Tetrahydrofuran (THF)808.25
Ethyl Acetate465.89
Non-Polar Chloroform1263.55
Dichloromethane1198.71
Toluene195.64
n-Hexane83.93
Cyclohexane70.8

Causality of Solubility: A Mechanistic Perspective

The observed solubility trends can be explained by considering the intermolecular forces between this compound and the solvent molecules.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the ester group and the sulfur atom of the thiol group. The high solubility in these solvents suggests strong dipole-dipole interactions and hydrogen bonding contribute significantly.[4]

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone): The high solubility is primarily driven by strong dipole-dipole interactions between the polar regions of the solute and solvent molecules.[4]

  • In Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is governed by weaker London dispersion forces. The aliphatic portions of this compound interact favorably with these non-polar solvents, although the overall solubility is lower compared to polar solvents, reflecting the influence of the polar ester and thiol groups.[4]

  • In Water: The relatively low solubility is a result of the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the non-polar ethyl and methyl groups of the solute.[2][3]

Standard Protocol for Experimental Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is crucial. The following outlines a modified shake-flask method, a widely accepted technique for determining the solubility of chemical compounds.

Materials and Equipment
  • This compound (>97% purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC)

Experimental Workflow

The following workflow is a self-validating system designed for accuracy and reproducibility.

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Add excess Ethyl 2-mercaptopropionate to a vial B 2. Add a known volume of the chosen solvent A->B C 3. Seal the vial tightly B->C D 4. Place vial in a shaker at a constant temperature (e.g., 25°C) C->D E 5. Equilibrate for a set period (e.g., 24-48 hours) to ensure saturation D->E F 6. Allow undissolved solute to settle E->F G 7. Centrifuge to pellet any remaining solid/undissolved liquid F->G H 8. Carefully withdraw an aliquot of the supernatant G->H I 9. Filter the aliquot using a syringe filter H->I J 10. Dilute the filtrate with a suitable solvent I->J K 11. Analyze the diluted sample by a calibrated HPLC or GC method J->K L 12. Calculate the original concentration (solubility) K->L

Caption: Experimental workflow for solubility determination.

Critical Considerations and Self-Validation
  • Purity of Compound: The purity of this compound should be confirmed prior to the experiment to avoid erroneous results.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature is paramount.

  • Equilibration Time: An adequate equilibration period is necessary to ensure the solution is truly saturated. Preliminary experiments may be required to determine the optimal time.

  • Calibration: The analytical method (HPLC or GC) must be properly calibrated with standards of known concentrations to ensure accurate quantification.

  • Handling of Thiols: Thiols can be susceptible to oxidation.[9] While this compound is relatively stable, for prolonged studies or when working with more sensitive thiols, deoxygenated solvents and an inert atmosphere (e.g., nitrogen or argon) may be considered.[10][11]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. Its limited solubility in water and high solubility in a wide array of organic solvents are dictated by its unique molecular structure, which combines both polar and non-polar functionalities. The quantitative data and experimental protocol presented herein offer valuable tools for researchers and professionals, enabling the informed selection of solvents for various applications, from reaction chemistry to formulation development. A thorough understanding of these solubility characteristics is indispensable for harnessing the full potential of this versatile compound.

References

Spectroscopic data for Ethyl 2-mercaptopropionate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-mercaptopropionate

Introduction

This compound (CAS No. 19788-49-9) is an organosulfur compound featuring both an ester and a thiol functional group.[1][2] As a versatile building block in organic synthesis and a component in the flavor and fragrance industry, its unambiguous identification and quality assessment are paramount.[2][3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical toolkit for the structural elucidation and purity verification of this molecule.

This guide serves as a comprehensive technical resource for researchers, scientists, and quality control professionals. It provides a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, grounded in the fundamental principles of spectroscopy. Beyond presenting the data, this document explains the causal relationships between the molecular structure and the resulting spectral features and provides validated, step-by-step protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of this compound contains several key features that dictate its spectroscopic signature:

  • Ethyl Ester Group (-COOCH₂CH₃): This group gives rise to characteristic signals in both NMR and IR spectra. The electron-withdrawing carbonyl (C=O) group significantly influences the chemical environment of adjacent protons and carbons.

  • Thiol Group (-SH): The sulfhydryl group is a key identifier. Its proton has a distinct chemical shift in ¹H NMR, and the S-H bond has a characteristic, albeit often weak, vibrational frequency in IR spectroscopy.[4]

  • Chiral Center: The carbon atom at the 2-position (C2) is a stereocenter, bonded to four different groups (H, CH₃, SH, C=O). This leads to diastereotopic protons in certain environments if the molecule is derivatized or placed in a chiral solvent, though in standard achiral solvents, this is not observed.

Critical Safety & Handling Protocols

Before any experimental work, it is imperative to understand the hazards associated with this compound. This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[5] Inhalation may be harmful and cause respiratory irritation.[3]

Standard Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from oxidizing agents.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The signals are predictable based on the electronic environment and spin-spin coupling between neighboring protons.

Causality of Signal Characteristics:

  • Ethyl Group (CH₃CH₂O-): The methylene protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, causing them to appear at a higher chemical shift (downfield) compared to the methyl protons (-CH₃). These two groups of protons couple with each other, resulting in a quartet for the -CH₂- group (split by 3 adjacent protons) and a triplet for the -CH₃ group (split by 2 adjacent protons).

  • Propionate Backbone (-CH(SH)CH₃): The methine proton (-CH-) is deshielded by both the adjacent carbonyl group and the sulfur atom. It couples with the three protons of the methyl group, appearing as a quartet. The methyl group protons (-CH₃) are coupled to the single methine proton, resulting in a doublet.

  • Thiol Proton (-SH): The thiol proton is attached to sulfur. Its chemical shift can be variable and is often a broad singlet. It can undergo D₂O exchange, a useful technique for confirming its identity.[4]

Table 1: Summary of ¹H NMR Data for this compound

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂- (Ethyl)~4.2Quartet~7.1
-CH- (Propionate)~3.4Quartet~7.0
-SH (Thiol)~1.9Doublet*~8.0
-CH₃ (Propionate)~1.5Doublet~7.0
-CH₃ (Ethyl)~1.3Triplet~7.1
Note: The thiol proton signal can sometimes appear as a broad singlet and its coupling to the methine proton may not always be resolved.

Diagram 1: ¹H NMR Structural Assignments

G cluster_mol This compound cluster_data ¹H NMR Assignments mol CH₃(a)-CH₂(b)-O-C(=O)-CH(c)(SH(d))-CH₃(e) a a: ~1.3 ppm (t) b b: ~4.2 ppm (q) b->a J ≈ 7.1 Hz c c: ~3.4 ppm (q) d d: ~1.9 ppm (d) c->d J ≈ 8.0 Hz e e: ~1.5 ppm (d) c->e J ≈ 7.0 Hz

Caption: Correlation of proton signals to the molecular structure.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum reveals the five unique carbon environments in the molecule.

Causality of Signal Characteristics:

  • Carbonyl Carbon (C=O): This carbon is the most deshielded due to the double bond to one oxygen and a single bond to another, causing it to appear furthest downfield.

  • Oxygen-Attached Carbons (-OCH₂- and -CH(S)-): The carbon of the methylene group (-OCH₂-) is strongly deshielded by the adjacent oxygen. The methine carbon (-CH-), attached to the sulfur and the carbonyl group, is also significantly downfield.

  • Alkyl Carbons (-CH₃): The two methyl carbons appear at the highest field (lowest ppm values), as they are the most shielded.

Table 2: Summary of ¹³C NMR Data for this compound

Assigned CarbonChemical Shift (δ, ppm)
C=O (Ester)~172
-O-CH₂- (Ethyl)~62
-CH- (Propionate)~40
-CH₃ (Propionate)~22
-CH₃ (Ethyl)~14
Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A higher number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale to the solvent residual peak or TMS (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Analysis of Key Vibrational Modes:

  • C=O Stretch: The ester carbonyl group produces a very strong and sharp absorption band, which is one of the most prominent features in the spectrum.

  • S-H Stretch: The thiol S-H bond has a characteristic stretching frequency. This absorption is typically weak and can sometimes be difficult to observe.[4]

  • C-H Stretch: The sp³ C-H bonds of the alkyl groups will show strong absorptions just below 3000 cm⁻¹.

  • C-O Stretch: The C-O single bond of the ester group results in a strong absorption in the fingerprint region.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch~1735Strong, Sharp
C-H (sp³)Stretch2850-3000Strong
S-H (Thiol)Stretch2550-2600Weak to Medium
C-O (Ester)Stretch1100-1300Strong

Diagram 2: IR Spectroscopy Workflow

G cluster_workflow ATR-IR Data Acquisition A Place drop of liquid This compound on ATR crystal C Acquire sample spectrum A->C B Acquire background spectrum (air) B->C D Process data (background subtraction) C->D E Final IR Spectrum D->E

Caption: A typical workflow for acquiring an ATR-IR spectrum.

Experimental Protocol: ATR-IR Data Acquisition

Objective: To obtain an IR spectrum to identify the key functional groups.

Methodology:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical method.

Analysis of Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺•): The molecular ion peak corresponds to the intact molecule with one electron removed. For this compound (C₅H₁₀O₂S), the expected exact mass is approximately 134.04 g/mol .[1] This peak should be observable in the EI-MS spectrum.

  • Key Fragments: Under the high energy of EI, the molecular ion fragments in predictable ways. Common fragmentation pathways for this structure include:

    • Loss of the ethoxy radical (•OCH₂CH₃) to give an ion at m/z 89.

    • Loss of an ethyl radical (•CH₂CH₃) to give an ion at m/z 105.

    • Cleavage of the C-S bond.

    • McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Table 4: Key Fragments in the EI Mass Spectrum

m/zProposed FragmentFormula
134[M]⁺• (Molecular Ion)[C₅H₁₀O₂S]⁺•
105[M - C₂H₅]⁺[C₃H₅O₂S]⁺
89[M - OC₂H₅]⁺[C₃H₅OS]⁺
61[CH(SH)CH₃]⁺[C₂H₅S]⁺
45[OC₂H₅]⁺[C₂H₅O]⁺

Diagram 3: Simplified EI-MS Fragmentation Pathway

G A [C₅H₁₀O₂S]⁺• m/z = 134 B [C₃H₅OS]⁺ m/z = 89 A->B - •OC₂H₅ C [C₃H₅O₂S]⁺ m/z = 105 A->C - •C₂H₅

Caption: Primary fragmentation routes of the molecular ion.

Experimental Protocol: GC-MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to a temperature of ~250 °C.

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: ~230 °C.

    • Mass Range: Scan from m/z 40 to 200.

  • Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin the data acquisition.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).[7]

Conclusion

The spectroscopic characterization of this compound is straightforward and highly informative. ¹H and ¹³C NMR spectroscopy provides a definitive map of the C-H framework, while IR spectroscopy quickly confirms the presence of key ester and thiol functional groups. Mass spectrometry validates the molecular weight and offers structural confirmation through predictable fragmentation patterns. By employing the protocols and understanding the spectral analyses presented in this guide, researchers can confidently identify and assess the purity of this compound, ensuring the integrity of their scientific and developmental work.

References

Safety and handling precautions for Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-mercaptopropionate

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the safe handling, storage, and emergency management of this compound (CAS No. 19788-49-9). As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Introduction to this compound

This compound is a carboxylic ester and a thiol derivative used as a laboratory chemical, a flavoring agent in the food industry, and an intermediate in various chemical syntheses.[1][2][3] Its distinct sulfurous and fruity odor, detectable at concentrations as low as 1 part per billion, is a key characteristic.[2] While useful, its chemical nature presents a spectrum of hazards that necessitate rigorous safety protocols. This guide is structured to provide a foundational understanding of these risks and the practical, validated procedures to mitigate them effectively.

Section 1: Core Hazard Profile and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of safe handling. The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary risks involve flammability, acute toxicity, and irritation to the skin, eyes, and respiratory system.[1][5]

Physicochemical Properties & Hazards

The physical properties of a chemical directly influence its behavior and the necessary control measures. This compound is a colorless liquid with a potent stench.[4][6] It is a flammable liquid and its vapors can form explosive mixtures with air, which may travel to an ignition source and flash back.[6]

Causality Behind the Hazard: The flammability is due to its organic ester structure and relatively low flash point. The primary danger lies in the potential for its vapors, which are heavier than air, to accumulate in low-lying areas and travel considerable distances to an ignition source.[7]

Table 1: Key Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₅H₁₀O₂S[4][6]
Molecular Weight 134.20 g/mol [1][4]
Appearance Colorless Liquid[2][8]
Odor Stench; Sulfurous, fruity[2][4]
Boiling Point 40-41 °C @ 1 mm Hg[2][3]
Flash Point ~58.3 °C (137 °F)[3][9]
Density ~1.031 - 1.04 g/mL at 25 °C[2][10]
Vapor Pressure 1.38 mmHg at 25°C[5]
Solubility Immiscible with water[4]
Toxicological Profile: A Multi-Route Threat

This compound is classified as harmful if swallowed or inhaled and causes significant irritation upon contact.[1][11]

  • Acute Toxicity (Oral/Inhalation): Classified as Category 4 for both oral and inhalation routes, indicating that exposure can be harmful.[4][6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]

  • Skin and Eye Irritation: It is a Category 2 irritant for both skin and eyes, capable of causing serious irritation.[4][6] Prolonged contact can lead to inflammation and discomfort.

  • Respiratory Irritation: As a specific target organ toxicity - single exposure (STOT-SE 3), it may cause respiratory irritation.[1][6]

Expert Insight: The thiol group (-SH) is a key feature of its reactivity and toxicity. Thiols can interact with biological systems, and the irritant properties are a direct consequence of this reactivity with mucosal membranes and skin proteins. The full toxicological properties have not been completely investigated, which warrants a cautious approach.[4]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Flammable Liquids3H226: Flammable liquid and vapor[1][6][8]
Acute Toxicity, Oral4H302: Harmful if swallowed[1][6][11]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1][6]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][6][11]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[1][6][11]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)H335: May cause respiratory irritation[1][6]

Section 2: Engineering and Administrative Controls: The First Line of Defense

To mitigate the risks outlined above, a hierarchy of controls must be implemented. Engineering and administrative controls are designed to minimize exposure before relying on personal protective equipment.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area.[4] A certified chemical fume hood is mandatory for any procedure that may generate vapors, such as heating or transferring large quantities. This is critical to prevent the accumulation of flammable and toxic vapors in the breathing zone of the user and the laboratory environment.[7]

  • Ignition Source Control: Due to its flammability, all potential ignition sources must be rigorously excluded from the handling area.[4][8] This includes open flames, hot surfaces, and sparks from electrical equipment.[6] Use only non-sparking tools and explosion-proof electrical/ventilating/lighting equipment.[4][8][12] Grounding and bonding of containers and receiving equipment are required during transfers to prevent the buildup of static electricity.[8]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4] Their locations should be clearly marked and regularly tested.

Section 3: Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense and must be selected based on a thorough risk assessment. The equipment chosen must be appropriate for the task and resistant to the chemical.

Trustworthiness through Protocol: A self-validating PPE system involves not just wearing the equipment, but understanding its limitations and implementing checks. This includes inspecting gloves for tears before use, ensuring a proper seal on respirators, and replacing any contaminated or damaged PPE immediately.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and ValidationSource
Eye/Face Protection Chemical safety goggles or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and vapors that cause serious eye irritation.[4][7]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.Wear appropriate protective gloves and clothing to prevent skin exposure. Check glove compatibility charts and inspect for damage before each use.[4][7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.Required when engineering controls are insufficient to maintain exposure below acceptable levels or during emergency situations. A full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) should be used.[4][7]

Section 4: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to validated protocols is essential for routine safety.

Protocol 4.1: Safe Handling and Dispensing
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources.

  • PPE Donning: Don all required PPE as specified in Table 3.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are bonded and grounded to prevent static discharge.[8]

  • Dispensing: Perform all transfers and dispensing slowly and carefully to minimize splashing and vapor generation. Use only non-sparking tools.[4]

  • Closure: After dispensing, securely close the container.[8]

  • Decontamination: Wipe down the external surfaces of the container and any minor spills within the fume hood immediately with a suitable absorbent material.

  • Waste Disposal: Dispose of all contaminated materials (gloves, absorbent pads) in a designated hazardous waste container.[6]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[6] Remove and wash contaminated clothing before reuse.[6]

Protocol 4.2: Storage
  • Location: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4][8] The storage area should be a designated flammables cabinet or room.

  • Container Integrity: Keep containers tightly closed to prevent vapor leakage and potential contamination.[6][8]

  • Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[4][6] Contact with these materials can lead to vigorous reactions.

  • Stability: The material is noted to be air-sensitive, suggesting that prolonged exposure to air could lead to degradation.[4] While hazardous polymerization is not expected to occur, this sensitivity reinforces the need for tightly sealed containers.

Section 5: Emergency Protocols

Immediate and correct response during an emergency can significantly reduce harm.

Protocol 5.1: Accidental Spill Response
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Ignition Sources: Remove all sources of ignition from the area.[4][6]

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[4][6][12] Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[4][6]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the appropriate safety personnel.

Protocol 5.2: First Aid Measures
  • Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[4][6]

Protocol 5.3: Firefighting Measures
  • Suitable Extinguishers: Use carbon dioxide (CO₂), dry chemical powder, water spray, or alcohol-resistant foam.[4][6][11] Water mist may be used to cool closed containers.[6]

  • Hazards: The primary hazard is the flammability of the liquid. Containers may explode when heated.[6] Vapors can form explosive mixtures with air.[6] Hazardous combustion products include sulfur oxides and hydrogen sulfide (H₂S).[4][6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Section 6: Waste Disposal

Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[4] this compound and any contaminated materials should be treated as hazardous waste.[6] Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[4][6] Do not empty into drains.[4] Contaminated packaging should also be disposed of as hazardous waste, as empty containers can retain dangerous product residue and vapor.[6][12]

Visualization: Risk Management Workflow

The following diagram illustrates the logical flow for establishing a safe work environment when handling this compound.

RiskManagementWorkflow cluster_assessment 1. Risk Assessment cluster_controls 2. Implement Controls cluster_emergency 3. Emergency Preparedness RA1 Identify Hazards - Flammable (H226) - Toxic (H302, H332) - Irritant (H315, H319, H335) RA2 Evaluate Exposure Routes - Inhalation - Skin/Eye Contact - Ingestion RA1->RA2 RA3 Assess Task-Based Risks (e.g., Dispensing, Heating) RA2->RA3 C1 Engineering Controls - Chemical Fume Hood - Ignition Source Control - Grounding/Bonding RA3->C1 Mitigate C2 Administrative Controls - SOPs & Training - Restricted Access C1->C2 C3 Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat - Respirator (if needed) C2->C3 E3 Emergency Protocols (Spill, Fire, Exposure) C3->E3 Prepare for Failure E1 Spill Response Kit (Absorbents, Waste Bags) E2 First Aid & Safety Equipment (Eyewash, Safety Shower) E1->E2 E2->E3 End Safe Handling Achieved E3->End Start Begin Work with This compound Start->RA1

Caption: Risk assessment and control workflow for this compound.

References

GHS hazard classification of Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the GHS Hazard Classification of Ethyl 2-mercaptopropionate (CAS: 19788-49-9)

Introduction: Understanding this compound

This compound (CAS: 19788-49-9, Molecular Formula: C₅H₁₀O₂S) is a thiol-containing carboxylic ester.[1][2][3] It is recognized by its distinct sulfurous and fruity aroma, which has led to its application as a flavoring agent in the food industry and as a component in fragrance formulations.[4][5] For researchers, scientists, and drug development professionals, understanding the inherent hazards of chemical reagents is a prerequisite for ensuring laboratory safety and experimental integrity. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the standardized framework for this critical evaluation.

This guide provides a comprehensive analysis of the GHS hazard classification for this compound. By synthesizing data from authoritative sources, including supplier Safety Data Sheets (SDS) and chemical databases, we will establish a clear hazard profile, explain the causality behind each classification, and identify areas where data remains insufficient, thereby empowering scientific professionals to implement appropriate safety protocols.

The GHS Classification Process: A Methodical Approach

The determination of a GHS classification is not arbitrary; it follows a logical workflow grounded in the evaluation of scientific evidence against a set of established criteria. The primary objective is to identify the intrinsic hazards of a substance, encompassing its physicochemical properties, its effects on human health, and its potential environmental impact.

GHS_Workflow Data Step 1: Data Collection (SDS, ECHA, PubChem, Literature) Evaluation Step 2: Evidence Evaluation (Compare data to GHS criteria) Data->Evaluation Evidence Assignment Step 3: Hazard Assignment (Assign Hazard Class & Category) Evaluation->Assignment Classification Communication Step 4: Hazard Communication (Determine Label Elements) Assignment->Communication Translation

Caption: General workflow for GHS hazard classification.

Part 1: Physicochemical Hazards

The primary physicochemical hazard associated with this compound is its flammability.

Flammable Liquids

Under GHS, liquids are classified as flammable based on their flash point—the lowest temperature at which vapors of the material will ignite with an ignition source.

PropertyValueSource
Flash Point 137 °F / 58.3 °C[4]

The GHS criteria for Flammable Liquid Category 3 include substances with a flash point of ≥ 23 °C and ≤ 60 °C. With a reported flash point of 58.3 °C, this compound falls squarely within this category. This classification is consistently supported by multiple supplier safety data sheets.[6][7]

  • Classification: Flammable Liquid, Category 3

  • Hazard Statement: H226 - Flammable liquid and vapor.[1][8]

Part 2: Health Hazards

A thorough review of toxicological data reveals several health hazards associated with this compound. The signal word "Warning" is appropriate based on the combination of these classifications.[1][6]

Acute Toxicity

Acute toxicity refers to adverse effects occurring after a single dose or multiple doses given within 24 hours. This compound is classified as harmful through both oral and inhalation routes of exposure.

RouteGHS ClassificationHazard StatementPrimary Sources
Oral Category 4H302 - Harmful if swallowed[1][7][8]
Inhalation Category 4H332 - Harmful if inhaled[1][6][7][8]
Dermal Insufficient Data for ClassificationN/A

While specific LD₅₀ (oral) or LC₅₀ (inhalation) values are not consistently published across public data sources, the classification as Category 4 is robust, appearing in over 96% of the notifications submitted to the ECHA C&L inventory.[1] This indicates a strong consensus within the chemical industry based on available proprietary or analogue data.

Skin and Eye Irritation

The substance poses a direct irritant hazard to the skin and eyes upon contact.

  • Skin Corrosion/Irritation: Classified as Category 2 (H315 - Causes skin irritation) .[1][6][8] This classification implies that prolonged or repeated contact is likely to cause inflammation. Standard laboratory practice, including the use of nitrile gloves, is a necessary control measure.

  • Serious Eye Damage/Eye Irritation: Classified as Category 2 (H319 - Causes serious eye irritation) .[1][6][8][9] This hazard necessitates the mandatory use of safety glasses or goggles, as direct contact can cause significant, though reversible, eye damage.

Specific Target Organ Toxicity - Single Exposure (STOT-SE)

Exposure to a high concentration of this compound vapor can lead to transient irritation of the respiratory system.

  • Classification: STOT - Single Exposure, Category 3

  • Hazard Statement: H335 - May cause respiratory irritation.[1][7][8]

This classification is based on observations of respiratory discomfort and is a common finding for volatile organic compounds.[6] The causality is a direct irritant effect on the mucous membranes of the respiratory tract. This underscores the importance of handling the substance in a well-ventilated area or a chemical fume hood.

Evaluation of Other Health Endpoints

For a comprehensive risk assessment, it is equally important to identify where data is insufficient to make a classification.

  • Skin Sensitization: No definitive data is available for this compound to classify it as a skin sensitizer.[6] However, a structurally related compound, 2-mercaptopropionic acid, is known to be a skin sensitizer.[10] In the absence of specific data, and applying the precautionary principle, the potential for sensitization should not be entirely dismissed, particularly for individuals with known chemical sensitivities.

  • Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity (CMR): Authoritative sources indicate that there is no available data to classify the substance for these long-term health effects.[6][7][8] It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[6]

  • STOT - Repeated Exposure & Aspiration Hazard: There is insufficient data for the classification of these endpoints.[6][7]

Part 3: Environmental Hazards

Summary of GHS Classification and Label Elements

The comprehensive GHS classification for this compound is summarized below. These elements form the basis of the hazard communication found on container labels and in Section 2 of a compliant SDS.

Hazard ClassCategoryH-Statement
Flammable Liquid3H226: Flammable liquid and vapor
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Inhalation)4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
STOT - Single Exposure3H335: May cause respiratory irritation
  • Signal Word: Warning

  • Precautionary Statements (Examples): P210, P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[7][8]

Caption: GHS Label elements for this compound.

Conclusion and Recommendations for Safe Handling

This compound is a moderately hazardous substance requiring standard engineering controls and personal protective equipment for safe handling. The key hazards are its flammability and its irritant and acute toxicity effects via multiple routes of exposure. For professionals in research and development, the following core principles must be applied:

  • Engineering Controls: Always handle this substance in a well-ventilated area. A certified chemical fume hood is required for any procedure that may generate significant vapors or aerosols. Ensure eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses with side shields or chemical splash goggles.[7]

  • Handling and Storage: Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The material may be air-sensitive.[6]

  • Consult the SDS: This guide serves as a technical overview. Before any use, the complete, supplier-specific Safety Data Sheet must be reviewed and understood by all personnel.

By understanding the causality behind the GHS classification, scientific professionals can move beyond rote compliance and cultivate a proactive culture of safety, ensuring both personal well-being and the integrity of their research.

References

Retrosynthesis of Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Retrosynthesis and Synthesis of Ethyl 2-mercaptopropionate

This guide provides a comprehensive analysis of the retrosynthesis of this compound, a key compound in the flavor and fragrance industry, known for its sulfurous, onion-like aroma.[1] We will deconstruct the target molecule to its logical precursors and subsequently detail field-proven synthetic protocols, offering insights into the causality behind experimental choices for researchers, scientists, and professionals in drug development and chemical synthesis.

This compound (C₅H₁₀O₂S) is a volatile thiol that contributes to the characteristic aroma of various food products and is used as a flavoring agent.[2][] Its synthesis is a valuable case study in organosulfur chemistry, demonstrating fundamental principles of retrosynthetic analysis and functional group interconversion. The strategic installation of the thiol group is the central challenge, dictating the choice of starting materials and reaction pathways.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic analysis logically disassembles the target molecule to identify viable starting materials. For this compound, two primary disconnection strategies are considered: Carbon-Sulfur (C-S) bond disconnection and Functional Group Interconversion (FGI).

Primary Disconnection: The C-S Bond

The most intuitive and common approach is the disconnection of the carbon-sulfur bond. This strategy is predicated on forming the thiol via nucleophilic substitution, a robust and widely employed transformation in organic synthesis.

This disconnection yields two synthons:

  • An electrophilic ethyl propionate equivalent (A), where 'X' is a suitable leaving group.

  • A nucleophilic sulfur source (B), represented by the hydrosulfide anion.

The practical chemical equivalents (reagents) for these synthons are ethyl 2-halopropionates (like ethyl 2-bromopropionate) and an inorganic hydrosulfide salt (like sodium hydrosulfide, NaSH), respectively. This leads to a direct and efficient one-step synthesis.

G TM This compound disconnection C-S Disconnection TM->disconnection synthon_A Synthon A: Electrophilic Ethyl Propionate disconnection->synthon_A synthon_B Synthon B: Nucleophilic Sulfur disconnection->synthon_B reagent_A Reagent: Ethyl 2-bromopropionate synthon_A->reagent_A  Practical  Equivalent reagent_B Reagent: Sodium Hydrosulfide (NaSH) synthon_B->reagent_B  Practical  Equivalent

Caption: Retrosynthetic analysis via C-S bond disconnection.

Alternative Strategy: Functional Group Interconversion (FGI)

An alternative powerful strategy involves converting a different functional group at the C2 position into the desired thiol. The hydroxyl group is an excellent precursor for this transformation due to the commercial availability of its parent molecule, ethyl lactate.

This FGI approach does not break the carbon skeleton but plans the synthesis through an intermediate that is structurally similar and readily available. The conversion of an alcohol to a thiol requires activating the hydroxyl group to transform it into a good leaving group, which can then be displaced by a sulfur nucleophile.[4]

G TM This compound fgi Functional Group Interconversion (FGI) (S <-- OH) TM->fgi [FGI] precursor Precursor: Ethyl Lactate fgi->precursor

Caption: Retrosynthetic analysis via Functional Group Interconversion.

Synthetic Pathways and Methodologies

Based on our analysis, we will now explore the forward synthesis for the two most promising routes.

Route 1: Nucleophilic Substitution of Ethyl 2-Bromopropionate

This is the most direct pathway, leveraging the high reactivity of α-halo esters as alkylating agents.[5] Ethyl 2-bromopropionate is a commercially available starting material, making this route highly practical.[6][7] The core of this synthesis is an Sₙ2 reaction between ethyl 2-bromopropionate and a hydrosulfide salt.

Causality of Experimental Choices:

  • Nucleophile: Sodium hydrosulfide (NaSH) is chosen as an inexpensive and effective source of the SH⁻ nucleophile. It is crucial to use it in slight excess to ensure complete conversion of the starting material.

  • Solvent: A polar aprotic solvent like ethanol is suitable as it can dissolve the hydrosulfide salt while also being a good medium for Sₙ2 reactions. The use of ethanol also minimizes potential side reactions like elimination.

  • Temperature: The reaction is typically performed at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

G start Ethyl 2-bromopropionate reagent + NaSH (Sodium Hydrosulfide) start->reagent Sₙ2 Reaction solvent Ethanol Room Temp reagent->solvent product This compound reagent->product workup Aqueous Workup & Distillation product->workup Purification

Caption: Workflow for Synthesis Route 1.

Route 2: Conversion of Ethyl Lactate via the Mitsunobu Reaction

Causality of Experimental Choices:

  • Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents combine with the alcohol to form an oxyphosphonium salt, which is an excellent leaving group.[9][10]

  • Sulfur Source: Thioacetic acid (CH₃COSH) is an ideal sulfur nucleophile for this reaction. It is sufficiently acidic to participate in the reaction mechanism and, after displacement, forms a thioester intermediate.

  • Hydrolysis: The resulting ethyl 2-(acetylthio)propionate is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to cleave the acetyl group and liberate the free thiol.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nucleophilic Substitution Route 2: FGI (Mitsunobu)
Starting Material Ethyl 2-bromopropionateEthyl Lactate
Number of Steps 1 (plus workup)2 (Mitsunobu then Hydrolysis)
Key Reagents Sodium Hydrosulfide (NaSH)PPh₃, DIAD/DEAD, Thioacetic Acid, NaOH
Atom Economy HighModerate (generates PPh₃=O and hydrazine byproducts)
Advantages Direct, high-yielding, simple procedure.Mild conditions, good for sensitive substrates.
Disadvantages Starting material can be a lachrymator.[7]More complex, requires chromatography, byproducts.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis from Ethyl 2-Bromopropionate

Materials:

  • Ethyl 2-bromopropionate (18.1 g, 0.1 mol)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O, ~70%, 9.6 g, approx. 0.12 mol)

  • Ethanol (200 mL)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (500 mL), magnetic stirrer, condenser, separatory funnel

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydrosulfide (9.6 g) in ethanol (200 mL). Stir until the solid is mostly dissolved. Note: NaSH is hygroscopic and may not dissolve completely.[11]

  • To the stirring solution, add ethyl 2-bromopropionate (18.1 g) dropwise over 15 minutes at room temperature. An exotherm may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Partition the residue between deionized water (100 mL) and diethyl ether (100 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional portion of diethyl ether (50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Protocol 2: Synthesis from Ethyl Lactate (Mitsunobu)

Materials:

  • Ethyl lactate (11.8 g, 0.1 mol)

  • Triphenylphosphine (PPh₃, 28.9 g, 0.11 mol)

  • Thioacetic acid (8.4 g, 0.11 mol)

  • Diisopropyl azodicarboxylate (DIAD, 22.3 g, 0.11 mol)

  • Anhydrous Tetrahydrofuran (THF, 300 mL)

  • Methanol (150 mL)

  • Sodium hydroxide (6.0 g, 0.15 mol)

  • Round-bottom flask (1 L), magnetic stirrer, addition funnel, ice bath

Procedure:

  • Mitsunobu Reaction: To a 1 L round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl lactate (11.8 g), triphenylphosphine (28.9 g), and thioacetic acid (8.4 g) to anhydrous THF (300 mL).

  • Cool the stirring solution to 0 °C in an ice bath.

  • Add DIAD (22.3 g) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup and Hydrolysis: Concentrate the reaction mixture under reduced pressure. The residue will contain the intermediate thioester and byproducts (triphenylphosphine oxide, DIAD-hydrazine).

  • Dissolve the crude residue in methanol (150 mL). In a separate flask, dissolve sodium hydroxide (6.0 g) in water (50 mL), cool, and add to the methanolic solution.

  • Stir the mixture at room temperature for 2 hours to effect hydrolysis.

  • Concentrate the mixture to remove methanol. Add water (100 mL) and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation.

Conclusion

The retrosynthetic analysis of this compound reveals two primary, highly viable synthetic strategies. The direct nucleophilic substitution of ethyl 2-bromopropionate offers the most straightforward, atom-economical, and scalable route for industrial and laboratory synthesis. The functional group interconversion from ethyl lactate using the Mitsunobu reaction, while more complex and less atom-economical, provides a valuable alternative under mild conditions. The choice between these routes will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

References

The Subtle Influence of a Sulfurous Ester: A Technical Guide to the Natural Occurrence of Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-mercaptopropionate, a volatile sulfur-containing ester, plays a nuanced yet significant role in the aromatic profiles of various fermented foods and fruits. Characterized by its dual sensory nature—sulfurous and fruity—this compound contributes to the complexity of flavor in products ranging from Japanese soy sauce to certain melon cultivars.[1][2] Its biogenesis is intricately linked to the metabolic activities of yeasts, particularly Saccharomyces cerevisiae, during fermentation, where it is formed from precursors derived from sulfur-containing amino acids and ethanol. The detection and quantification of this highly reactive and often trace-level compound present considerable analytical challenges, necessitating sophisticated techniques such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). This guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthetic origins, and the state-of-the-art methodologies for its analysis and isolation.

Introduction: The Duality of a Flavor Compound

This compound (CAS 19788-49-9) is a carboxylic ester recognized for its potent aroma, which is often described as sulfurous and meaty, with fruity undertones, especially upon dilution.[3] This duality makes it a fascinating subject of study in flavor chemistry. While it can contribute desirable complexity to certain food profiles, its presence can also be indicative of specific metabolic pathways active during fermentation or ripening. Understanding its natural origins is paramount for food scientists aiming to modulate flavor profiles and for researchers investigating metabolic pathways in various biological systems.

Natural Occurrence and Sensory Significance

The presence of this compound has been confirmed in a number of natural and fermented products. Its sensory impact is highly concentration-dependent, with the potential to impart both desirable and undesirable notes.

Fermented Foods and Beverages

The most well-documented natural source of this compound is in fermented products where yeast metabolism is a key factor.

  • Japanese Soy Sauce: Scientific studies have unequivocally identified and quantified this compound in Japanese soy sauce. Its concentration increases during the alcoholic fermentation phase, indicating its formation by yeasts such as Zygosaccharomyces rouxii and Candida versatilis.[2][4] The enantiomeric ratio of this compound in soy sauce is approximately 1:1.[4] One enantiomer may contribute a fruity, pineapple-like note, while the other imparts a more onion-like or sesame-like character.[4]

  • Cheese: While comprehensive quantitative data in peer-reviewed literature is sparse, industry databases frequently list cheese as a food in which this compound is found.[5] Its formation is plausible due to the metabolic activity of starter cultures and secondary flora, which can produce the necessary acid and alcohol precursors. Studies have shown that enhancing the ethanol concentration in cheese can lead to a significant increase in the formation of various ethyl esters.[6]

  • Wine: The occurrence of this compound in wine is suggested by flavor and fragrance databases and is chemically plausible given the abundance of ethanol and sulfur-containing amino acid precursors from grapes and yeast metabolism.[5] However, specific quantitative studies focusing on this particular thiol ester in wine are not widely available in peer-reviewed literature, likely due to the analytical challenges posed by the complex wine matrix and the trace levels of the compound.

Fruits

The presence of this compound in fruits is less extensively documented than in fermented products, but evidence points to its contribution to the aroma of certain varieties.

  • Melon (Cucumis melo): Several studies on the volatile compounds of melons have identified a range of sulfur-containing compounds.[1][7][8] While not always explicitly quantifying this compound, the presence of related thioether esters like ethyl 3-(methylthio)propanoate is well-established and their concentrations are noted to be cultivar-dependent.[1][9] The precursors for these sulfurous volatiles, such as L-methionine, are known to be catabolized in melon fruit, supporting the potential for this compound formation.[8]

Sensory Profile and Threshold

This compound possesses a complex aroma profile. At higher concentrations, it can have a rubber-like or sulfurous scent.[4] Upon dilution, more nuanced fruity notes, such as pineapple, and savory notes, like onion or cooked garlic, emerge.[4][5] The detection threshold is remarkably low, reported to be around 1 ppb, highlighting its potential to influence the overall aroma of a product even at trace concentrations.[3]

Biosynthesis in Nature: The Role of Yeast Metabolism

The formation of this compound in nature is primarily a result of the metabolic activity of microorganisms, particularly yeast, during fermentation. The biosynthesis can be understood as the convergence of two major metabolic pathways: the catabolism of sulfur-containing amino acids and the synthesis of ethyl esters.

A plausible biosynthetic pathway involves the following key steps:

  • Generation of 2-mercaptopropionic acid: This precursor can be derived from the catabolism of sulfur-containing amino acids such as cysteine. In Saccharomyces cerevisiae, cysteine biosynthesis occurs via the transsulfuration pathway.[10][11] It is hypothesized that enzymatic degradation of cysteine can lead to the formation of 2-mercaptopropionic acid.

  • Esterification with Ethanol: Yeast produces abundant ethanol during alcoholic fermentation. The final step in the formation of this compound is the esterification of 2-mercaptopropionic acid with ethanol. This reaction is catalyzed by ester synthases present in the yeast.

The Ehrlich pathway is a key metabolic route in yeast for the catabolism of amino acids into higher alcohols, also known as fusel alcohols.[1][9] While this pathway is primarily associated with the formation of alcohols from branched-chain and aromatic amino acids, the underlying enzymatic machinery for transamination, decarboxylation, and reduction/oxidation can also be involved in the metabolism of sulfur-containing amino acids, leading to the formation of precursors for sulfur-containing esters.[1]

Biosynthesis of this compound Simplified Proposed Biosynthetic Pathway of this compound in Yeast Cysteine Cysteine Intermediate Intermediary Metabolism (e.g., via transamination, reduction) Cysteine->Intermediate Yeast Enzymes MercaptopropionicAcid 2-Mercaptopropionic Acid Intermediate->MercaptopropionicAcid EsterSynthase Ester Synthase (e.g., Atf1/2, Eeb1, Eht1) MercaptopropionicAcid->EsterSynthase Glucose Glucose Ethanol Ethanol Glucose->Ethanol Yeast Fermentation Ethanol->EsterSynthase EthylMercapto This compound EsterSynthase->EthylMercapto

Caption: Proposed biosynthetic pathway of this compound in yeast.

Analytical Methodologies

The analysis of this compound is challenging due to its high volatility, reactivity (susceptibility to oxidation), and typically low concentrations in complex food matrices.[12]

Extraction and Concentration

A crucial first step is the efficient extraction and concentration of the analyte from the sample matrix.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the analysis of volatile and semi-volatile compounds in food and beverages.[6][13] A fiber coated with a sorbent material is exposed to the headspace above the sample, where volatile compounds partition onto the fiber. The fiber is then thermally desorbed in the injection port of a gas chromatograph. For sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[3]

  • Solid Phase Extraction (SPE): SPE can be used for sample clean-up and concentration. For thiols, specific sorbents or derivatization agents can be employed to selectively capture these compounds.[14][15]

  • Derivatization: To improve chromatographic separation and detection, thiols can be derivatized. Reagents like pentafluorobenzyl bromide (PFBBr) react with the thiol group, creating a less volatile and more easily detectable derivative.[12][16]

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds. The gas chromatograph separates the components of the sample, and the mass spectrometer provides structural information for identification and sensitive detection for quantification.[17]

  • Sulfur-Specific Detectors: For enhanced selectivity and sensitivity for sulfur compounds, a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD) can be used in conjunction with GC.[16]

Experimental Protocol: HS-SPME-GC-MS Analysis

The following is a generalized protocol for the analysis of this compound in a liquid food matrix (e.g., soy sauce, dealcoholized wine).

  • Sample Preparation:

    • Place a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • To mitigate matrix effects, especially in alcoholic beverages, the sample may be diluted with deionized water.

    • Add a known amount of an appropriate internal standard (e.g., an isotopically labeled version of the analyte or a related thiol ester).

    • Add a salt (e.g., NaCl) to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.

    • Seal the vial with a PTFE-faced silicone septum.

  • HS-SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 40-60°C) with agitation for a set period (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace.

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for a defined time (e.g., 30-60 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Thermally desorb the fiber in the GC injection port (e.g., at 250°C for 5 minutes) in splitless mode.

    • Use a suitable capillary column (e.g., a polar column like a DB-WAX or a mid-polar column like a DB-5ms).

    • Employ a temperature program that effectively separates the target analyte from other matrix components.

    • Operate the mass spectrometer in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

HS-SPME-GC-MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Liquid Sample in Vial InternalStandard Add Internal Standard Sample->InternalStandard Salt Add Salt InternalStandard->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Agitate Seal->Incubate ExposeFiber Expose SPME Fiber to Headspace Incubate->ExposeFiber Desorb Thermal Desorption in GC Inlet ExposeFiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis (Identification & Quantification) Detect->Data

Caption: Workflow for HS-SPME-GC-MS analysis of volatile compounds.

Preparative Isolation

Isolating pure this compound from a natural source is a complex task due to its volatility and low concentration. It typically requires a multi-step approach.

  • Initial Extraction: Large volumes of the source material would undergo an initial extraction, such as liquid-liquid extraction with a low-boiling point solvent like dichloromethane.

  • Selective Thiol Capture: The extract can be passed through a column containing a resin with a high affinity for thiols, such as one functionalized with p-hydroxymercuribenzoate (pHMB).[12] Non-thiol compounds are washed away.

  • Release and Further Purification: The bound thiols are then released from the resin by eluting with a solution of a competing thiol, like cysteine.[12] The resulting fraction, now enriched with thiols, can be further purified.

  • Flash Chromatography: Flash chromatography, a rapid form of column chromatography that uses pressure to speed up solvent flow, can be employed for the final purification step. A silica gel column with a non-polar to moderately polar solvent system (e.g., a hexane/ethyl acetate gradient) would be suitable for separating this compound from other thiols and impurities.[18][19] Fractions would be collected and analyzed by GC-MS to identify those containing the pure compound.

Data Summary

The following table summarizes the available quantitative data and qualitative findings for the natural occurrence of this compound.

Food/BeverageConcentration Range (µg/L)Method of DetectionReference(s)
Japanese Soy Sauce Increases during fermentation; avg. ~20 µg/L in heat-treated sauceGC-MS, GC-O[2][4]
Melon (Cucumis melo) Presence of related thioesters confirmed; quantitative data for this compound not specifiedGC-MS[1][7][9]
Cheese Presence reported in flavor databases; peer-reviewed quantitative data is limitedIndustry Databases[5]
Wine Presence suggested in flavor databases; peer-reviewed quantitative data is limitedIndustry Databases[5]

Conclusion and Future Perspectives

This compound is a naturally occurring flavor compound of considerable interest due to its complex sensory profile and its formation through microbial metabolism. Its presence is well-established in Japanese soy sauce, with strong evidence suggesting its contribution to the aroma of melons and potential presence in other fermented products like cheese and wine. The analytical methodologies for its detection are well-developed, though challenges remain in its quantification at ultra-trace levels in complex matrices.

Future research should focus on obtaining more robust quantitative data for this compound in a wider variety of foods and beverages, particularly wine and cheese, using techniques like stable isotope dilution analysis to overcome matrix effects. Further elucidation of the specific enzymes and regulatory mechanisms involved in its biosynthesis in yeast could provide valuable tools for flavor modulation in the food and beverage industry. For drug development professionals, understanding the natural occurrence and metabolic pathways of such reactive sulfur compounds can provide insights into potential interactions and metabolic fates of sulfur-containing drug candidates.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-mercaptopropionate from 2-chloropropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of ethyl 2-mercaptopropionate, a valuable compound used as a flavor and fragrance agent.[1][2][3] The protocol outlines a robust two-step synthetic route commencing from 2-chloropropionic acid. The methodology is designed for researchers, chemists, and professionals in the drug development and chemical industries, emphasizing scientific integrity, safety, and reproducibility. Key stages, including nucleophilic substitution and Fischer esterification, are detailed with mechanistic insights, step-by-step protocols, purification techniques, and characterization data.

Introduction and Synthetic Strategy

This compound (also known as ethyl 2-sulfanylpropanoate) is a carboxylic ester characterized by its sulfurous, fruity odor upon dilution.[2][4][5] Its primary applications are in the food and fragrance industries.[1] This guide details a reliable and well-established laboratory-scale synthesis.

The chosen synthetic pathway involves two distinct chemical transformations:

  • Nucleophilic Substitution: The chlorine atom of 2-chloropropionic acid is displaced by a sulfur nucleophile to yield the intermediate, 2-mercaptopropionic acid. This reaction proceeds via an Sₙ2 mechanism, where the hydrosulfide ion is a potent nucleophile.[6][7]

  • Fischer Esterification: The resulting 2-mercaptopropionic acid is subsequently esterified with ethanol in the presence of an acid catalyst to form the final product, this compound.[8][9]

This two-step approach allows for clear control over each transformation, facilitating purification and maximizing the overall yield of the target molecule.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Fischer Esterification cluster_2 Purification start 2-Chloropropionic Acid inter 2-Mercaptopropionic Acid start->inter  NaSH, H₂O   crude Crude Ethyl 2-mercaptopropionate inter->crude  Ethanol, H₂SO₄ (cat.), Reflux   final Pure Ethyl 2-mercaptopropionate crude->final  Vacuum Distillation  

Figure 1: Overall workflow for the synthesis of this compound.

Mechanistic Insights

Step 1: Nucleophilic Substitution (Sₙ2 Reaction)

The conversion of 2-chloropropionic acid to 2-mercaptopropionic acid is a classic example of an aliphatic nucleophilic substitution reaction.[7][10] Sulfur-based nucleophiles, such as the hydrosulfide anion (HS⁻) from sodium hydrosulfide (NaSH), are excellent nucleophiles due to the high polarizability and energy of the sulfur valence electrons.[6]

The reaction proceeds via a bimolecular (Sₙ2) pathway. The HS⁻ ion directly attacks the electrophilic carbon atom bonded to the chlorine, leading to a backside attack. This concerted mechanism involves the simultaneous formation of the C-S bond and cleavage of the C-Cl bond through a single transition state. To prevent an acid-base reaction between the carboxylic acid and the basic NaSH, the 2-chloropropionic acid is often first converted to its sodium salt using a base like sodium carbonate.[11][12]

Step 2: Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[8][9][13] The use of an acid catalyst, typically sulfuric acid (H₂SO₄), is crucial as it protonates the carbonyl oxygen of the carboxylic acid.[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).

The mechanism involves several key reversible steps:

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst.[13]

  • Nucleophilic Attack: An ethanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8][14]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[13]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[8]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[9][13]

To drive the equilibrium towards the product, excess ethanol is typically used, and the water produced is often removed from the reaction mixture.[13][14]

Fischer_Esterification RCOOH Carboxylic Acid (2-Mercaptopropionic Acid) Protonated_RCOOH Protonated Carboxylic Acid (Activated Electrophile) RCOOH->Protonated_RCOOH 1. Protonation H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic Attack EtOH Ethanol (Nucleophile) Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer 3. Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester 4. Elimination Ester Ester Product (this compound) Protonated_Ester->Ester 5. Deprotonation H2O H₂O

Caption: Key mechanistic steps of the acid-catalyzed Fischer Esterification.

Detailed Experimental Protocols

Required Materials and Equipment
Reagents & SolventsEquipment
2-Chloropropionic acid (≥98%)Round-bottom flasks (various sizes)
Sodium hydrosulfide (NaSH, hydrate)Reflux condenser
Sodium carbonate (Na₂CO₃)Dean-Stark apparatus (optional)
Ethanol (absolute, ≥99.5%)Magnetic stirrer and hotplate
Sulfuric acid (conc., 98%)Dropping funnel
Diethyl ether (anhydrous)Ice bath
Sodium bicarbonate (sat. aq. solution)Separatory funnel
Brine (sat. aq. NaCl solution)Rotary evaporator
Sodium sulfate (anhydrous, Na₂SO₄)Vacuum distillation setup
Hydrochloric acid (conc.)pH paper or meter
Protocol Part A: Synthesis of 2-Mercaptopropionic Acid
  • Preparation of Sodium 2-chloropropionate: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium carbonate (0.50 mol) in 150 mL of deionized water. Cool the solution in an ice bath. Slowly add 2-chloropropionic acid (1.00 mol) portion-wise, ensuring the temperature remains below 10 °C. Stir until CO₂ evolution ceases and the solution is clear. This step is critical to form the carboxylate salt, preventing an undesirable acid-base reaction with the nucleophile.[11]

  • Preparation of Nucleophile: In a separate beaker, carefully dissolve sodium hydrosulfide hydrate (1.10 mol) in 100 mL of deionized water. Caution: NaSH is corrosive and may release H₂S gas.[15]

  • Nucleophilic Substitution Reaction: Transfer the NaSH solution to a dropping funnel and add it dropwise to the stirred sodium 2-chloropropionate solution over 1 hour, maintaining the temperature at or below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-18 hours to ensure the reaction goes to completion.

  • Workup and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. Perform this step in a well-ventilated fume hood as toxic H₂S gas will be evolved.[16] The acidic condition protonates the carboxylate and the thiolate to give the desired product.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts and wash them with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield crude 2-mercaptopropionic acid as an oil. The product is often used in the next step without further purification.

Protocol Part B: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask, combine the crude 2-mercaptopropionic acid (from Part A), absolute ethanol (150 mL), and 3-4 boiling chips. Using a large excess of ethanol serves as both reactant and solvent, shifting the reaction equilibrium to favor ester formation.[9][14]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture.

  • Esterification: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours. The progress can be monitored by TLC or GC analysis.

  • Workup and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of a saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Caution: Vigorous CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification and Characterization

Purification

The crude product is purified by fractional distillation under reduced pressure. This is necessary to remove unreacted starting materials and high-boiling point byproducts. The product is a colorless liquid with a characteristic sulfurous odor.[2][4]

Physical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by comparing its physical and spectroscopic data with literature values.

PropertyValueSource
Molecular Formula C₅H₁₀O₂S[1]
Molecular Weight 134.20 g/mol [1][2]
Appearance Colorless liquid[4][5]
Boiling Point 40-41 °C @ 1 mmHg[2][4]
Density 1.031 g/mL at 25 °C[2][4]
Refractive Index (n²⁰/D) ~1.449[2][4]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ ~4.2 (q, 2H, -OCH₂CH₃), δ ~3.4 (q, 1H, -CH(SH)-), δ ~2.1 (d, 1H, -SH), δ ~1.5 (d, 3H, -CH(SH)CH₃), δ ~1.3 (t, 3H, -OCH₂CH₃).[17]

  • IR (neat): ν (cm⁻¹) ~2570 (S-H stretch), ~1735 (C=O ester stretch), ~1150 (C-O stretch).[1]

  • MS (EI): m/z (%) = 134 (M⁺), 101, 89, 60.[18]

Safety Precautions and Waste Disposal

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[19][20][21]

  • 2-Chloropropionic Acid: This substance is corrosive and toxic. It can cause severe skin burns and eye damage.[19][20][22] Avoid inhalation of vapors and direct contact.

  • Sodium Hydrosulfide (NaSH): Corrosive solid.[15] Reacts with acid to produce highly toxic and flammable hydrogen sulfide (H₂S) gas, which has the characteristic odor of rotten eggs. Handle with extreme caution.

  • Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

  • Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no ignition sources nearby during handling.

  • Waste Disposal: All organic and aqueous waste should be segregated into appropriate, labeled containers for hazardous waste disposal according to institutional and local regulations. Do not mix acidic and sulfide-containing waste streams to prevent H₂S generation.

References

Application Note: Laboratory-Scale Synthesis of Ethyl 2-Mercaptopropionate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the laboratory-scale synthesis of Ethyl 2-mercaptopropionate, a valuable intermediate in the pharmaceutical and fine chemical industries. The protocol detailed herein utilizes the robust and well-established Fischer esterification of 2-mercaptopropionic acid with ethanol, employing an acid catalyst. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Introduction: The Scientific Rationale

This compound (CAS 19788-49-9) is a carboxylic ester characterized by its sulfurous and fruity odor.[1][2] It serves as a key building block in the synthesis of various pharmaceuticals and specialized polymers.[3] The molecule's utility stems from its bifunctional nature, possessing both an ester and a thiol group, which can be selectively targeted in subsequent synthetic transformations.

The chosen synthetic route is the Fischer-Speier esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] This method is favored for its operational simplicity, cost-effectiveness of the starting materials, and amenability to laboratory-scale production. The reaction is an equilibrium process, and to ensure a high yield of the desired ester, the equilibrium is shifted towards the product side. This is achieved by using one of the reactants, in this case, ethanol, in a large excess, in accordance with Le Châtelier's principle.[5][6]

Reaction Mechanism and Workflow

The Fischer Esterification Mechanism

The reaction proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst (e.g., H₂SO₄) serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a leaving group.[4]

The mechanism can be visualized as follows:

  • Protonation of the Carbonyl: The carbonyl oxygen of 2-mercaptopropionic acid is protonated by the acid catalyst.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Fischer_Esterification Fischer Esterification Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_products Products Carboxylic_Acid 2-Mercaptopropionic Acid Protonated_Acid Protonated Carbonyl Carboxylic_Acid->Protonated_Acid + H+ Alcohol Ethanol H_plus H+ (e.g., H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H+ Water Water

Caption: Fischer Esterification Mechanism for this compound.

Experimental Workflow Overview

The overall laboratory procedure involves four main stages: reaction setup and reflux, work-up and extraction, drying and solvent removal, and finally, purification of the product.

experimental_workflow start Start reactants Combine 2-Mercaptopropionic Acid, Ethanol, and H₂SO₄ start->reactants reflux Reflux for 3-4 hours reactants->reflux cool Cool to Room Temperature reflux->cool extract Dilute with Water & Extract with Diethyl Ether cool->extract wash Wash Organic Layer with 5% NaHCO₃ solution extract->wash dry Dry Organic Layer over Anhydrous Na₂SO₄ wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify by Vacuum Distillation filter_evap->purify characterize Characterize Product (GC, NMR, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaAmountPuritySupplier Notes
2-Mercaptopropionic acid79-42-5C₃H₆O₂S10.6 g (0.1 mol)≥98%Corrosive, handle with care in a fume hood.[7][8]
Ethanol (absolute)64-17-5C₂H₆O50 mL (approx. 0.85 mol)200 proofUse as both reactant and solvent.
Sulfuric acid, concentrated7664-93-9H₂SO₄1 mL98%Highly corrosive, add slowly.
Diethyl ether60-29-7C₄H₁₀O100 mLReagentFlammable, use in a well-ventilated area.
Sodium bicarbonate (5% aq. soln.)144-55-8NaHCO₃50 mL-Used for neutralization.
Anhydrous sodium sulfate7757-82-6Na₂SO₄~5 gGranularDrying agent.
Boiling chips--2-3 pieces-For smooth boiling.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptopropionic acid (10.6 g, 0.1 mol) and absolute ethanol (50 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) to the mixture through the condenser. The addition is exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC) if desired.

  • Cooling and Quenching: After the reflux period, allow the flask to cool to room temperature. Transfer the cooled mixture to a 500 mL separatory funnel containing 150 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (2 x 50 mL). Combine the organic layers in the separatory funnel.

  • Neutralization/Wash: Wash the combined organic layers with 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize any unreacted acid.[5][9] Caution: This will generate CO₂ gas; vent the separatory funnel frequently. Wash the organic layer subsequently with 50 mL of brine (saturated NaCl solution).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate for 15-20 minutes.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 40-41 °C at 1 mm Hg.[1] The purified this compound should be a colorless liquid.

  • Yield Calculation: Weigh the purified product and calculate the percentage yield. A typical yield for this procedure is in the range of 70-85%.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Gas Chromatography (GC) A single major peak should be observed, with a purity of >97%.
¹H NMR (CDCl₃)δ (ppm): ~4.2 (q, 2H, -OCH₂CH₃), ~3.5 (q, 1H, -CH(SH)-), ~2.1 (d, 1H, -SH), ~1.5 (d, 3H, -CH(SH)CH₃), ~1.3 (t, 3H, -OCH₂CH₃).[3][10]
¹³C NMR (CDCl₃)δ (ppm): ~173 (-C=O), ~62 (-OCH₂-), ~40 (-CH(SH)-), ~22 (-CH₃), ~14 (-OCH₂CH₃).[3]
FT-IR (neat)ν (cm⁻¹): ~2570 (S-H stretch, weak), ~1735 (C=O stretch, strong), ~1180 (C-O stretch).[3]
GC-MS (EI)Molecular ion (M⁺) peak at m/z = 134. Key fragments at m/z = 88, 61.[3][11]
Refractive Index n²⁰/D ≈ 1.449.[1]

Safety, Handling, and Waste Disposal

5.1. Hazard Identification and Personal Protective Equipment (PPE)

  • This compound: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[3] Possesses a strong, unpleasant stench.

  • 2-Mercaptopropionic Acid: Corrosive. Causes severe skin burns and eye damage.[7][12] Harmful if swallowed.

  • Sulfuric Acid: Extremely corrosive. Causes severe burns.

  • Diethyl Ether: Highly flammable and volatile.

Mandatory PPE:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Splash-proof safety goggles and a face shield.

  • Flame-resistant lab coat.

  • All operations must be conducted within a certified chemical fume hood.

5.2. Safe Handling Procedures

  • Ground all equipment to prevent static discharge, especially during solvent transfer and distillation.

  • Use spark-proof tools and explosion-proof equipment where necessary.

  • Keep away from open flames, hot surfaces, and other sources of ignition.

  • Ensure adequate ventilation at all times.

  • In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7]

5.3. Waste Disposal

  • Organic Waste: All organic residues, including the crude product and distillation fractions not collected, should be placed in a designated, labeled halogen-free organic waste container.

  • Aqueous Waste: The aqueous layers from the extraction and washing steps should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: Used drying agent and filter paper should be placed in a designated solid waste container. Contaminated gloves and other disposable materials should be disposed of as solid chemical waste.[8][13]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure the ethanol used is absolute (anhydrous), as water can shift the equilibrium back towards the reactants. The reflux time can also be extended to 6-8 hours to drive the reaction further to completion.

  • Product Darkens on Distillation: Thiols and their esters can be susceptible to oxidation, especially at elevated temperatures. Ensure a good vacuum is maintained during distillation to keep the boiling point low. Purging the distillation apparatus with an inert gas like nitrogen or argon before heating can also minimize oxidation.

  • Incomplete Neutralization: During the sodium bicarbonate wash, ensure thorough mixing until effervescence ceases completely. Residual acid can catalyze the hydrolysis of the ester during storage or distillation.

  • Emulsion Formation during Extraction: If an emulsion forms, the addition of brine can help to break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

References

The Flavor Architect's Sulfur-Toolkit: Application Notes for Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Potent Thiols in Flavor Chemistry

In the intricate world of flavor creation, few molecules offer the transformative power of volatile sulfur compounds. Among these, Ethyl 2-mercaptopropionate (CAS: 19788-49-9; FEMA No. 3279) stands out as a uniquely versatile and potent tool.[1][2] Characterized by an exceptionally low odor threshold of approximately 1 part per billion, this compound delivers a complex profile that can steer a food product towards savory, meaty, fruity, or alliaceous dimensions depending on its concentration and the food matrix.[3] Its utility is not merely as a standalone flavor but as a nuanced enhancer, capable of adding authenticity, depth, and character to a wide array of processed foods.[4]

This guide provides researchers, scientists, and product development professionals with a comprehensive technical overview, including field-proven insights and detailed protocols for the synthesis, analysis, and application of this compound. Every protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Compound Profile and Regulatory Standing

Physicochemical Properties

This compound, also known as ethyl thiolactate, is a colorless liquid with a distinct odor profile.[5] Its physical and chemical characteristics are crucial for its handling, storage, and application.

PropertyValueSource(s)
Chemical Formula C₅H₁₀O₂S[1]
Molecular Weight 134.20 g/mol [1][6]
CAS Number 19788-49-9[1]
FEMA Number 3279[1][2]
JECFA Number 552[1]
Appearance Colorless clear liquid[2][5]
Density ~1.031 - 1.043 g/mL @ 20-25°C[5][7]
Boiling Point 40-41°C @ 1 mm Hg[5][8]
Flash Point ~58.3°C (137°F)[2]
Solubility Soluble in alcohol; limited solubility in water (~7.9 g/L @ 25°C est.)[6][7]
Sensory Profile: A Multifaceted Enhancer

The defining characteristic of this compound is its complex, concentration-dependent sensory profile. While broadly categorized as "sulfurous," its character is remarkably multifaceted.[6] At very low concentrations (ppb range), it can impart desirable savory, meaty, and cooked onion notes.[2][8] As concentration increases, more intense sulfurous and tropical fruit notes can emerge.[6] This complexity allows it to be used in a surprisingly diverse range of applications, from enhancing the savory character of a meat analog to adding a ripe, tropical nuance to a fruit flavor system.

Logical Relationship: Flavor Profile of this compound

center This compound sub1 Savory/Meaty center->sub1 sub2 Alliaceous center->sub2 sub3 Fruity/Tropical center->sub3 sub4 Sulfurous center->sub4 sub2_1 Onion sub2->sub2_1 sub2_2 Garlic sub2->sub2_2

Caption: Sensory facets of this compound.

Safety and Regulatory Trustworthiness

The use of this compound in food is supported by robust safety evaluations.

  • FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as "Generally Recognized As Safe" (GRAS) for its intended use as a flavoring ingredient.[4]

  • JECFA Evaluation: In 1999, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded there is "No safety concern at current levels of intake when used as a flavouring agent".[1]

Metabolic Fate: As a thioester, this compound is anticipated to undergo rapid hydrolysis in vivo, catalyzed by esterase enzymes present in the gastrointestinal tract and blood.[3] This process would break it down into its constituent molecules: 2-mercaptopropionic acid and ethanol, both of which are readily incorporated into endogenous metabolic pathways.[3][9] This rapid breakdown is a key principle in its biological safety, preventing accumulation.

Laboratory Synthesis Protocol

While commercially available from specialized chemical suppliers, a laboratory-scale synthesis may be required for research purposes.[2] The following protocol is based on the principles of Michael addition of hydrogen sulfide to an acrylate ester, a common method for preparing β-mercapto esters.

Reaction Principle: The synthesis involves the reaction of ethyl acrylate with a source of hydrosulfide anion (SH⁻).

Workflow: Synthesis of this compound

cluster_0 Reaction Setup cluster_1 Addition cluster_2 Workup & Purification A Charge Reactor with Sodium Hydrosulfide (NaSH) in Ethanol B Slowly Add Ethyl Acrylate (Exothermic Control) A->B C Neutralize with Acid B->C D Liquid-Liquid Extraction C->D E Dry Organic Phase D->E F Vacuum Distillation E->F G Final Product: This compound F->G

Caption: Key stages in the laboratory synthesis workflow.

Materials and Equipment
  • Reagents: Ethyl acrylate, Sodium hydrosulfide (NaSH), Ethanol (anhydrous), Diethyl ether, Hydrochloric acid (1M), Magnesium sulfate (anhydrous), Sodium bicarbonate (saturated solution).

  • Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Methodology
  • Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, dissolve sodium hydrosulfide in anhydrous ethanol with stirring. Cool the mixture in an ice bath to 0-5°C.

  • Addition of Acrylate: Add ethyl acrylate to the dropping funnel. Add the ethyl acrylate dropwise to the stirred NaSH solution over 1-2 hours, carefully maintaining the reaction temperature below 10°C. Causality Note: This slow, chilled addition is critical to control the exothermic reaction and prevent unwanted polymerization of the ethyl acrylate.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours to ensure the reaction goes to completion.

  • Quenching and Neutralization: Cool the flask in an ice bath and slowly neutralize the reaction mixture by adding 1M hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic phase with a saturated sodium bicarbonate solution to remove any unreacted acidic species, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.[5]

Analytical Protocols for Quality Control and Food Matrix Analysis

The analysis of volatile sulfur compounds (VSCs) like this compound is challenging due to their low concentrations, high reactivity, and the complexity of food matrices.[10] Gas chromatography (GC) is the primary analytical technique, but success hinges on appropriate sample preparation and detector selection.

Rationale for Analytical Choices
  • Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) is a preferred method as it is solvent-free, minimizes sample handling, and effectively concentrates volatiles from the sample matrix.[11] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-spectrum affinity for various volatiles, including sulfur compounds.[12][13][14]

  • Detection: While Mass Spectrometry (MS) is powerful for identification, complex food matrices can lead to co-elution, where other compounds obscure the target analyte's signal.[15] A Sulfur Chemiluminescence Detector (SCD) offers superior selectivity and sensitivity for sulfur-containing compounds, making it ideal for quantification in complex samples.[7][10][11][16] A dual SCD/MS setup provides both confident identification and robust quantification.[10][11]

Workflow: GC-SCD/MS Analysis of this compound

A Sample Preparation (e.g., 5g food in 20mL vial) B Add Internal Standard A->B C HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) B->C D GC Injection (Thermal Desorption) C->D E Column Separation D->E F Effluent Split E->F G Sulfur Chemiluminescence Detector (SCD) (Quantification) F->G H Mass Spectrometer (MS) (Identification) F->H I Data Analysis G->I H->I

Caption: Analytical workflow for food matrix analysis.

Protocol: Quantification in a Savory Snack Matrix
  • Sample Preparation: Homogenize the savory snack product. Weigh 5.0 g of the homogenate into a 20 mL headspace vial.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., propyl 2-mercaptopropionate) at a known concentration.

  • Incubation: Seal the vial and incubate at 60°C for 15 minutes to allow volatiles to equilibrate in the headspace.

  • SPME Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-SCD/MS Analysis:

    • Injection: Immediately introduce the fiber into the GC inlet at 250°C for thermal desorption for 5 minutes.

    • Column: Use a column suitable for volatile compounds, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C (hold 3 min), ramp to 220°C at 8°C/min, and hold for 5 min.

    • Detection: Use an effluent splitter to direct the column output to both an SCD and an MS detector simultaneously.

  • Quantification: Identify the this compound peak in the MS chromatogram based on its mass spectrum and retention time. Quantify the peak area from the more selective SCD chromatogram relative to the internal standard.

Application Notes for Food Product Development

The successful application of this compound requires careful dosage control due to its potency. The levels provided below are starting points for development and should be optimized for each specific food matrix and desired flavor profile. The data for the closely related compound, ethyl 3-mercaptopropionate, provides a valuable reference for typical concentration ranges in finished products.[17]

Food CategorySuggested Starting Level (as consumed)Target Flavor Contribution
Savory Snacks (e.g., chips, crackers) 0.05 - 2.0 ppmEnhances toasted, roasted, and savory base notes; adds complexity.
Meat Analogs (Plant-Based) 0.1 - 5.0 ppmProvides foundational meaty, brothy, and slightly roasted notes.
Soups and Broths 0.02 - 1.5 ppmAdds depth and a long-lasting savory character.
Processed Meats 0.1 - 3.0 ppmComplements existing meat flavors, adds a "cooked" dimension.
Condiments and Sauces (e.g., BBQ, Gravy) 0.2 - 10.0 ppmBuilds a complex savory base and enhances spice notes.
Grape/Tropical Fruit Beverages 10 - 500 ppbAt low levels, can add a ripe, juicy, and exotic nuance.[17]

Causality in Application: The effectiveness of this compound is rooted in its ability to complement and enhance flavors generated through thermal processing, such as the Maillard reaction. Its sulfurous notes can mimic those naturally formed during the cooking of meats and vegetables, thereby restoring or boosting authentic cooked flavors in processed foods.

Conclusion and Future Outlook

This compound is a high-impact flavor ingredient that, when used with precision, offers a significant advantage in creating authentic and complex flavor profiles. Its robust safety profile and multifaceted sensory character make it an indispensable component of the modern flavorist's toolkit. Future research will likely focus on the synergistic effects of this compound with other flavor molecules and its potential generation through biotechnological pathways, offering new avenues for natural and sustainable flavor development.

References

The Dual Nature of Ethyl 2-mercaptopropionate: A Technical Guide to its Application in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 2-mercaptopropionate (CAS 19788-49-9) is a fascinating and powerful tool in the modern perfumer's palette. Possessing a complex and impactful odor profile, it offers a unique duality of fruity and sulfurous notes that can be masterfully blended to create innovative and memorable fragrances. This guide will delve into the technical nuances of working with this versatile ingredient, from its fundamental properties to detailed protocols for its successful incorporation into various fragrance formulations.

Olfactory Profile and Physicochemical Properties

This compound is characterized by a potent and diffusive aroma. Its primary odor profile is a compelling blend of fruity, sulfurous, and tropical notes .[1] More specifically, it can evoke nuances of black currant, guava, and passionfruit , often with a savory, meaty, or roasted undertone.[1][2] This complexity makes it a valuable component for building a wide range of fragrance accords, from exotic fruit compositions to intriguing savory and gourmand scents.

A comprehensive understanding of its physicochemical properties is paramount for its effective application.

PropertyValueSource
Molecular Formula C5H10O2S[1][3][4]
Molecular Weight 134.20 g/mol [1][3][5]
Appearance Colorless to pale yellow liquid[4][6]
Odor Threshold As low as 1 ppb[6]
Boiling Point 40-41 °C @ 1 mmHg[6]
Flash Point 58.33 °C (137.00 °F) TCC[2]
Solubility Soluble in ethanol and most organic solvents; limited solubility in water.[1][4]
Vapor Pressure 1.38 mmHg @ 25°C[7]
Recommended Usage Up to 0.0100% in fragrance concentrate[2]

Strategic Application in Fragrance Accords

The judicious use of this compound can introduce a natural-smelling ripeness and juicy quality to fruity accords, particularly those aiming for a tropical or exotic character. Its sulfurous aspect, when carefully balanced, can create a more realistic and impactful fruit profile, reminiscent of the complex aromas of fresh passionfruit or guava.[8]

Beyond fruit, its savory and meaty facets can be leveraged in gourmand and avant-garde fragrances to add an unexpected and intriguing twist. For instance, a trace amount can enhance the roasted notes in a coffee or chocolate accord or add a savory depth to a woody or spicy composition. The key to its successful application lies in its extreme potency; dilutions are essential for controlled and nuanced effects.

Stability and Reactivity Considerations

While described as "stable in most media," the thiol group in this compound presents specific stability and reactivity challenges that formulators must address.[2]

Oxidation and Discoloration

Like many sulfur-containing compounds, this compound is susceptible to oxidation, which can alter its odor profile and potentially lead to discoloration in the finished product. This is a critical consideration in product bases exposed to air and light. The use of antioxidants in the fragrance concentrate can help mitigate these effects.

Reactivity with Aldehydes and Ketones

The thiol group (-SH) of this compound can react with carbonyl compounds, particularly aldehydes and some ketones, which are common constituents of fragrance formulations. This can lead to the formation of thioacetals and thioketals, resulting in a shift in the overall fragrance profile and potential discoloration. It is crucial to evaluate the compatibility of this compound with aldehydic materials such as citral, lilial, and other aliphatic aldehydes on a case-by-case basis through stability testing.

Quality Control and Analytical Protocols

Ensuring the purity and consistency of this compound is critical for achieving the desired olfactory outcome. Impurities can significantly impact the final aroma, introducing undesirable off-notes.

Synthesis and Potential Impurities

This compound is typically synthesized through the reaction of ethyl 2-bromopropionate with a sulfur source like sodium hydrosulfide. Potential impurities may include unreacted starting materials, disulfide byproducts, and other sulfur-containing compounds. A clean, high-purity raw material is essential for a predictable and desirable odor profile.

Analytical Methodologies

Gas chromatography (GC) is the primary analytical technique for the quality control of this compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is the standard method for determining the purity of the raw material. A validated GC-FID method allows for the accurate quantification of the main component and the detection of any non-sulfurous impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying impurities and understanding the fragmentation pattern of this compound for confirmation. Headspace GC-MS is particularly useful for analyzing the volatile profile of fragrance formulations containing this ingredient.[9][10]

  • Gas Chromatography with a Sulfur-Specific Detector (GC-SCD): For the precise and sensitive quantification of this compound in complex fragrance matrices, a GC-SCD is the ideal choice. This detector offers high selectivity for sulfur-containing compounds, minimizing interference from other fragrance ingredients.

Experimental Protocols

The following protocols provide a framework for the evaluation and application of this compound in fragrance formulations.

Protocol for Olfactory Evaluation

Objective: To accurately assess the odor profile of this compound at various dilutions.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Glass vials with caps

  • Pipettes

  • Smelling strips

Procedure:

  • Prepare a series of dilutions of this compound in ethanol: 10%, 1%, 0.1%, and 0.01%.

  • Label each vial clearly.

  • Dip a clean smelling strip into the 0.01% dilution and allow the solvent to evaporate for a few seconds.

  • Evaluate the odor at different time intervals (top, middle, and base notes).

  • Record detailed olfactory descriptors.

  • Repeat the evaluation for the higher concentrations, noting the changes in odor profile and intensity.

dot graph TD { A[Start: Obtain this compound] --> B{Prepare Dilutions}; B --> C[Evaluate 0.01% Dilution]; C --> D[Record Olfactory Descriptors]; D --> E{Evaluate Higher Concentrations}; E --> F[Note Changes in Profile]; F --> G[End: Complete Olfactory Profile]; } caption: Olfactory Evaluation Workflow

Protocol for Stability Testing in a Simple Alcoholic Base

Objective: To assess the stability of this compound in a hydroalcoholic solution over time.

Materials:

  • This compound (0.1% solution in ethanol)

  • Control solution (ethanol only)

  • Clear and amber glass bottles

  • UV light chamber

  • Oven set to 40°C

Procedure:

  • Prepare a 1% solution of a simple fragrance accord containing 0.1% this compound in a hydroalcoholic base (e.g., 80% ethanol, 20% deionized water).

  • Prepare a control sample without this compound.

  • Fill both clear and amber glass bottles with the test and control solutions.

  • Store the bottles under different conditions:

    • Room temperature (dark)

    • 40°C (dark)

    • UV light exposure (cycled)

  • Evaluate the samples for color, clarity, and odor at regular intervals (e.g., 1 week, 1 month, 3 months).

  • Compare the test samples to the control samples to identify any changes attributable to this compound.

dot graph LR { subgraph "Preparation" A[Prepare Fragrance Solution with E2MP] B[Prepare Control Solution] end subgraph "Storage Conditions" C[Room Temp] D[40°C Oven] E[UV Chamber] end subgraph "Evaluation" F[Weekly Assessment] G[Monthly Assessment] H[Quarterly Assessment] end A --> C; A --> D; A --> E; B --> C; B --> D; B --> E; C --> F; D --> F; E --> F; F --> G; G --> H; } caption: Stability Testing Protocol

Safety and Handling

This compound is classified as flammable and an irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-impact aroma chemical that offers significant creative potential for the skilled perfumer. Its unique combination of fruity and sulfurous notes can be used to craft distinctive and memorable fragrances. However, its successful application requires a thorough understanding of its physicochemical properties, stability, and reactivity. By following the guidelines and protocols outlined in this guide, researchers and fragrance developers can confidently and effectively incorporate this compound into their formulations, pushing the boundaries of modern perfumery.

References

Application Note: Ethyl 2-Mercaptopropionate for Controlled Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in polymer synthesis and material science.

Abstract: This document provides a comprehensive technical guide on the application of Ethyl 2-mercaptopropionate as a highly effective chain transfer agent (CTA) in radical polymerization. It details the fundamental mechanism of chain transfer, offers practical protocols for its use in synthesizing polymers with controlled molecular weights and narrower dispersity, and discusses its relevance in the development of advanced materials for biomedical and pharmaceutical applications.

Foundational Principles: The Role of Chain Transfer Agents in Polymerization

In radical polymerization, the molecular weight of the resulting polymer is determined by the kinetics of initiation, propagation, and termination reactions. Uncontrolled radical polymerization often yields polymers with a broad distribution of chain lengths, a characteristic quantified by the dispersity index (Đ), also known as polydispersity index (PDI). For advanced applications, particularly in the biomedical field, precise control over polymer molecular weight and a low Đ (ideally close to 1) are critical for ensuring predictable material properties, degradation kinetics, and biological interactions.

This compound (EMP), a thiol-containing compound, is a particularly efficient and widely used CTA for this purpose. Its efficacy stems from the relatively weak sulfur-hydrogen (S-H) bond, which facilitates the hydrogen atom transfer to the propagating radical.

Key Properties of this compound:

PropertyValueSource
Molecular Formula C5H10O2S[3][4]
Molecular Weight 134.20 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5]
Odor Strong, sulfurous (stench)[3][6][7]
Boiling Point 40-41 °C @ 1 Torr[8]
Density ~1.031 g/mL at 25 °C[8]
Refractive Index ~1.449 at 20 °C[8]
CAS Number 19788-49-9[4][9]

Mechanism of Chain Transfer with this compound

The function of EMP as a CTA is governed by a two-step catalytic cycle that repeats throughout the polymerization process. This mechanism allows for the production of multiple polymer chains for each molecule of CTA, effectively controlling the overall molecular weight distribution.

Step 1: Chain Transfer A propagating polymer macroradical (Pn•) abstracts the hydrogen atom from the thiol group of EMP. This terminates the growth of that specific polymer chain, resulting in a "dead" polymer (Pn-H). The EMP molecule is converted into a thiyl radical (EMP•).

Pn• + HS-R → Pn-H + •S-R (where HS-R is EMP)

Step 2: Re-initiation The newly formed thiyl radical (EMP•) is reactive and adds to a monomer molecule (M), initiating the growth of a new polymer chain (Pm•).

•S-R + M → Pm• (where Pm• is a new propagating chain, initially S-R-M•)

G P_n Propagating Radical (Pn•) Dead_Polymer Terminated Polymer (Pn-H) P_n->Dead_Polymer H abstraction EMP EMP (CTA) (R-SH) EMP->P_n EMP_Radical Thiyl Radical (R-S•) EMP->EMP_Radical Forms Monomer Monomer (M) P_m New Propagating Radical (Pm•) Monomer->P_m EMP_Radical->P_m Re-initiation P_m->P_n Propagation (+ (n-m)M)

Caption: Mechanism of catalytic chain transfer via this compound (EMP).

Applications in Polymer Synthesis for Drug Development

The ability to precisely control polymer molecular weight is paramount in the pharmaceutical and biomedical fields. Polymers are integral to advanced drug delivery systems, tissue engineering scaffolds, and diagnostic agents.[10][11]

  • Drug Delivery: The molecular weight of a polymer carrier influences drug loading capacity, release kinetics, circulation half-life, and cellular uptake. For instance, in polymer-drug conjugates or nanoparticle formulations, a well-defined molecular weight ensures batch-to-batch consistency and predictable pharmacokinetic profiles.[]

  • Biocompatible and Biodegradable Polymers: EMP is used in the synthesis of biocompatible polymers like polyacrylates and polymethacrylates.[13] By controlling the polymer size, researchers can fine-tune the degradation rate and the mechanical properties of materials used for implants and scaffolds, ensuring they match the requirements of tissue regeneration.

  • Thiol-Functional Polymers: The use of thiol-based CTAs can sometimes result in polymers with thiol end-groups, which are valuable for subsequent "click" chemistry reactions.[14][15] This allows for the straightforward conjugation of polymers to proteins, peptides, or targeting ligands, creating sophisticated biomaterials.

While EMP is a conventional CTA, its principles are foundational to more advanced controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[16][17] RAFT uses thiocarbonylthio compounds to establish a dynamic equilibrium between active and dormant polymer chains, offering even greater control over polymer architecture and achieving very low dispersity (Đ < 1.2).

Experimental Protocols

Safety and Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate care in a well-ventilated fume hood.[9]

  • Hazards: Flammable liquid and vapor.[4][18] Harmful if swallowed or inhaled.[4][18] Causes serious skin and eye irritation.[4][9][18] Possesses a powerful and unpleasant odor (stench).[3]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.

  • Handling: Keep away from heat, sparks, and open flames.[3] Use non-sparking tools and take precautionary measures against static discharge. Avoid inhalation of vapors and contact with skin and eyes.[3][9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong bases and oxidizing agents.[9]

Protocol: Controlled Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol describes a standard procedure for synthesizing poly(methyl methacrylate) (PMMA) with a target molecular weight controlled by the monomer-to-CTA ratio.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed (e.g., by passing through a column of basic alumina)

  • This compound (EMP)

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Vacuum/nitrogen line

  • Oil bath

Procedure:

  • Reagent Calculation: Determine the desired molecular weight (Mn). The theoretical Mn can be estimated using the Mayo equation. For a simplified approach, the ratio of moles of monomer to moles of CTA is the primary determinant of the degree of polymerization.

    • Example: For a target Mn of 10,000 g/mol , using MMA (100.12 g/mol ), the target degree of polymerization (DP) is ~100. The required [Monomer]/[CTA] ratio will be approximately 100.

  • Reaction Setup: In a Schlenk flask, combine MMA (e.g., 10.0 g, ~0.1 mol), AIBN (e.g., 16.4 mg, 0.1 mmol, for a [Monomer]/[Initiator] ratio of 1000), and the calculated amount of EMP (e.g., ~0.134 g, 1 mmol, for a [Monomer]/[CTA] ratio of 100). Add solvent if desired (e.g., 10 mL toluene for a 50% w/w solution).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir vigorously.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots over time and analyzing the monomer conversion via 1H NMR or gravimetry. A typical reaction time is 4-12 hours.

  • Termination: To stop the reaction, cool the flask rapidly in an ice bath and expose the mixture to air.

  • Purification: Dilute the viscous polymer solution with a small amount of a suitable solvent (e.g., THF or acetone). Precipitate the polymer by slowly adding the solution to a large volume of a stirred non-solvent, such as cold methanol (~10x volume excess).

  • Isolation: Collect the precipitated white polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer, initiator fragments, and CTA.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Caption: Experimental workflow for controlled bulk polymerization using EMP.

Characterization and Expected Results

The synthesized polymer should be characterized to confirm its molecular weight and dispersity.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the polymer structure and, by comparing monomer and polymer proton signals, to calculate monomer conversion.

Expected Impact of EMP Concentration on PMMA Properties:

The following table illustrates the theoretical relationship between the initial monomer-to-CTA ratio and the resulting polymer characteristics. As the concentration of EMP increases, the molecular weight of the polymer is expected to decrease.

[MMA]/[EMP] RatioTheoretical Mn ( g/mol )Expected Dispersity (Đ)Polymer Properties
1000100,120> 1.8High viscosity, brittle solid
50050,0601.6 - 1.8Moderate viscosity, solid
20020,0241.4 - 1.6Lower viscosity, solid
10010,0121.3 - 1.5Low viscosity, potentially waxy solid
505,006< 1.4Very low viscosity, oligomeric liquid/wax

Note: Actual Mn may deviate from theoretical values due to factors like initiator efficiency and termination events. Dispersity values are typical for conventional CTA-mediated polymerization and are generally higher than those achieved with true living polymerization techniques like RAFT.

Conclusion

This compound is a robust and economical chain transfer agent for exercising control over molecular weight in free radical polymerization. Its straightforward mechanism and compatibility with a wide range of monomers make it an invaluable tool for researchers in materials science and drug development. By carefully selecting the monomer-to-CTA ratio, scientists can synthesize polymers with tailored properties, enabling the rational design of advanced materials for high-value applications, from controlled-release drug formulations to precisely engineered tissue scaffolds.

References

Application Notes & Protocols: The Strategic Role of Ethyl 2-Mercaptopropionate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Sulfur-containing compounds are a cornerstone of medicinal chemistry, with the thiol group (-SH) being particularly significant due to its unique nucleophilicity and its ability to interact with biological targets, such as the zinc ion in metalloenzymes.[1][2] Ethyl 2-mercaptopropionate (CAS: 19788-49-9), a bifunctional molecule featuring both a reactive thiol and a modifiable ester group, serves as a critical synthon for introducing the 2-mercaptopropionyl moiety into drug candidates.[3] Its application is famously exemplified in the synthesis of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, which revolutionized the treatment of hypertension.[2][4] This document provides an in-depth guide to the properties, reactivity, and synthetic applications of this compound, complete with detailed protocols for researchers and drug development professionals.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of a successful and safe experimental design. This compound is a flammable liquid with a characteristic stench, requiring careful handling in a well-ventilated fume hood.[5][6]

Table 1: Properties of this compound

PropertyValueReference(s)
CAS Number 19788-49-9[7][8]
Molecular Formula C₅H₁₀O₂S[5][8]
Molecular Weight 134.20 g/mol [5][9]
Appearance Colorless to pale yellow liquid[10]
Boiling Point 40-41 °C @ 1 mmHg[11]
Density 1.031 g/mL at 25 °C[9][11]
Refractive Index n20/D 1.449[9][11]
Flash Point 58.3 °C (137.0 °F)[8][10]
Solubility Insoluble in water; soluble in alcohol[10]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[5][7]

  • Ventilation: Use exclusively within a certified chemical fume hood to avoid inhalation of harmful and malodorous vapors.[7]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. It is a flammable liquid. Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Incompatibilities: Avoid contact with strong bases and oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound can be air-sensitive.[7]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its thiol group. The sulfur atom is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This reactivity is central to its role in forming key C-S bonds in pharmaceutical targets.

The primary mechanistic pathway involves the deprotonation of the thiol by a mild base to form a thiolate anion. This highly nucleophilic species can then attack an electrophilic carbon, such as that in an alkyl halide or an activated acyl group, via an SN2 mechanism. This process is fundamental to attaching the mercaptopropionyl fragment to a larger molecular scaffold.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack (SN2) reagent R-SH (this compound) thiolate R-S⁻ (Thiolate Anion) reagent->thiolate Deprotonation base Base (B:) base->thiolate thiolate_2 R-S⁻ protonated_base B-H⁺ product R-S-E (Thioether Product) thiolate_2->product Attack electrophile E-X (Electrophile with Leaving Group X) electrophile->product leaving_group X⁻

Caption: General mechanism for thiol reactivity.

Application Highlight: Synthesis of Captopril

The most prominent application of a 2-mercaptopropionyl unit is in the synthesis of Captopril, an ACE inhibitor.[2][12] The drug's efficacy hinges on the terminal thiol group, which chelates the zinc ion within the active site of the angiotensin-converting enzyme, leading to potent inhibition.[4] While this compound itself is not always the direct starting material, its corresponding acid, 2-mercaptopropionic acid, or a protected version thereof, is a key intermediate.

The common synthetic strategy involves the acylation of the amino acid L-proline with a reactive derivative of 2-mercaptopropionic acid.[13] To prevent the thiol from undergoing oxidative dimerization to a disulfide or other side reactions, it is typically protected, often as a thioester (e.g., an acetylthio group), during the coupling step. The final step is the deprotection of the thiol to yield Captopril.[12][14]

G start1 Methacrylic Acid + Thioacetic Acid intermediate1 3-Acetylthio-2- methylpropanoic Acid start1->intermediate1 Michael Addition intermediate2 Acid Chloride Formation (e.g., SOCl₂) intermediate1->intermediate2 intermediate3 Acyl Chloride Intermediate intermediate2->intermediate3 coupling Acylation (Schotten-Baumann) intermediate3->coupling start2 L-Proline start2->coupling intermediate4 Protected Captopril (Thioester) coupling->intermediate4 deprotection Deprotection (e.g., Ammonolysis) intermediate4->deprotection product Captopril deprotection->product

Caption: Key workflow for the synthesis of Captopril.

Broader Applications in Pharmaceutical Synthesis

Beyond Captopril, the principles of incorporating thiol-containing fragments are widely applicable:

  • Radiopharmaceuticals: The high affinity of thiols for metals makes them excellent ligands for chelating radionuclides. Thiol-containing molecules, derived from precursors like this compound, can be conjugated to biomolecules (peptides, antibodies) for targeted delivery in diagnostic imaging or therapy.[15][16]

  • Enzyme Inhibitors: Many enzymes, particularly metalloenzymes and proteases with cysteine residues in their active sites, are targets for thiol-containing inhibitors.

  • Thiol-Ene "Click" Chemistry: The thiol group can participate in highly efficient and specific thiol-ene reactions, allowing for the straightforward conjugation of molecules under mild conditions, a valuable tool in modern drug discovery and development.[17]

Detailed Experimental Protocols

Protocol 1: Synthesis of an N-Acyl-L-Proline Intermediate (Conceptual Captopril Precursor)

This protocol outlines the coupling of L-proline with an activated and protected 2-mercaptopropionic acid derivative, a key step analogous to Captopril synthesis.[12][14]

CAUSALITY: This procedure uses Schotten-Baumann conditions (aqueous base) to facilitate the acylation. The base deprotonates the L-proline amine, enhancing its nucleophilicity, while simultaneously neutralizing the HCl byproduct generated from the acyl chloride. Temperature control is critical to prevent hydrolysis of the acyl chloride and minimize side reactions.

Materials:

  • L-Proline

  • 3-Acetylthio-2-methylpropionyl chloride (protected acyl chloride)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of L-proline in 60 mL of deionized water.

  • Basification & Cooling: Cool the solution to -2 °C using an ice-salt bath. Slowly add a 10% aqueous solution of NaOH dropwise until the pH of the solution is stable between 8.0 and 10.0.[12]

  • Acylation: While maintaining the temperature between 0-5 °C and the pH between 8.0-10.0 (by concurrent dropwise addition of the NaOH solution), slowly add 15.5 g of 3-acetylthio-2-methylpropionyl chloride via a dropping funnel over approximately 1 hour.[12]

  • Reaction: Once the addition is complete, allow the mixture to stir for an additional 10 minutes at 0-5 °C. Then, remove the ice bath and let the reaction warm to room temperature (25-30 °C), stirring for an additional 3 hours.[12]

  • Acidification & Extraction: Cool the reaction mixture again in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude protected intermediate.

  • Purification: The crude product can be further purified by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Thiol Deprotection via Ammonolysis

This protocol describes the final step to reveal the crucial free thiol group from its thioester-protected form.

CAUSALITY: Ammonolysis is a mild method for cleaving the thioester bond. The ammonia acts as a nucleophile, attacking the carbonyl of the thioester, which is more reactive than the amide bond of the proline backbone, leading to selective deprotection. The reaction is performed under an inert atmosphere to prevent the newly formed, highly reactive thiol from oxidizing to a disulfide.

Materials:

  • Protected N-acyl-L-proline intermediate (from Protocol 1)

  • Anhydrous methanol or ethanol

  • Ammonia gas or a saturated solution of ammonia in methanol

  • Round-bottom flask, magnetic stirrer, gas inlet/outlet

Procedure:

  • Inert Atmosphere: Set up a round-bottom flask with a magnetic stirrer and ensure it can be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the protected intermediate (e.g., 21 g) in an appropriate amount of anhydrous methanol.

  • Ammonolysis: Cool the solution in an ice bath. Bubble ammonia gas through the solution for 1-2 hours, or add a pre-made saturated solution of ammonia in methanol.

  • Reaction Monitoring: Seal the flask and allow it to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude product (now containing the free thiol) can be purified using appropriate techniques, such as column chromatography or crystallization, to yield the final active pharmaceutical ingredient.

Conclusion

This compound and its derivatives are indispensable reagents in pharmaceutical synthesis. Their value lies in the reliable introduction of the 2-mercaptopropionyl moiety, a pharmacophore critical for the biological activity of drugs like Captopril. The well-defined reactivity of the thiol group, coupled with established protocols for its protection and deprotection, allows for its strategic incorporation into complex molecules. A comprehensive understanding of its chemical properties, safe handling procedures, and mechanistic pathways enables researchers to leverage this versatile building block for the development of novel therapeutics.

References

Application Note: A Theoretical Framework for the Use of Ethyl 2-mercaptopropionate in Thiol-Affinity Enrichment Workflows for Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document presents a theoretical application for Ethyl 2-mercaptopropionate in proteomics research, specifically in the context of thiol-based enrichment strategies. While this compound is not a conventional reagent in this field, its chemical structure, featuring a reactive thiol group, suggests potential utility in workflows analogous to established resin-assisted capture techniques. This application note provides a comprehensive overview of the chemical's properties, a proposed mechanism of action for protein capture via thiol-disulfide exchange, and a detailed, hypothetical protocol for its use in enriching cysteine-containing peptides. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical tools for proteomics.

Introduction: The Role of Thiols in Proteomics

The study of proteins, or proteomics, is fundamental to understanding cellular processes in both health and disease. Mass spectrometry-based proteomics has become a cornerstone of this field, enabling the identification and quantification of thousands of proteins from complex biological samples.[1][2] A significant area of interest within proteomics is the characterization of post-translational modifications (PTMs), which dynamically regulate protein function.[3]

Among the twenty common amino acids, cysteine is unique due to its thiol (-SH) side chain. This thiol group is highly reactive and can undergo a variety of modifications, including oxidation, S-nitrosylation, and S-glutathionylation, which are critical for cellular signaling and redox regulation.[4][5] The unique reactivity of cysteine thiols is also exploited in numerous proteomics workflows for protein enrichment and quantification.[6][7] Thiol-affinity chromatography, for instance, utilizes the reversible formation of disulfide bonds between cysteine residues in proteins and a thiol-containing stationary phase to isolate specific subsets of the proteome.[8][9]

This compound: Properties and Proposed Application

This compound is a carboxylic acid ester with a distinct sulfurous odor.[10][11] Its primary applications are in the flavor and fragrance industries.[12][13] However, from a chemical proteomics perspective, its most interesting feature is the presence of a thiol group, which opens the door to potential applications in biological research.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C5H10O2S[12]
Molecular Weight 134.20 g/mol [12]
Boiling Point 40-41 °C at 1 mm Hg[10][14]
Density ~1.031 g/mL at 25 °C[10][14]
Refractive Index ~1.449 at 20 °C[10]
Synonyms Ethyl 2-mercaptopropanoate, 2-Mercaptopropionic Acid Ethyl Ester[12]
Proposed Mechanism of Action: Thiol-Disulfide Exchange

We propose a theoretical application of this compound as a small molecule for the covalent capture of cysteine-containing proteins or peptides. This would be achieved through a thiol-disulfide exchange reaction, a fundamental process in oxidative protein folding.[15] In this hypothetical workflow, this compound would first be immobilized on a solid support, such as an agarose or magnetic bead, to create a thiol-affinity resin. This custom resin could then be used in a "resin-assisted capture" (RAC) strategy to enrich for proteins with exposed cysteine residues.[4][16]

The workflow would proceed as follows:

  • Blocking of Free Thiols: All natively reduced and accessible cysteine thiols in a protein lysate are first blocked with an alkylating agent like N-ethylmaleimide (NEM).[7]

  • Reduction of Modified Cysteines: Reversibly modified cysteines (e.g., those in disulfide bonds) are then selectively reduced to free thiols using a reducing agent like dithiothreitol (DTT).[4]

  • Capture on Thiol-Affinity Resin: The protein mixture is then incubated with the this compound-functionalized resin. The newly exposed cysteine thiols on the proteins will react with the activated thiol on the resin, forming a disulfide bond and covalently capturing the protein.

  • Washing and Elution: Non-specifically bound proteins are washed away, and the captured proteins are then eluted by cleaving the disulfide bond with a reducing agent.

This strategy would allow for the specific enrichment of proteins that were initially involved in disulfide bonds or other reversible thiol modifications.

Hypothetical Protocol for Thiol-Affinity Enrichment using an this compound-Functionalized Resin

Disclaimer: The following protocol is hypothetical and would require significant optimization and validation. It is based on established resin-assisted capture methodologies.[8][16]

Part 1: Synthesis of this compound-Functionalized Resin (Conceptual)

The synthesis of a custom affinity resin is a crucial first step.[17][18][19] A plausible approach would involve coupling this compound to an amine-reactive resin (e.g., NHS-activated agarose) via its ester group, potentially after hydrolysis to the corresponding carboxylic acid to facilitate amide bond formation. Alternatively, a linker with a thiol-reactive group at one end and a group compatible with the resin chemistry at the other could be used. For the purpose of this protocol, we will assume the successful synthesis of such a resin.

Part 2: Protein Sample Preparation and Enrichment

Materials:

  • Cell or tissue lysate

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • N-ethylmaleimide (NEM)

  • Dithiothreitol (DTT)

  • Urea

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound-functionalized resin

  • Wash buffer (e.g., Lysis buffer with 1 M NaCl)

  • Elution buffer (e.g., 50 mM DTT in 50 mM Tris-HCl, pH 8.5)

  • Ammonium bicarbonate

  • Trypsin (mass spectrometry grade)

  • Formic acid

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Downstream Processing Lysate Protein Lysate Block Block Free Thiols (NEM) Lysate->Block Reduce Reduce Disulfides (DTT) Block->Reduce Capture Capture on Thiol Resin Reduce->Capture Wash Wash Non-specific Binders Capture->Wash Elute Elute with DTT Wash->Elute Digest Trypsin Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: Hypothetical workflow for thiol-affinity enrichment.

Protocol Steps:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Blocking of Free Thiols:

    • To approximately 1 mg of protein, add NEM to a final concentration of 50 mM.

    • Incubate at room temperature for 1 hour with gentle mixing.

    • Quench the reaction by adding DTT to a final concentration of 60 mM.

  • Reduction of Disulfide Bonds:

    • Add urea to the sample to a final concentration of 8 M to denature the proteins.

    • Add DTT to a final concentration of 20 mM.

    • Incubate at 37°C for 1 hour.

  • Thiol-Affinity Capture:

    • Equilibrate the this compound-functionalized resin with lysis buffer.

    • Add the protein sample to the equilibrated resin.

    • Incubate for 2-4 hours at room temperature with end-over-end rotation to allow for covalent capture.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin extensively with a high-salt wash buffer to remove non-specifically bound proteins. Perform at least three washes.

    • Follow with several washes with a buffer without high salt to prepare for elution.

  • Elution and Digestion:

    • Elute the captured proteins by incubating the resin with elution buffer (50 mM DTT) for 1 hour at 37°C.

    • Collect the eluate.

    • Perform a buffer exchange into 50 mM ammonium bicarbonate.

    • Reduce and alkylate the eluted proteins as in a standard proteomics workflow (e.g., with DTT and iodoacetamide).

    • Digest the proteins with trypsin overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Acidify the digested peptides with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][20]

Safety and Handling of this compound

This compound is a flammable liquid and vapor.[13] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[21] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from sources of ignition. Consult the Safety Data Sheet (SDS) for complete safety information.

Discussion and Future Perspectives

The proposed application of this compound in proteomics is entirely theoretical and serves as a starting point for further investigation. The success of this approach would depend on several factors, including the efficiency of the synthesis of the functionalized resin and the kinetics and specificity of the thiol-disulfide exchange reaction with proteins.

A key consideration is the stability of the ester linkage in this compound under the conditions required for coupling to a resin and subsequent proteomics workflows.[2][22][23][24] Hydrolysis of the ester could be a competing reaction.

Should this approach prove viable, it could offer a cost-effective and readily synthesizable alternative to commercially available thiol-affinity resins. Further research would be needed to characterize the performance of an this compound-based resin, including its binding capacity, specificity, and compatibility with various proteomics sample preparation techniques.

References

GC-MS Analysis of Ethyl 2-mercaptopropionate: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed and scientifically grounded protocol for the quantitative analysis of Ethyl 2-mercaptopropionate (CAS: 19788-49-9) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile sulfur compound with applications as a flavoring agent and its presence as a potential impurity or metabolite is of interest in various industries.[1][2] The analysis of such reactive and volatile thiols presents unique challenges, including sample stability and chromatographic performance. This document outlines a robust methodology, from sample preparation using Headspace Solid-Phase Microextraction (HS-SPME) to optimized GC-MS parameters and method validation. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction: The Analytical Challenge of Volatile Thiols

This compound is a carboxylic ester characterized by its sulfurous, fruity aroma.[1][2][3] Its high volatility and reactivity, characteristic of many low molecular weight sulfur compounds, make it a challenging analyte.[4][5] Accurate quantification is critical for quality control in the food and fragrance industries and for safety assessment in pharmaceutical and environmental contexts.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile compounds due to its superior separation efficiency and definitive mass-based detection.[6] This application note details a highly sensitive and specific HS-SPME-GC-MS method tailored for this compound.

Analyte Characteristics and Methodological Implications

Understanding the physicochemical properties of this compound is fundamental to developing a successful analytical method. These properties dictate the choices for sample extraction, chromatography, and detection.

PropertyValueImplication for GC-MS Method
Molecular Formula C₅H₁₀O₂SThe basis for molecular weight and mass spectral interpretation.[1][7]
Molecular Weight 134.19 g/mol Guides the mass range setting on the MS detector.[1][7]
Boiling Point 40-41 °C @ 1 mm HgIndicates high volatility, making it an ideal candidate for headspace analysis.[3]
Vapor Pressure ~1.38 - 1.97 hPa @ 20-25 °CHigh vapor pressure facilitates efficient partitioning into the headspace for SPME.[1][2]
Polarity (logP) ~1.2 - 1.49Moderately polar, influencing the choice of a mid-polarity GC stationary phase.[1][2]
Solubility Soluble in alcohol; sparingly soluble in water (~7.9 g/L).[1][2]Affects sample preparation; "salting out" can enhance headspace extraction from aqueous matrices.
Reactivity Contains a thiol (-SH) group.Thiols can be reactive and may adsorb to active sites in the GC system. Proper system inertness is crucial. Air sensitivity is also a concern.[8]

Principle of the HS-SPME-GC-MS Method

This method combines the efficiency of a solvent-free extraction technique (HS-SPME) with the powerful separation and detection capabilities of GC-MS.[4][5]

  • Headspace Partitioning: The sample is placed in a sealed vial and heated, allowing volatile analytes like this compound to move from the sample matrix into the headspace (the gas phase above the sample).[9]

  • SPME Adsorption: A fused-silica fiber coated with a sorbent material is exposed to the headspace. The analyte partitions from the gas phase and concentrates onto the fiber coating.

  • Thermal Desorption: The fiber is retracted and transferred to the hot GC inlet, where the trapped analyte is rapidly desorbed from the fiber into the carrier gas stream.

  • GC Separation: The analyte is separated from other matrix components on a capillary column based on its boiling point and interaction with the stationary phase.

  • MS Detection and Quantification: As the analyte elutes from the column, it is fragmented and ionized. The mass spectrometer detects these fragments, providing a unique mass spectrum for identification and quantifiable data for concentration measurement.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Sample Vialing (Liquid/Solid Matrix) Incubate 2. Incubation & Equilibration (e.g., 60°C for 30 min) Sample->Incubate Heating SPME 3. HS-SPME Extraction (Analyte adsorbs to fiber) Incubate->SPME Fiber Exposure Desorb 4. Thermal Desorption (GC Inlet, e.g., 250°C) SPME->Desorb Fiber Transfer Separate 5. GC Separation (Capillary Column) Desorb->Separate Carrier Gas Flow Detect 6. MS Detection (Ionization & Fragmentation) Separate->Detect Data 7. Data Processing (Quantification & Identification) Detect->Data caption Overall workflow for HS-SPME-GC-MS analysis.

Caption: Overall workflow for HS-SPME-GC-MS analysis.

Experimental Protocol

Materials and Reagents
  • Standards: Certified reference standard of this compound (>97% purity).[7][10]

  • Solvents: Methanol or Ethanol (GC grade or higher) for stock solution preparation.

  • Reagents: Sodium chloride (NaCl, analytical grade), for "salting out" effect.[11]

  • Consumables: 20 mL headspace vials with PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).

Instrumentation and Analytical Conditions

The selection of GC-MS parameters is critical for achieving the desired sensitivity, selectivity, and peak shape. The following conditions are recommended as a starting point and should be optimized for the specific instrument and application.

ParameterSettingRationale
SPME Fiber 50/30 µm DVB/CAR/PDMSThis combination fiber is effective for a broad range of volatile and semi-volatile compounds, including sulfur compounds.[11]
Incubation Temp. 60 °CBalances efficient volatilization of the analyte with minimizing potential degradation.
Incubation Time 30 minAllows the sample to reach equilibrium between the matrix and the headspace.[11]
Extraction Time 30 minSufficient time for the analyte to adsorb onto the SPME fiber for good sensitivity.
GC Inlet Splitless mode, 250 °CEnsures maximum transfer of the analyte from the SPME fiber to the column. The temperature ensures rapid desorption without thermal degradation.[4]
Carrier Gas Helium, constant flow @ 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[4]
GC Column TG-5MS (5% Phenyl-methylpolysiloxane) or similar mid-polarity column; 30 m x 0.25 mm ID, 0.25 µm film thicknessThe mid-polarity phase provides good selectivity for the moderately polar thiol analyte, separating it from potential non-polar and highly polar interferences. This is a robust, general-purpose column suitable for initial method development.[12][13]
Oven Program 40 °C (hold 2 min), ramp to 240 °C @ 10 °C/min, hold 5 minThe initial low temperature ensures efficient trapping of the volatile analyte at the head of the column. The temperature ramp allows for the separation of compounds with different boiling points.
MS Transfer Line 250 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard, reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial identification and method development. SIM is used for enhanced sensitivity in quantitative analysis.[4]
SIM Ions Quantifier: m/z 61; Qualifiers: m/z 134 (M⁺), m/z 87The ion at m/z 61 is a prominent and characteristic fragment. The molecular ion (m/z 134) and other fragments serve as qualifiers to ensure identity.
Preparation of Standards and Samples
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Store at 4 °C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the sample matrix or a suitable surrogate matrix.

  • Sample Preparation:

    • Place 5 mL (or 5 g) of the sample into a 20 mL headspace vial.

    • For aqueous samples, add 1.5 g of NaCl to enhance the partitioning of the analyte into the headspace (salting-out effect).[4][11]

    • Spike with internal standard if using the internal standard method.

    • Immediately seal the vial with a PTFE/silicone septum cap.

    • Vortex for 30 seconds.

    • Place the vial in the autosampler tray for HS-SPME-GC-MS analysis.

Method Validation Protocol

A robust analytical method requires validation to ensure it is fit for purpose. Key validation parameters should be assessed according to established guidelines.[6][14]

Validation ParameterPurposeTypical Acceptance Criteria
Linearity Demonstrate a proportional response of the instrument to the concentration of the analyte.Coefficient of determination (R²) > 0.99 for a calibration curve with at least 5 concentration levels.[14]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10; or the lowest point on the calibration curve meeting precision/accuracy criteria.[14]
Accuracy (Recovery) The closeness of the measured value to the true value.Typically 80-120% recovery for spiked samples at three concentration levels (low, medium, high).
Precision (Repeatability) The closeness of agreement between replicate measurements.Relative Standard Deviation (RSD) ≤ 15% for replicate analyses (n=6) at multiple concentrations.[14]
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte in blank matrix samples.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; analyte degradation.Use a deactivated inlet liner; trim the first few cm of the column; ensure the entire system is inert.
Low Sensitivity / No Peak SPME fiber is worn out or broken; incorrect SPME extraction parameters; leak in the system.Replace the SPME fiber; optimize incubation time/temperature; perform a leak check on the GC-MS.
Poor Repeatability (High RSD) Inconsistent sample volume; inconsistent SPME fiber placement; temperature fluctuations.Use an autosampler for precise injection and SPME control; ensure the oven and incubator are stable.
Ghost Peaks Carryover from a previous high-concentration sample.Run a solvent or method blank after high-concentration samples; bake out the SPME fiber at a high temperature between runs as recommended by the manufacturer.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and reliable approach for the analysis of this compound. By carefully selecting the SPME fiber, optimizing GC-MS parameters, and following a systematic validation protocol, researchers can achieve accurate and precise quantification of this challenging volatile sulfur compound. The principles and explanations provided herein serve as a comprehensive guide for both routine analysis and further method development.

References

Quantitative analysis of Ethyl 2-mercaptopropionate in a mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of Ethyl 2-mercaptopropionate in a Mixture

Executive Summary

This document provides a comprehensive, validated protocol for the quantitative determination of this compound in complex matrices. This compound is a key organosulfur compound utilized in the pharmaceutical, flavor, and fragrance industries, where its precise quantification is essential for quality control and formulation accuracy.[1][2] The inherent reactivity of the thiol group presents significant analytical challenges, including susceptibility to oxidation and poor chromatographic performance.[3][4] This application note details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method, incorporating best practices for sample preparation to ensure analyte stability and generate reliable, reproducible data. The methodology is grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose.[5][6][7]

Introduction: The Analytical Imperative

This compound (C₅H₁₀O₂S, MW: 134.20 g/mol ) is characterized by a sulfhydryl (-SH) functional group, which is the source of both its utility and its analytical complexity.[8][9][10] The thiol group is highly prone to oxidation, which can lead to the formation of disulfide dimers, compromising the integrity of the analysis and leading to inaccurate quantification.[3][11] Furthermore, direct analysis of thiols by gas chromatography can be hampered by poor peak shape and interactions with active sites within the GC system.[4][12]

This guide is designed for researchers, analytical scientists, and quality control professionals. It provides a detailed, step-by-step protocol that addresses these challenges through meticulous sample preparation, optimized chromatographic conditions, and rigorous method validation.

Rationale for Method Selection: GC-FID

Gas Chromatography (GC) is the technique of choice for volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it offers a powerful combination of high-resolution separation, sensitivity, and a wide linear range, making it ideal for quantitative analysis.

While High-Performance Liquid Chromatography (HPLC) is a viable alternative for thiol analysis, it typically requires a pre-column derivatization step to introduce a chromophore or fluorophore for UV or fluorescence detection, as simple thiols lack significant absorbance.[13][14][15] The GC-FID approach, while also benefiting from an optional derivatization step to improve peak shape, provides a more direct and often faster analysis for this specific analyte.

Overall Experimental Workflow

The analytical process is systematically broken down into three core stages: Sample Preparation, GC-FID Analysis, and Data Processing. This workflow is designed to ensure the stability of the analyte and the integrity of the final result.

G cluster_prep 1. Sample Preparation cluster_analysis 2. GC-FID Analysis cluster_data 3. Data Processing A Sample Weighing & Internal Standard Spiking B Liquid-Liquid Extraction (Isolates Analyte) A->B C Optional Silylation (Analyte Stabilization) B->C D Sample Injection C->D Prepared Sample E Chromatographic Separation D->E F FID Detection E->F G Peak Integration F->G Chromatogram H Calibration Curve Generation G->H I Concentration Calculation H->I

Caption: High-level workflow for the quantitative analysis of this compound.

Detailed Application Protocol

Reagents and Materials
  • Standards: this compound (purity ≥ 98%), Internal Standard (IS), e.g., n-Tridecane or n-Dodecane.

  • Solvents: Dichloromethane (DCM, HPLC Grade), Hexane (HPLC Grade), Deionized Water.

  • Reagents: Anhydrous Sodium Sulfate, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization (optional).

  • Glassware: Class A volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC (or equivalent) with split/splitless inlet.

  • Detector: Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Data System: Agilent OpenLab CDS software (or equivalent).

Sample Preparation: A Critical Step for Thiol Stability

The primary goals of this stage are to isolate the analyte from the matrix and protect the reactive thiol group from oxidation.

Protocol:

  • Sample Weighing: Accurately weigh ~200 mg of the mixture into a 15 mL screw-cap tube.

  • Internal Standard (IS) Spiking: Add a precise volume of the Internal Standard stock solution.

    • Causality Explanation: The IS is a stable compound added at a constant concentration to all samples and standards. It corrects for minor variations in injection volume and instrument response, thereby significantly improving the precision and accuracy of the quantification.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of Dichloromethane (DCM) to the sample tube.

    • Vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic solvent.

    • Centrifuge for 5 minutes at 3000 rpm to achieve a clean separation of layers.

    • Carefully transfer the organic (bottom DCM) layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Derivatization (Recommended for Enhanced Performance):

    • Transfer 100 µL of the dried extract into an autosampler vial.

    • Add 50 µL of MTBSTFA.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Causality Explanation: Derivatization with a silylating agent like MTBSTFA replaces the active hydrogen on the sulfhydryl group.[12] This process offers two key advantages: 1) It increases the thermal stability of the analyte, preventing degradation in the hot GC inlet, and 2) It reduces the polarity of the molecule, leading to more symmetrical (less tailing) chromatographic peaks and improved sensitivity.[4][12]

GC-FID Instrumental Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterSettingRationale
Inlet Split mode (e.g., 50:1 ratio)Prevents column overload and ensures sharp, symmetrical peaks for accurate integration.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.[12]
Carrier Gas Helium or Hydrogen, 1.2 mL/min constant flowProvides efficient separation. Hydrogen can offer faster analysis times.
Oven Program Initial: 70°C (hold 2 min) Ramp: 15°C/min to 280°C (hold 5 min)The temperature program is designed to separate the analyte from the solvent and potential impurities.
Detector FID
Detector Temp 300 °CPrevents condensation of the analyte as it elutes from the column.
H₂ Flow 30 mL/minOptimized for FID flame.
Air Flow 400 mL/minOptimized for FID flame.
Makeup Gas (N₂) 25 mL/minEnsures efficient transfer of column effluent into the detector flame.
Calibration and Data Analysis
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in DCM.

  • Calibration Standards: Create a series of at least five calibration standards by diluting the analyte stock solution. The concentration range should bracket the expected sample concentrations.

  • Spike and Analyze: Add the same, constant amount of internal standard to each calibration standard and analyze them using the GC-FID method described above.

  • Construct Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration). Perform a linear regression. A correlation coefficient (R²) of ≥ 0.995 is required.

  • Quantify Samples: Analyze the prepared samples. Use the peak area ratio from the sample chromatogram and the linear regression equation from the calibration curve to calculate the concentration of this compound.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the ICH.[7][16]

  • Specificity: The ability to accurately measure the analyte in the presence of matrix components. This is confirmed by analyzing a blank matrix and ensuring no interfering peaks are present at the retention time of the analyte and IS.

  • Linearity: Demonstrated by the high correlation coefficient (R² ≥ 0.995) of the calibration curve over the specified concentration range.

  • Accuracy: Assessed by performing spike-recovery studies. A known amount of analyte is added to a blank matrix at three different concentration levels (e.g., 80%, 100%, 120% of the expected concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): The agreement between results from multiple analyses of the same sample on the same day. Expressed as Relative Standard Deviation (%RSD), which should be ≤ 2%.

    • Intermediate Precision (Inter-day): The agreement between results from analyses on different days. The %RSD should be ≤ 2%.

  • Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[5]

References

Application Note & Protocol: A Comprehensive Guide to Handling Air and Moisture Sensitive Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe and effective handling of Ethyl 2-mercaptopropionate. Given its pronounced sensitivity to air and moisture, adherence to rigorous air-free techniques is paramount to preserve its chemical integrity and ensure experimental reproducibility. This guide synthesizes established protocols with expert insights to provide a self-validating system for managing this versatile yet challenging reagent.

Understanding the Reagent: Chemical Profile and Hazards

This compound (C₅H₁₀O₂S) is a thiol-containing ester widely utilized in organic synthesis and as a flavoring agent.[1] Its utility is intrinsically linked to the reactive thiol group, which is also the source of its instability.

1.1. Sensitivity to Air and Moisture:

The primary challenge in handling this compound is its susceptibility to oxidation by atmospheric oxygen. The thiol (-SH) group can readily oxidize to form a disulfide bridge, leading to the formation of diethyl 2,2'-disulfanediyldipropanoate. This dimerization not only consumes the starting material but can also lead to complex reaction mixtures and irreproducible results.[2] The oxidation of thiols is often accelerated in the presence of base.[3] Furthermore, the ester functionality is susceptible to hydrolysis in the presence of moisture, particularly under acidic or basic conditions.

1.2. Physical and Chemical Properties:

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₅H₁₀O₂S[4]
Molecular Weight 134.20 g/mol [1][4]
Appearance Colorless to almost colorless clear liquid[5]
Odor Sulfurous, meaty, green onion[6][7]
Boiling Point 40-41 °C @ 1 mm Hg[6][8]
Density 1.031 g/mL at 25 °C[6][8]
Flash Point 137 °F (58.3 °C)[6][8]
Stability Air and moisture sensitive[5][9]

1.3. Hazard Identification and Safety Precautions:

This compound is classified as a hazardous chemical.[9][10] It is a flammable liquid and vapor.[1][10] Inhalation, ingestion, or skin contact can be harmful.[1][10] It is known to cause skin and serious eye irritation.[9][10] The compound also has a strong, unpleasant stench.[4] Therefore, it is imperative to handle this reagent in a well-ventilated chemical fume hood at all times and to wear appropriate Personal Protective Equipment (PPE), as detailed in Table 2.

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Not typically required if handled in a fume hood.

Core Protocols for Handling this compound

The following protocols are designed to minimize exposure to air and moisture, thereby preserving the integrity of this compound. The choice between using a Schlenk line and a glovebox will depend on the scale of the reaction and the stringency of the inert atmosphere required.

2.1. Storage of this compound:

Proper storage is the first line of defense against degradation.

  • Short-term Storage: For frequently used aliquots, store in a tightly sealed container (e.g., a Sure/Seal™ bottle) with a PTFE-lined cap.[11] The headspace of the bottle should be flushed with an inert gas (argon or nitrogen) before sealing.[3] Store in a cool (<15°C), dark, and dry place.

  • Long-term Storage: For long-term storage, it is recommended to ampulize the compound under an inert atmosphere. Alternatively, store in a freezer at -20°C to slow down potential degradation pathways.[12][13] Avoid repeated freeze-thaw cycles.[12]

2.2. Inert Atmosphere Techniques: Schlenk Line and Glovebox Operations:

Working under an inert atmosphere is non-negotiable when handling this compound.[14][15]

2.2.1. Preparing Glassware:

All glassware must be scrupulously dried to remove adsorbed water.

  • Oven Drying: Place all glassware in an oven at >125°C for at least 4 hours, or preferably overnight.[11]

  • Flame Drying: For faster drying, assemble the glassware and flame-dry under a flow of inert gas.

  • Cooling: Allow the hot glassware to cool to room temperature under a positive pressure of inert gas.[11]

2.2.2. Experimental Workflow using a Schlenk Line:

The Schlenk line provides a versatile setup for handling air-sensitive reagents.[15]

Schlenk_Line_Workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction & Workup Dry_Glassware Oven/Flame Dry Glassware Assemble_Apparatus Assemble Apparatus Hot Dry_Glassware->Assemble_Apparatus Cool_Under_Inert Cool Under Inert Gas Assemble_Apparatus->Cool_Under_Inert Purge_Refill Purge & Refill Cycle (3x) Cool_Under_Inert->Purge_Refill Inert_Atmosphere Establish Inert Atmosphere Purge_Refill->Inert_Atmosphere Transfer_Reagent Transfer this compound via Syringe/Cannula Inert_Atmosphere->Transfer_Reagent Run_Reaction Conduct Reaction Under Positive Pressure Transfer_Reagent->Run_Reaction Quench_Reaction Quench Reaction (Inert) Run_Reaction->Quench_Reaction Isolate_Product Isolate Product (Inert/Air) Quench_Reaction->Isolate_Product

Caption: Schlenk Line Experimental Workflow.

Step-by-Step Protocol:

  • Glassware Preparation: Dry all glassware as described in section 2.2.1.

  • System Purge: Assemble the reaction apparatus and connect it to the Schlenk line. Evacuate the apparatus and refill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure a robust inert atmosphere.[14]

  • Reagent Transfer:

    • Syringe Transfer: For smaller volumes, use a dry, nitrogen-flushed syringe to withdraw the desired amount of this compound from a Sure/Seal™ bottle.[11][16] Insert the needle through a rubber septum on the reaction vessel and dispense the reagent.

    • Cannula Transfer: for larger volumes, use a double-tipped needle (cannula) to transfer the liquid under a positive pressure of inert gas.[15]

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil or mercury bubbler.[11]

  • Work-up: If the product is also air-sensitive, conduct the work-up (e.g., filtration, solvent removal) using air-free techniques.[15]

2.2.3. Experimental Workflow using a Glovebox:

A glovebox offers a contained and controlled inert environment, ideal for complex manipulations.[17]

Glovebox_Workflow cluster_entry Glovebox Entry cluster_manipulation In-Glovebox Manipulation cluster_exit Product Removal Load_Antechamber Load Glassware & Reagents into Antechamber Purge_Antechamber Purge Antechamber Cycles Load_Antechamber->Purge_Antechamber Transfer_Inside Transfer into Main Chamber Purge_Antechamber->Transfer_Inside Setup_Reaction Set up Reaction Transfer_Inside->Setup_Reaction Dispense_Reagent Dispense this compound Setup_Reaction->Dispense_Reagent Run_Reaction Conduct Reaction Dispense_Reagent->Run_Reaction Seal_Product Seal Product Vessel Run_Reaction->Seal_Product Transfer_to_Antechamber Transfer to Antechamber Seal_Product->Transfer_to_Antechamber Remove_from_Glovebox Remove from Glovebox Transfer_to_Antechamber->Remove_from_Glovebox

Caption: Glovebox Experimental Workflow.

Step-by-Step Protocol:

  • Material Transfer: Place all necessary dried glassware, reagents, and equipment into the glovebox antechamber.

  • Antechamber Purging: Evacuate and refill the antechamber with inert gas for at least three cycles before opening the inner door.

  • Manipulation: Perform all experimental manipulations, including weighing and dispensing of this compound, inside the glovebox.

  • Product Removal: Once the reaction is complete and the product is in a sealed container, it can be removed from the glovebox via the antechamber.

Quenching, Waste Disposal, and Spill Management

Proper disposal of thiol-containing waste is crucial due to its hazardous nature and offensive odor.

3.1. Quenching Reactions and Neutralizing Residues:

  • Principle: Unreacted this compound and any thiol-containing byproducts should be oxidized to less volatile and less odorous compounds before disposal.

  • Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly add an oxidizing agent such as sodium hypochlorite (bleach) or hydrogen peroxide.[18][19] This should be done in a fume hood.

    • Stir the mixture until the characteristic thiol odor is no longer detectable.

3.2. Waste Disposal:

  • All liquid and solid waste containing this compound should be collected in a designated, labeled hazardous waste container.

  • Never pour thiol waste down the drain.[19]

  • Contaminated glassware should be rinsed with a bleach solution and then washed with an appropriate solvent before standard cleaning.[18]

3.3. Spill Management:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. The affected area can then be decontaminated with a bleach solution.[20]

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.

Conclusion

The successful use of this compound in a research and development setting is contingent upon a thorough understanding of its reactivity and the diligent application of air-free handling techniques. By implementing the protocols outlined in this guide, researchers can ensure the integrity of their experiments, maintain a safe laboratory environment, and generate reliable, reproducible data.

References

The Quintessential Guide to Ethyl 2-mercaptopropionate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality and proper use of reference standards. Ethyl 2-mercaptopropionate, a sulfurous and fruity-odored carboxylic ester, serves as a critical reference material in various sectors, including the food and beverage industry for flavor profiling and in pharmaceutical development for the analysis of thiol-containing compounds. This comprehensive guide provides detailed application notes and protocols for the effective use of this compound as a reference standard, ensuring accuracy, precision, and reliability in your analytical workflows.

Understanding the Role of this compound

This compound (CAS 19788-49-9) is a volatile thiol compound that, due to its distinct chemical properties, is an ideal candidate for a reference standard in the analysis of similar compounds in complex matrices.[1] Its primary application as a reference standard is in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), where it is used to identify and quantify the concentration of analytes of interest. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, noting its use as a flavoring agent and establishing specifications for its purity.[2][3][4]

The utility of a reference standard lies in its ability to provide a known concentration against which an unknown sample can be compared. This is fundamental to method validation and ensuring that the analytical results are both accurate and reproducible.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling and use as a reference standard.

PropertyValueSource
Molecular Formula C5H10O2S[PubChem]
Molecular Weight 134.20 g/mol [PubChem]
Appearance Colorless liquid[ChemicalBook]
Odor Sulfurous, fruity[ChemicalBook]
Boiling Point 40-41 °C at 1 mm Hg[ChemicalBook]
Density 1.031 g/mL at 25 °C[ChemicalBook]
Refractive Index 1.449 at 20 °C[ChemicalBook]
Flash Point 58.33 °C[The Good Scents Company]
Purity (typical) >97.0% (GC)[TCI Chemicals]

Handling and Storage:

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[5] It is also sensitive to air and moisture, necessitating storage under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dark place.[5] Personal protective equipment, including gloves and safety glasses, should be worn during handling.

Application in Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The following protocols detail its use as an external reference standard for quantitative analysis.

Preparation of Standard Solutions

The accuracy of your quantitative analysis begins with the precise preparation of your standard solutions.

Workflow for Standard Preparation:

Figure 1: Workflow for the preparation and use of standard solutions.

Protocol for Standard Solution Preparation:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of high-purity this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent, such as methanol or ethyl acetate, and dilute to the mark.

    • This stock solution should be stored in a tightly sealed vial at a low temperature (e.g., 4 °C) and protected from light.

  • Working Standards:

    • Prepare a series of working standards by performing serial dilutions of the stock solution.

    • For a calibration range of 0.1 to 50 µg/mL, you might prepare standards at concentrations of 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.

    • Use the same solvent for dilution as was used for the stock solution.

GC-FID/MS Method for Quantification

The following instrumental parameters provide a starting point for the analysis of this compound. Optimization may be necessary depending on the specific instrument and analytical goals.

ParameterRecommended SettingRationale
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for the analysis of a wide range of volatile compounds.
Injector Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples.
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
Carrier Gas Helium or Hydrogen at a constant flow of 1 mL/minProvides good chromatographic resolution.
Detector (FID) Temperature: 280 °CA robust and sensitive detector for hydrocarbons.
Detector (MS) Ion Source: 230 °C, Quadrupole: 150 °C, Scan Range: m/z 35-350Mass spectrometry provides definitive identification of the analyte.
Calibration and Quantification
  • Calibration Curve Construction:

    • Inject each of the working standards into the GC system.

    • For each standard, record the peak area of the this compound.

    • Plot the peak area (y-axis) against the concentration of the standard (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.995 is generally considered acceptable.[1]

  • Sample Analysis:

    • Prepare the unknown sample in the same solvent used for the standards, ensuring the expected concentration falls within the calibration range.

    • Inject the sample into the GC and record the peak area of the analyte.

  • Concentration Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the analyte in the sample.

Application in High-Performance Liquid Chromatography (HPLC)

For less volatile thiols or when derivatization is preferred to enhance detection, HPLC is a valuable alternative. The analysis of thiols by HPLC often requires a pre-column derivatization step to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection.[5][6]

Pre-column Derivatization

A common derivatizing agent for thiols is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

Derivatization Workflow:

Figure 2: General workflow for the pre-column derivatization of thiols for HPLC analysis.

Protocol for Derivatization:

  • Prepare a stock solution of this compound and a series of working standards as described for the GC method.

  • Prepare a solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • In a reaction vial, mix a known volume of the standard or sample with the DTNB solution.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes) to ensure complete derivatization.

HPLC-UV Method for Quantification
ParameterRecommended SettingRationale
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of the derivatized analyte.
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)A gradient elution is often necessary to separate the derivatized analyte from the excess reagent and other matrix components.
Flow Rate 1.0 mL/minA typical flow rate for standard analytical HPLC columns.
Column Temperature 30 °CMaintains consistent retention times.
Detection Wavelength 412 nm (for TNB²⁻, the product of the DTNB reaction)The wavelength of maximum absorbance for the derivatized product.

The calibration and quantification process for HPLC is analogous to that described for GC, using the peak area of the derivatized analyte.

Method Validation

A crucial aspect of using a reference standard is the validation of the analytical method. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[3][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The use of this compound as a reference standard is a cornerstone of accurate and reliable quantitative analysis of thiols in various matrices. By following the detailed protocols for standard preparation, instrumental analysis, and adhering to the principles of method validation, researchers and scientists can ensure the integrity of their analytical data. The causality behind each experimental choice, from solvent selection to instrumental parameters, is rooted in the fundamental principles of analytical chemistry, ensuring a self-validating and trustworthy analytical system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-mercaptopropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during the synthesis of this important chemical intermediate. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

There are two primary synthesis routes for this compound:

  • Thia-Michael addition: The reaction of ethyl acrylate with a sulfur source, such as sodium hydrosulfide or thiourea followed by hydrolysis.

  • Fischer Esterification: The acid-catalyzed reaction of 2-mercaptopropionic acid with ethanol.

Each route has its own set of advantages and potential side reactions that need to be carefully managed.

Q2: I am observing a significant amount of a higher boiling point impurity in my final product. What could it be?

If you are employing a thia-Michael addition route, the most likely high-boiling impurity is diethyl 2,2'-thiodipropionate . This side product arises from the reaction of the initially formed this compound with another molecule of ethyl acrylate.

Q3: My reaction mixture is turning cloudy and a solid is precipitating, especially during workup or storage. What is happening?

This is a classic sign of disulfide formation . The thiol group of this compound is susceptible to oxidation, leading to the formation of diethyl 2,2'-disulfanediyldipropionate. This can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities.

Q4: My yield is consistently low. What are the key factors I should investigate?

Low yields can stem from several factors depending on the chosen synthesis route. For thia-Michael additions, incomplete reaction or excessive side-product formation are common culprits. In Fischer esterification, the equilibrium nature of the reaction means that inefficient water removal can significantly limit your yield. For both routes, product loss during workup and purification is also a critical factor to evaluate.

Troubleshooting Guides

Issue 1: Formation of Diethyl 2,2'-thiodipropionate in Thia-Michael Addition

Underlying Cause: The formation of diethyl 2,2'-thiodipropionate is a consecutive reaction where the desired product, this compound, acts as a nucleophile and attacks a molecule of the starting material, ethyl acrylate. This reaction is often favored at higher temperatures.

Troubleshooting & Prevention:

Parameter Recommendation Scientific Rationale
Temperature Maintain a low reaction temperature, typically between 0-10 °C.The thia-Michael addition of the sulfur source to ethyl acrylate is generally faster at lower temperatures than the subsequent addition of the product thiol.
Reagent Stoichiometry Use a slight excess of the sulfur source (e.g., sodium hydrosulfide).Ensuring a higher concentration of the primary nucleophile helps to drive the initial reaction to completion and minimizes the opportunity for the product to react with the remaining ethyl acrylate.
Addition Rate Add the ethyl acrylate to the solution of the sulfur source slowly and in a controlled manner.This maintains a low concentration of ethyl acrylate in the reaction mixture at any given time, further disfavoring the side reaction.

Experimental Protocol: Minimizing Diethyl 2,2'-thiodipropionate Formation

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium hydrosulfide (1.1 equivalents) in ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add ethyl acrylate (1.0 equivalent) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at the same temperature for 2-4 hours, monitoring the disappearance of ethyl acrylate by TLC or GC.

  • Proceed with the acidic workup and extraction.

Issue 2: Formation of Diethyl 2,2'-disulfanediyldipropionate (Disulfide)

Underlying Cause: The thiol group (-SH) in this compound is readily oxidized to a disulfide bond (-S-S-). This oxidation is often catalyzed by trace metals and facilitated by the presence of oxygen. The reaction proceeds via a thiolate anion intermediate, which is more susceptible to oxidation.[1][2]

Troubleshooting & Prevention:

Parameter Recommendation Scientific Rationale
Atmosphere Conduct the reaction and workup under an inert atmosphere (nitrogen or argon).This minimizes the presence of atmospheric oxygen, a key oxidizing agent.[3]
pH Control During workup, avoid prolonged exposure to basic conditions. Neutralize any basic solutions promptly with acid.The thiolate anion, which is more prevalent at higher pH, is more easily oxidized than the neutral thiol.
Solvent Quality Use degassed solvents to remove dissolved oxygen.Dissolved oxygen can be a significant contributor to disulfide formation.
Metal Contamination Use high-purity reagents and ensure glassware is clean and free from trace metal residues.Metal ions can catalyze the oxidation of thiols.

Experimental Protocol: Preventing Disulfide Formation

  • Degas all solvents (e.g., ethanol, water, extraction solvents) by bubbling nitrogen or argon through them for at least 30 minutes prior to use.

  • Set up the reaction apparatus under a positive pressure of an inert gas.

  • After the reaction is complete, acidify the reaction mixture with a degassed acidic solution (e.g., hydrochloric acid) to a pH of 2-3 before extraction.

  • Perform extractions quickly and minimize the exposure of the organic layers to air.

  • Consider adding a small amount of a reducing agent, such as sodium bisulfite, to the wash solutions to quench any oxidizing species.

Visualizing Reaction Pathways

cluster_main Desired Synthesis cluster_side1 Side Reaction 1: Thioether Formation cluster_side2 Side Reaction 2: Disulfide Formation Ethyl Acrylate Ethyl Acrylate This compound This compound Ethyl Acrylate->this compound + NaSH NaSH NaSH Ethyl 2-mercaptopropionate_side This compound Diethyl 2,2'-thiodipropionate Diethyl 2,2'-thiodipropionate Ethyl 2-mercaptopropionate_side->Diethyl 2,2'-thiodipropionate + Ethyl Acrylate Ethyl Acrylate_side Ethyl Acrylate Product_thiol This compound Disulfide Diethyl 2,2'-disulfanediyldipropionate Product_thiol->Disulfide + [O] Oxidizing_Agent [O]

Caption: Main and side reaction pathways in the synthesis of this compound.

Logical Troubleshooting Workflow

start Low Yield or Impure Product check_impurity Identify Impurity by GC-MS, NMR start->check_impurity high_boiler High-Boiling Impurity check_impurity->high_boiler Present solid_precipitate Solid Precipitate check_impurity->solid_precipitate Present low_yield Overall Low Yield check_impurity->low_yield No major impurity, just low yield thioether Probable Thioether Side Product high_boiler->thioether disulfide Probable Disulfide Side Product solid_precipitate->disulfide incomplete_reaction Incomplete Reaction or Workup Loss low_yield->incomplete_reaction fix_thioether Action: Lower Temp, Control Addition Rate, Adjust Stoichiometry thioether->fix_thioether fix_disulfide Action: Use Inert Atmosphere, Degas Solvents, Control pH disulfide->fix_disulfide fix_low_yield Action: Increase Reaction Time, Optimize Water Removal (Esterification), Improve Extraction/Purification incomplete_reaction->fix_low_yield

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Purification of this compound

Challenge: Separating this compound from the common side products, diethyl 2,2'-thiodipropionate and diethyl 2,2'-disulfanediyldipropionate, can be challenging due to their similar structures and boiling points.

Recommended Procedure: Fractional Vacuum Distillation

  • Initial Workup: After extraction and drying of the organic layer, concentrate the solution under reduced pressure to remove the bulk of the solvent.

  • Apparatus: Assemble a fractional distillation apparatus with a short Vigreux column. It is crucial to use a vacuum-jacketed column to maintain thermal equilibrium.

  • Vacuum: Apply a vacuum, typically in the range of 1-10 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities, such as residual solvent.

    • Main Fraction: Collect the this compound at its boiling point at the given pressure.

    • High-Boiling Residue: The diethyl 2,2'-thiodipropionate and diethyl 2,2'-disulfanediyldipropionate will remain in the distillation flask as a higher-boiling residue.

  • Monitoring: Monitor the purity of the collected fractions by GC analysis.

Note: For very high purity requirements, flash column chromatography on silica gel may be employed, typically using a non-polar eluent system such as hexane/ethyl acetate. However, care must be taken to avoid prolonged exposure of the thiol to the silica, which can sometimes promote oxidation.

References

Technical Support Center: Purification of Crude Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 2-mercaptopropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this versatile thiol ester. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure you achieve the desired purity for your critical applications.

Introduction: The Challenge of Purifying this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its thiol group, while key to its reactivity, is also the source of its primary purification challenges. Thiols are susceptible to oxidation, forming disulfides, and the synthesis of this compound can result in a variety of impurities that require careful separation.[2] This guide will equip you with the knowledge to identify and resolve these challenges effectively.

Understanding the Impurity Profile of Crude this compound

A successful purification strategy begins with understanding the potential impurities in your crude material. The most common synthetic route to 2-mercaptopropionic acid, the precursor to the ethyl ester, involves the reaction of 2-chloropropionic acid with a sulfur source like sodium thiosulfate followed by reduction.[3]

Based on this and related syntheses, the following impurities are commonly encountered in crude this compound:

  • Unreacted Starting Materials: Ethyl 2-chloropropionate or 2-chloropropionic acid.

  • Disulfide Impurities: Diethyl 2,2'-dithiodipropionate, formed by the oxidation of the thiol.

  • Other Sulfur-Containing Byproducts: Formed from side reactions during synthesis.

  • Residual Solvents: From the reaction and workup steps.

  • Water: Which can promote hydrolysis of the ester.[4][5]

  • Acidic Impurities: Such as 2-mercaptopropionic acid from incomplete esterification or hydrolysis.

Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product has a persistent yellow color. Oxidation of the thiol to the disulfide.Chemical Treatment: Before distillation, wash the crude product with a mild reducing agent solution (e.g., a dilute solution of sodium bisulfite or 2-mercaptoethanol) to reduce the disulfide back to the thiol.[6] Alkaline Wash: A wash with a dilute, cold sodium hydroxide solution can also help remove acidic impurities and some disulfides.[7]
Poor separation during fractional distillation. Boiling points of impurities are too close to the product. The distillation column has insufficient theoretical plates.Optimize Distillation Parameters: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[8][9] Distill under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between components.[10] Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.
Product decomposes during distillation. The distillation temperature is too high, causing thermal degradation.Vacuum Distillation: This is the most effective solution. By reducing the pressure, the boiling point of this compound (Boiling Point: 40-41 °C at 1 mm Hg) is significantly lowered, minimizing thermal stress.[8][11]
Low product recovery after distillation. Hold-up in the distillation apparatus. Product loss due to volatility. Incomplete transfer of the crude product.Apparatus Selection: Use a short-path distillation apparatus for smaller quantities to minimize surface area and hold-up. Efficient Condensation: Ensure the condenser is adequately cooled to capture all the product vapors. Complete Transfer: Rinse the reaction flask with a small amount of a suitable low-boiling solvent and add it to the distillation flask.[12]
Product purity does not improve after distillation. An azeotrope may have formed between the product and an impurity.Alternative Purification Method: Consider preparative gas chromatography (GC) or liquid chromatography (LC) for difficult separations. Chemical Treatment: If the impurity is known, a chemical treatment to convert it into a more easily separable compound may be necessary.
Product appears cloudy or contains water after purification. Incomplete drying of the crude product before distillation.Drying Agent: Dry the crude product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: Fractional distillation under reduced pressure (vacuum distillation) is the most effective and widely used method for purifying this compound.[8][10] This technique allows for the separation of components with close boiling points while avoiding thermal decomposition of the product by lowering its boiling point.[8][10]

Q2: My purified this compound turns yellow upon storage. How can I prevent this?

A2: The yellowing is likely due to the oxidation of the thiol group to form disulfide impurities. To prevent this, store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and at a low temperature.[7] The addition of a small amount of an antioxidant or radical scavenger can also be considered for long-term storage.

Q3: Can I use a simple distillation instead of a fractional distillation?

A3: Simple distillation is only effective for separating liquids with significantly different boiling points (greater than 70 °C difference).[8] Since the impurities in crude this compound are often structurally similar with close boiling points, a fractional distillation is necessary to achieve high purity.[8][9]

Q4: How can I remove disulfide impurities without distillation?

A4: Disulfide impurities can be chemically reduced back to the thiol. This can be achieved by washing the crude product with a solution of a reducing agent such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or 2-mercaptoethanol.[6] Following the reduction, an aqueous workup can remove the water-soluble reducing agent and its byproducts.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the primary method for assessing the purity of this compound.[2] GC-MS can also help in identifying unknown impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural confirmation and purity assessment.

Experimental Protocol: Purification by Fractional Vacuum Distillation

This protocol provides a detailed, step-by-step methodology for the purification of crude this compound.

1. Pre-treatment of Crude Material (Optional, for highly colored material):

  • If the crude product is significantly yellow, indicating the presence of disulfides, a pre-treatment wash is recommended.

  • In a separatory funnel, dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a 5% aqueous solution of sodium bisulfite. Shake gently and vent frequently.

  • Separate the organic layer and then wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

2. Fractional Vacuum Distillation:

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus as shown in the diagram below. Use a Vigreux column of appropriate length (e.g., 20-30 cm) for good separation. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom distillation flask.

  • Applying Vacuum: Begin circulating cold water through the condenser. Slowly and carefully apply vacuum from a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

  • Heating: Gently heat the distillation flask using a heating mantle or an oil bath.

  • Collecting Fractions:

    • Forerun: Collect the initial fraction that distills at a lower temperature. This will contain any low-boiling impurities and residual solvents.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 40-41 °C at 1 mm Hg), switch to a clean receiving flask to collect the pure product.[11]

    • Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities and potential decomposition.

  • Shutdown: Allow the apparatus to cool to room temperature before releasing the vacuum.

Visualization of the Purification Workflow

PurificationWorkflow cluster_pretreatment Pre-Treatment (Optional) cluster_distillation Fractional Vacuum Distillation crude Crude Ethyl 2-mercaptopropionate wash Wash with Reducing Agent (e.g., NaHSO3 soln) crude->wash Dissolve in organic solvent distill Fractional Vacuum Distillation crude->distill If no pre-treatment dry Dry over Anhydrous MgSO4 wash->dry Separate organic layer and wash with brine dry->distill Remove solvent forerun Forerun (Low-boiling impurities) distill->forerun Collect first main_fraction Main Fraction (Pure Product) distill->main_fraction Collect at stable B.P. residue Residue (High-boiling impurities) distill->residue Left in flask

Caption: Workflow for the purification of crude this compound.

Logical Relationship of Impurities and Purification Steps

Caption: Correlation between impurity types and purification methods.

References

Technical Support Center: Purification of Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-mercaptopropionate. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We will address common purification challenges in a practical, question-and-answer format, explaining the causality behind each step to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in commercial this compound?

Answer: Commercial grades of this compound (purity often >97.0%) are suitable for many applications, but sensitive experiments may require further purification. Impurities can arise from the synthesis process, degradation, or improper storage. Key impurities to consider are:

  • Starting Materials: Residual 2-mercaptopropionic acid or ethanol.

  • Oxidation Products: The most common impurity is the corresponding disulfide, ethyl 2,2'-disulfanediyldipropanoate, formed by air oxidation of the thiol group.[1][2] Thiols are notoriously sensitive to air.[3]

  • Water and Solvents: Residual moisture or solvents from the manufacturing process.

  • Other Thiol-Related Byproducts: Minor impurities from side reactions.

Identifying the specific impurity through analytical methods like GC-MS or NMR is the first critical step before selecting a purification strategy.

Q2: My material has a strong, unpleasant odor that seems to be getting worse. What does this indicate?

Answer: this compound has a characteristic sulfurous, fruity odor at very low concentrations (detection threshold of 1 ppb).[4] However, a strong, foul, and intensifying smell often suggests degradation and the formation of more volatile, low-molecular-weight sulfur compounds. This is a sign that the material may have been exposed to air, light, or incompatible substances, leading to oxidation or decomposition.[3][5] It is crucial to handle and store the compound under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.[6]

Q3: I've identified the main impurity as the disulfide dimer. How can I remove it?

Answer: The formation of disulfide bonds from thiol groups is a common issue, often driven by exposure to atmospheric oxygen.[1][2] Simply separating the monomer from the dimer by distillation can be difficult due to the high boiling point of the disulfide. Therefore, a chemical reduction is the preferred method. This involves converting the disulfide back into the desired thiol, followed by a purification step to remove the reducing agent and its byproducts.

Workflow for Disulfide Impurity Removal

G cluster_0 Phase 1: Reduction cluster_1 Phase 2: Work-up & Purification Impure Impure Ethyl 2-mercaptopropionate (contains disulfide) AddReductant Add Reducing Agent (e.g., TCEP, DTT) Impure->AddReductant Stir Stir at Room Temp (approx. 30 min) AddReductant->Stir Workup Aqueous Work-up (to remove reductant) Stir->Workup Reaction Complete Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Purify Final Purification (Vacuum Distillation or Flash Chromatography) Dry->Purify Pure Pure Ethyl 2-mercaptopropionate Purify->Pure

Caption: Workflow for removing disulfide impurities.

Recommended Reducing Agents:

  • Tris(2-carboxyethyl)phosphine (TCEP): This is an excellent choice as it is odorless, highly selective for disulfides, and effective over a wide pH range.[7] Unlike thiol-based reducing agents, it does not require removal before subsequent sulfhydryl-reactive cross-linking reactions.[7]

  • Dithiothreitol (DTT): Another common and effective reducing agent. However, an excess of DTT must be removed after the reaction, typically via aqueous extraction or chromatography.[8]

Protocol 1: Reduction of Disulfide Impurities using TCEP

  • Preparation: Dissolve the impure this compound in a suitable organic solvent (e.g., ethanol or THF) under an inert atmosphere.

  • Reduction: Prepare a fresh aqueous solution of TCEP hydrochloride (TCEP·HCl) and neutralize it with NaOH. Add 1.5 to 2.0 molar equivalents of the neutralized TCEP solution to the thiol solution.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the disappearance of the disulfide spot by TLC or LC-MS.

  • Work-up: Once the reduction is complete, dilute the reaction mixture with diethyl ether or ethyl acetate and wash it several times with brine (saturated NaCl solution). This will remove the water-soluble TCEP oxide.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The resulting crude product should now be free of disulfide and can be further purified by vacuum distillation (see Q4) to remove any non-volatile impurities.

Q4: What is the best general method for purifying this compound to a high degree?

Answer: For removing non-volatile impurities, residual solvents, and byproducts with significantly different boiling points, vacuum distillation is the most effective and widely used method. The reduced pressure lowers the boiling point, preventing thermal degradation of the thiol.

Physical Properties for Distillation

PropertyValueSource
Molecular Weight134.20 g/mol [9][10]
Boiling Point (atm)~164 °C (estimated)[11]
Boiling Point (vac) 40-41 °C @ 1 mm Hg [4]
Density1.031 g/mL @ 25 °C[4][6]
Refractive Index (n20/D)1.449[4][6]

Protocol 2: High-Purity Vacuum Distillation

Safety First: this compound is flammable and an irritant.[3][10][12] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[9] Ensure all glassware is free of cracks and properly secured.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a condenser, and receiving flasks. Use a magnetic stirrer and a heating mantle with a temperature controller. Ensure all joints are properly greased and sealed for vacuum.

  • Degassing: Before heating, apply a gentle vacuum to the system for several minutes to degas the liquid. This prevents bumping during distillation. It is advisable to backfill with an inert gas (N₂) and repeat the vacuum application 2-3 times.

  • Heating: Begin stirring and gently heat the distillation flask.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual solvents).

    • Main Fraction: Once the temperature stabilizes at the expected boiling point for your vacuum level (e.g., ~40-41 °C at 1 mm Hg), switch to a clean receiving flask and collect the pure product.[4]

    • Final Fraction: Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable high-boiling residues.

  • Storage: Immediately store the purified, colorless liquid under an inert atmosphere (e.g., in an amber vial sealed with a septum and flushed with argon) and refrigerate.

Q5: Distillation is not providing the required purity. What other options can I explore?

Answer: If impurities have boiling points very close to your product or if the product is thermally sensitive even under vacuum, flash column chromatography is an excellent alternative.[13] Given the moderate polarity of the ester and thiol groups, normal-phase silica gel chromatography is typically effective.

Troubleshooting Purification Method Selection

G start Initial Purity Check (GC, NMR) impurity_type What is the main impurity? start->impurity_type disulfide Disulfide Dimer impurity_type->disulfide Oxidation Product other Other (e.g., starting material, non-volatile residue) impurity_type->other Process Impurity distillation_check Are boiling points significantly different? distill Use Vacuum Distillation (Protocol 2) distillation_check->distill Yes chromatography Use Flash Chromatography (Protocol 3) distillation_check->chromatography No / Thermally Sensitive reduce Perform Chemical Reduction (Protocol 1) disulfide->reduce other->distillation_check reduce->distill end_node High-Purity Product distill->end_node chromatography->end_node

Caption: Decision tree for selecting a purification method.

Protocol 3: Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the this compound.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[13] Ensure the silica bed is well-compacted and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[14]

  • Elution: Apply positive pressure (using air or nitrogen) to the top of the column to achieve a steady flow rate. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Pro-Tip: Thiols can sometimes interact with the acidic surface of silica gel. If you observe significant tailing or degradation on the column, consider deactivating the silica by pre-flushing the column with an eluent containing a small amount of triethylamine (~0.5-1%).[13][14]

References

Technical Support Center: Degradation Pathways of Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-mercaptopropionate is a versatile reagent and intermediate in various chemical syntheses, including pharmaceuticals and flavorings.[1][2][3][4] Its thiol and ester functionalities, however, make it susceptible to degradation, which can impact experimental outcomes, product purity, and shelf-life. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the challenges associated with the stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample of this compound has developed a stronger, unpleasant odor. What could be the cause?

The characteristic sulfurous odor of this compound can intensify upon degradation.[5][6] The primary reason for this is likely oxidation. The thiol group (-SH) is susceptible to oxidation, especially when exposed to air.[7][8] This process can lead to the formation of disulfides and other volatile sulfur compounds, which often have more potent odors.

Troubleshooting Steps:

  • Check Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to minimize contact with oxygen.[8] Storage in a cool, dark place is also recommended to reduce the rate of degradation.[8][9]

  • Inert Gas Purging: Before use, gently purge the headspace of the storage container with an inert gas to remove any accumulated oxygen.

  • Purity Analysis: If feasible, analyze the purity of your sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any degradation products.[10]

FAQ 2: I'm observing a decrease in the purity of my this compound sample over time. What are the likely degradation pathways?

There are two primary degradation pathways for this compound: oxidation and hydrolysis.

  • Oxidation: As mentioned, the thiol group is readily oxidized. This can occur via exposure to atmospheric oxygen or in the presence of oxidizing agents.[7][9] The initial product is typically the corresponding disulfide, which can be further oxidized to form various sulfur oxides.[9]

  • Hydrolysis: The ester group is susceptible to hydrolysis, particularly in the presence of strong acids, bases, or moisture.[7][11] This reaction will yield 2-mercaptopropionic acid and ethanol.

Diagram: Primary Degradation Pathways of this compound

This compound This compound Disulfide Dimer Disulfide Dimer This compound->Disulfide Dimer Oxidation (O2, Oxidizing Agents) 2-Mercaptopropionic Acid + Ethanol 2-Mercaptopropionic Acid + Ethanol This compound->2-Mercaptopropionic Acid + Ethanol Hydrolysis (H2O, Acid/Base) Further Oxidation Products (e.g., Sulfonic Acid) Further Oxidation Products (e.g., Sulfonic Acid) Disulfide Dimer->Further Oxidation Products (e.g., Sulfonic Acid) Further Oxidation

Caption: Key degradation routes for this compound.

FAQ 3: My reaction involving this compound is giving low yields. Could degradation be the culprit?

Yes, degradation of the starting material can significantly impact reaction yields.

Troubleshooting Steps:

  • Reagent Purity: Before starting your reaction, assess the purity of your this compound. If it has been stored for an extended period or under suboptimal conditions, consider purifying it (e.g., by distillation) or using a fresh batch.

  • Reaction Conditions:

    • Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere.

    • pH: Be mindful of the pH of your reaction mixture. If it is strongly acidic or basic, you may be promoting hydrolysis of the ester.

    • Temperature: Elevated temperatures can accelerate both oxidation and hydrolysis. If possible, run your reaction at a lower temperature.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases in your reaction setup, unless they are intended reagents, as these can promote degradation.[7][9][11][12]

FAQ 4: How can I analyze the degradation products of this compound?

Several analytical techniques can be employed to identify and quantify degradation products.

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile degradation products like the disulfide dimer and other small molecules.[10]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of both the parent compound and less volatile degradation products like 2-mercaptopropionic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional group changes, such as the disappearance of the thiol S-H stretch or the appearance of a carboxylic acid O-H stretch.[1]
Experimental Protocol: Stability Assessment of this compound under Stressed Conditions

This protocol outlines a method to evaluate the stability of this compound under conditions that promote oxidation and hydrolysis.

Objective: To determine the rate of degradation and identify the major degradation products under oxidative and hydrolytic stress.

Materials:

  • This compound (>97% purity)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Vials with septa

  • HPLC system with a C18 column and UV detector

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • In separate vials, add an aliquot of the stock solution to the following stress agents:

      • Hydrolytic (Acidic): 0.1 M HCl

      • Hydrolytic (Basic): 0.1 M NaOH

      • Oxidative: 3% H₂O₂

      • Control: Deionized water

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis (HPLC):

    • At each time point, withdraw an aliquot from each vial, neutralize if necessary, and dilute with the mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Sample Analysis (GC-MS):

    • For the oxidative stress sample, at the final time point, extract the sample with a suitable organic solvent (e.g., dichloromethane).

    • Inject the organic extract into the GC-MS to identify volatile oxidation products.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Identify the major degradation products by comparing retention times with standards (if available) and by interpreting the mass spectra.

Diagram: Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Acidic (HCl) Basic (NaOH) Oxidative (H2O2) Control (H2O) Stock Solution->Stress Conditions Incubation Incubation Stress Conditions->Incubation Controlled Temperature (e.g., 40°C) HPLC HPLC Data Interpretation Data Interpretation HPLC->Data Interpretation GC-MS GC-MS GC-MS->Data Interpretation Incubation->HPLC Time Points Incubation->GC-MS Final Time Point (Oxidative Sample)

Caption: Workflow for assessing this compound stability.

Conclusion

Understanding the degradation pathways of this compound is crucial for its effective use in research and development. By implementing proper storage and handling procedures, and by being aware of potential incompatibilities, researchers can minimize degradation and ensure the integrity of their experiments. The troubleshooting guide and experimental protocols provided here offer a framework for addressing common challenges and for proactively assessing the stability of this important chemical compound.

References

Technical Support Center: Stabilizing Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-mercaptopropionate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this air-sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.

Introduction: The Challenge of Stabilizing this compound

This compound is a valuable thiol-containing compound used in various research and development applications. However, its sulfhydryl (-SH) group is highly susceptible to oxidation, particularly when exposed to atmospheric oxygen. This degradation compromises the compound's purity and can significantly impact experimental outcomes. The primary degradation pathway involves the formation of a disulfide dimer, as the thiol is oxidized. This guide provides a comprehensive framework for understanding and mitigating this instability.

Frequently Asked Questions (FAQs)

Q1: Why is my clear, colorless this compound solution turning slightly hazy or showing precipitate over time?

This is a classic sign of degradation. This compound is "air-sensitive," and exposure to oxygen can cause the thiol groups of two molecules to oxidize and form a disulfide bond.[1] This newly formed disulfide dimer may have lower solubility in your solvent, leading to haziness or precipitation.

Q2: I stored the vial in the refrigerator as recommended, but it still seems to have degraded. What went wrong?

While refrigeration slows down the rate of chemical reactions, it does not, by itself, prevent oxidation.[1] The critical factor for storing this compound is the exclusion of air. If the vial's headspace contained air, or if the cap was not perfectly sealed, oxygen would still be present to cause degradation over time. Proper storage requires both low temperature and an inert atmosphere.

Q3: Can I use a standard freezer for long-term storage?

Storing at lower temperatures, such as in a -20°C freezer, is generally acceptable and can further slow degradation rates. However, the primary concern remains the exclusion of oxygen. Ensure the container is properly sealed with an inert gas headspace before freezing. Also, be mindful of potential freeze-thaw cycles, which can introduce moisture if not handled correctly.

Q4: What is the primary degradation product of this compound?

The primary degradation product is the corresponding disulfide, formed through the oxidation of two thiol molecules. Further oxidation to sulfinic or sulfonic acids can occur under more aggressive oxidizing conditions, but disulfide formation is the most common issue during storage.[2]

Q5: Are there any materials I should avoid when working with this compound?

Yes. Avoid strong bases and oxidizing agents, as these are listed as incompatible materials in safety data sheets.[1] Additionally, trace metal ions, such as copper and iron, can catalyze the oxidation of thiols. Therefore, it is advisable to use high-purity, metal-free solvents and glassware whenever possible. The addition of a chelating agent like EDTA can also help by sequestering these metal ions.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable solutions.

Problem Potential Cause Recommended Solution
Loss of Potency in Reactions Degradation of the thiol to the less reactive disulfide.1. Confirm the purity of your this compound using GC or HPLC analysis.2. If degradation is confirmed, purchase a fresh batch and implement the rigorous storage protocol outlined below.3. For immediate use of slightly oxidized material, consider a reduction step to convert the disulfide back to the thiol, although this is not ideal.
Inconsistent Experimental Results Variable purity of the reagent due to ongoing, uncontrolled degradation.1. Aliquot the reagent upon receipt into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the main stock to air.2. Incorporate a quality control check (e.g., HPLC purity assessment) before critical experiments.
Visible Particulate Matter in Solution Precipitation of the disulfide degradation product.1. The material is likely significantly degraded and should be discarded.2. Review your storage and handling procedures to prevent future occurrences. Ensure all solvents are deoxygenated before use.
Foul Odor in the Lab Despite Closed Container Thiols are known for their strong, unpleasant odors. The container may not be properly sealed, or there may be residual contamination on the exterior.1. Ensure the container cap is tightly secured. For added security, wrap the cap with Parafilm®.2. Store stench chemicals in a dedicated, well-ventilated cabinet, preferably within a secondary container.[4][5]3. Decontaminate glassware and surfaces that have come into contact with the thiol using a bleach solution.[5][6]
Visualizing the Degradation Pathway

The primary degradation mechanism is the oxidation of the thiol functional group. This process can be initiated by radicals and is accelerated by the presence of oxygen and trace metals.

Degradation of this compound cluster_0 Oxidation Thiol_1 This compound (R-SH) Oxygen O2, Trace Metals Thiol_1->Oxygen Thiol_2 This compound (R-SH) Thiol_2->Oxygen Disulfide Disulfide Dimer (R-S-S-R) Oxygen->Disulfide

Caption: Air and trace metals facilitate the oxidation of two thiol molecules to a disulfide.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

This protocol ensures the long-term stability of the compound by minimizing its exposure to oxygen.

Materials:

  • This compound

  • Inert gas (Argon or Nitrogen) with a regulator and tubing

  • Schlenk line or glovebox[6]

  • Clean, dry amber glass vials with PTFE-lined caps

  • Gas-tight syringes

  • Deoxygenated solvents (if making solutions)

Procedure:

  • Preparation: If not using a glovebox, ensure your Schlenk line is properly set up. All glassware should be oven-dried and cooled under an inert atmosphere.

  • Inerting the Vial: If you are aliquoting the compound, take a new, clean vial and purge it with inert gas for several minutes. If using a Schlenk line, evacuate the vial and backfill with inert gas, repeating this cycle three times.

  • Transfer: Quickly transfer the desired amount of this compound to the prepared vial using a gas-tight syringe or cannula. It is crucial to maintain a positive pressure of inert gas during the transfer to prevent air from entering.

  • Headspace Purge: Before sealing, gently flush the headspace of the vial with inert gas for about 30 seconds.

  • Sealing: Tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Store the sealed vial in a refrigerator at 2-8°C, protected from light.[1]

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This method is suitable for determining the purity of neat this compound.

Instrumentation and Conditions:

Parameter Setting
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Standard non-polar column (e.g., DB-5 or equivalent)
Injector Temp. 250°C
Detector Temp. 280°C
Oven Program 80°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium or Hydrogen
Sample Prep. Dilute 1 µL of this compound in 1 mL of high-purity acetone or ethyl acetate.

Procedure:

  • Inject 1 µL of the prepared sample into the GC.

  • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak. The disulfide dimer, if present, will appear as a later-eluting peak.

Protocol 3: Adding a Stabilizer for Enhanced Protection

For applications requiring the utmost stability, the addition of an antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common radical scavenger that can inhibit the oxidation process.

Procedure:

  • Prepare a stock solution of BHT in a deoxygenated, high-purity solvent (e.g., ethanol or the solvent to be used in your experiment).

  • To your neat this compound, add the BHT stock solution to achieve a final concentration of 100-500 ppm (0.01% - 0.05% w/w).

  • Mix thoroughly under an inert atmosphere.

  • Store the stabilized solution following the recommended storage protocol (Protocol 1).

Note: The optimal concentration of the stabilizer may vary depending on the specific application and storage duration. It is recommended to perform a small-scale stability study to determine the most effective concentration for your needs.

Visualizing the Stabilization Workflow

This diagram illustrates the decision-making process for ensuring the stability of this compound.

Workflow for Stabilizing this compound Start Receive Ethyl 2-mercaptopropionate Assess Assess Purity (GC/HPLC) Start->Assess Decision Purity > 99%? Assess->Decision Aliquot Aliquot under Inert Atmosphere Decision->Aliquot Yes Discard Discard or Consider Purification Decision->Discard No Add_Stabilizer Optional: Add Stabilizer (BHT) Aliquot->Add_Stabilizer Store Store at 2-8°C, Dark, Sealed Use Use in Experiment Store->Use Add_Stabilizer->Store

Caption: Decision workflow for handling and storing this compound.

References

Technical Support Center: Troubleshooting Poor Resolution in GC Analysis of Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of Ethyl 2-mercaptopropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to poor chromatographic resolution. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Understanding the Analyte: this compound

This compound is a sulfur-containing ester with a reactive thiol (-SH) group. This functionality makes it prone to several analytical challenges in GC, including peak tailing, adsorption, and thermal degradation, all of which can contribute to poor resolution. Understanding these properties is the first step in effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows broad and tailing peaks for this compound. What are the likely causes and how can I fix this?

Peak tailing is a common issue when analyzing active compounds like thiols and is often a primary contributor to poor resolution. It occurs when a portion of the analyte molecules is retained longer than the main band, leading to an asymmetrical peak shape.

Primary Causes & Solutions:

  • Active Sites in the GC System: The primary cause of tailing for thiols is the interaction of the sulfhydryl group with active sites (e.g., free silanol groups) in the inlet liner, at the head of the column, or on glass wool.[1]

    • Solution 1: Use an Inert Flow Path. Ensure all components in the sample path are deactivated. This includes using an ultra-inert inlet liner and a high-quality, well-deactivated GC column. Tapered liners, especially those with a taper at the bottom, can prevent the sample from contacting the metal inlet base seal, further reducing activity.[2][3]

    • Solution 2: Routine Inlet Maintenance. Regularly replace the septum, O-ring, and inlet liner. A contaminated liner can be a significant source of active sites.[4]

    • Solution 3: Column Maintenance. If the column has been in use for some time, the front portion may have become contaminated. Trimming 10-20 cm from the front of the column can often restore peak shape.[5]

  • Improper Column Installation: An incorrectly installed column can create dead volumes or cause turbulent flow paths, leading to peak tailing.[6]

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column insertion depth into both the inlet and the detector.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]

    • Solution: Try diluting the sample or increasing the split ratio to reduce the amount of analyte reaching the column.

Below is a troubleshooting workflow for addressing peak tailing:

Caption: Troubleshooting workflow for peak tailing.

Q2: I'm observing poor separation between this compound and other components in my sample. How can I improve the resolution?

Poor resolution, where two peaks are not baseline separated, can be addressed by optimizing several chromatographic parameters. The resolution is influenced by column efficiency, selectivity, and retention factor.[8]

Strategies for Improving Resolution:

  • Column Selection: The choice of stationary phase is critical for achieving selectivity.

    • Recommendation: For sulfur compounds, a column with a stationary phase that offers good selectivity is essential. While standard non-polar phases like 100% dimethylpolysiloxane can be effective, specialized columns designed for sulfur analysis, such as the Agilent J&W DB-Sulfur SCD, may provide better resolution.[9][10] Consider a column with a thicker film (e.g., >1 µm) to increase retention and potentially improve the separation of volatile compounds.[9]

  • Temperature Program Optimization: The oven temperature program directly affects the separation.

    • Recommendation: A lower initial oven temperature can improve the separation of early-eluting compounds like this compound.[9] A slower temperature ramp rate will increase the interaction time of the analytes with the stationary phase, generally leading to better resolution, though at the cost of longer analysis times.[8]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas impacts column efficiency.

    • Recommendation: Operate the carrier gas at its optimal flow rate to minimize band broadening. For modern GCs with electronic pressure control, it is often best to operate in "constant flow" mode rather than "constant pressure" mode. This ensures the flow rate remains stable as the oven temperature ramps, leading to more consistent chromatography.[11]

  • Column Dimensions: The physical dimensions of the column play a significant role in resolution.

    • Recommendation: Increasing the column length will increase the number of theoretical plates and thus improve resolution. However, doubling the column length only increases resolution by a factor of about 1.4 and will significantly increase analysis time. A narrower internal diameter (ID) column (e.g., 0.18 mm or 0.25 mm) will provide higher efficiency and better resolution.[8]

ParameterRecommendation for Improved ResolutionRationale
Stationary Phase Mid-polarity or specialized sulfur columnEnhances selectivity for sulfur compounds.
Column Length 30 m or 60 mIncreases theoretical plates, providing more opportunities for separation.
Column ID 0.25 mm or 0.18 mmNarrower ID increases column efficiency.
Film Thickness 1.0 - 5.0 µmThicker films increase retention of volatile compounds.
Initial Oven Temp. Lower (e.g., 40-60 °C)Improves separation of early eluting peaks.
Temp. Ramp Rate Slower (e.g., 5-10 °C/min)Increases analyte-stationary phase interaction time.
Carrier Gas Mode Constant FlowMaintains optimal linear velocity throughout the temperature program.
Q3: I suspect my analyte is degrading in the GC inlet. What are the signs and how can I prevent this?

Thermal degradation is a significant concern for many sulfur compounds. This compound, being a thiol and an ester, can be susceptible to degradation at high temperatures, especially in the presence of active sites.

Signs of Thermal Degradation:

  • Poor peak shape (broadening or tailing).

  • Loss of response or poor sensitivity.

  • Appearance of unexpected peaks in the chromatogram that are not present in the original sample.

Preventative Measures:

  • Optimize Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the sample but not so high as to cause degradation.

    • Experimental Protocol: Perform a temperature study by injecting the same sample at a series of decreasing inlet temperatures (e.g., starting from 250 °C and decreasing in 20 °C increments to 180 °C). Plot the peak area or height against the inlet temperature. A significant drop in response at higher temperatures is indicative of degradation.[12] Choose the lowest temperature that still provides good peak shape and response.

  • Use an Appropriate Inlet Liner: The design and deactivation of the inlet liner are crucial.

    • Recommendation: Use a high-quality, ultra-inert liner. For thermally labile compounds, a liner with glass wool can sometimes create active sites. Consider using a liner without wool or one with deactivated glass wool.[13][14] A single taper liner is often a good choice for active compounds.[2]

Caption: Workflow for investigating and mitigating analyte degradation.

Q4: Would derivatization help in improving the analysis of this compound?

Derivatization is a chemical modification of the analyte to improve its chromatographic properties. For thiols, this is a powerful technique to overcome issues of poor peak shape and thermal instability.[1]

Mechanism and Benefits of Derivatization for Thiols:

The derivatization process for thiols typically involves reacting the active hydrogen on the sulfur atom with a reagent to form a more stable, less polar, and often more volatile derivative.[1]

  • Benefits:

    • Reduces Activity: By capping the polar -SH group, interactions with active sites in the GC system are minimized, leading to sharper, more symmetrical peaks.

    • Increases Stability: The resulting derivative is often more thermally stable than the parent thiol.

    • Improves Volatility: In some cases, derivatization can increase the volatility of the analyte.

Common Derivatization Approaches:

While not always necessary if the GC system is sufficiently inert, derivatization can be a robust solution for persistent issues. A common method for derivatizing thiols is silylation, where a silylating reagent replaces the active hydrogen with a trimethylsilyl (TMS) group.

Step-by-Step Protocol for Silylation (General Procedure):

  • Reagent Selection: Choose a suitable silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Sample Preparation: Evaporate the solvent from a known amount of your sample to dryness under a gentle stream of nitrogen.

  • Reaction: Add the silylating reagent and a suitable solvent (e.g., pyridine or acetonitrile) to the dry sample.

  • Heating: Cap the vial tightly and heat at a specific temperature (e.g., 60-70 °C) for a set time (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Injection: Cool the sample to room temperature and inject an aliquot into the GC.

Note: The specific conditions for derivatization (reagent, solvent, temperature, and time) should be optimized for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-mercaptopropionate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-mercaptopropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical intermediate. We will delve into the causality behind experimental choices, provide detailed protocols, and offer troubleshooting solutions based on established chemical principles.

Section 1: Synthesis Overview & Core Mechanisms

This compound (CAS 19788-49-9) is a valuable compound, often used as a flavoring agent and a key intermediate in organic synthesis.[1][2] Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, side product formation, and purification difficulties. Understanding the primary synthesis routes is the first step toward optimization.

The two most prevalent strategies for synthesizing this compound are:

  • Nucleophilic Addition to an Activated Alkene: This route typically involves the reaction of ethyl acrylate with a sulfur nucleophile. This can be a radical-mediated Thiol-Ene reaction or a base-catalyzed Michael addition.[3][4]

  • Nucleophilic Substitution: This method involves the displacement of a leaving group, such as a halide, from an ethyl propionate backbone using a sulfur nucleophile. A common example is the reaction of ethyl 2-chloropropionate with a sulfide source like sodium hydrosulfide.[5]

Synthesis_Routes Figure 1: Primary Synthesis Routes for this compound cluster_0 Route A: Nucleophilic Addition cluster_1 Route B: Nucleophilic Substitution EA Ethyl Acrylate Product_A This compound EA->Product_A + H2S (Base or Radical Initiator) H2S Hydrogen Sulfide (or Thiol Source) H2S->Product_A ECP Ethyl 2-chloropropionate Product_B This compound ECP->Product_B + NaSH NaSH Sodium Hydrosulfide (or Sulfide Source) NaSH->Product_B

Caption: Figure 1: Primary Synthesis Routes.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis in a question-and-answer format.

FAQs: Low Yield & Incomplete Conversion

Question: My reaction yield is consistently below 50%. What are the most likely causes?

Answer: Low yield is a multifaceted issue that can stem from several factors, often related to side reactions or suboptimal conditions.

  • Side Product Formation: The most common culprit is the formation of 3,3'-thiodipropionate. This occurs when your desired product, this compound, acts as a nucleophile and attacks a second molecule of ethyl acrylate. This is particularly prevalent in the nucleophilic addition route.[6][7] To mitigate this, ensure a slight excess of the thiol source (e.g., H₂S) and add the ethyl acrylate to the reaction mixture slowly and at a controlled temperature (e.g., 15-35°C) to keep its instantaneous concentration low.[8]

  • Oxidation of Thiol: Thiols are susceptible to oxidation by atmospheric oxygen, leading to the formation of disulfides. This not only consumes your product but also complicates purification. It is crucial to perform the reaction under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.

  • Reagent Purity and Stability: Ensure the purity of your starting materials. Ethyl acrylate can polymerize, especially if not properly inhibited. Ethyl 2-chloropropionate can hydrolyze. Use fresh, high-purity reagents for best results.

  • Suboptimal Temperature: For nucleophilic substitution reactions, the temperature must be high enough to facilitate the reaction but not so high as to cause decomposition or excessive side reactions. For the reaction of ethyl acrylate with sodium trithiocarbonate, for instance, temperatures above 50°C have been shown to reduce yield and increase byproducts.[8]

Troubleshooting_Low_Yield Figure 2: Diagnostic Workflow for Low Yield Start Low Yield Observed Check_Side_Products Analyze Crude Product (GC-MS, NMR) for Side Products Start->Check_Side_Products Side_Product_Present Is Thiodipropionate or Disulfide Observed? Check_Side_Products->Side_Product_Present Optimize_Stoichiometry Adjust Stoichiometry: - Use excess thiol source - Slow addition of acrylate Side_Product_Present->Optimize_Stoichiometry Yes (Thiodipropionate) Inert_Atmosphere Improve Inert Conditions: - Degas solvents - Use N2/Ar blanket Side_Product_Present->Inert_Atmosphere Yes (Disulfide) Check_Conversion Is Starting Material Unconsumed? Side_Product_Present->Check_Conversion No Optimize_Stoichiometry->Check_Conversion Inert_Atmosphere->Check_Conversion Optimize_Conditions Optimize Reaction Conditions: - Adjust Temperature - Increase Reaction Time - Check Catalyst/Initiator Check_Conversion->Optimize_Conditions Yes Check_Purity Check Reagent Purity and Workup Loss Check_Conversion->Check_Purity No

Caption: Figure 2: Diagnostic Workflow for Low Yield.

FAQs: Side Product Formation

Question: My NMR/GC-MS analysis shows a significant impurity with a higher molecular weight. What is it and how do I prevent it?

Answer: This is almost certainly the Michael adduct byproduct, diethyl 3,3'-thiodipropionate. It forms when the thiol group of your product adds to a second molecule of ethyl acrylate.

Mechanism of Side Reaction:

  • Step 1 (Product Formation): Ethyl Acrylate + H₂S → this compound

  • Step 2 (Side Reaction): this compound + Ethyl Acrylate → Diethyl 3,3'-thiodipropionate

Side_Reaction Figure 3: Formation of Diethyl 3,3'-thiodipropionate EA Ethyl Acrylate Product This compound (Product) EA->Product + H2S (Desired Reaction) Side_Product Diethyl 3,3'-thiodipropionate (Side Product) EA->Side_Product Product->Side_Product + Ethyl Acrylate (Side Reaction)

Caption: Figure 3: Formation of Diethyl 3,3'-thiodipropionate.

Prevention Strategies:

  • Control Stoichiometry: Use a molar excess of the hydrogen sulfide source relative to the acrylic ester. A ratio of 1.1:1 to 1.2:1 (Sulfide Source:Acrylate) is a good starting point.[6]

  • Slow Addition: Add the ethyl acrylate dropwise to the reaction mixture containing the sulfide source. This maintains a low concentration of the acrylate, favoring the primary reaction.

  • Temperature Control: Maintain a moderate reaction temperature (e.g., -10°C to 40°C) to control the rate of the Michael addition.[6]

FAQs: Purification

Question: I'm struggling to purify the final product by distillation. Are there common pitfalls?

Answer: Purification by vacuum distillation is standard, but challenges can arise.

  • Thermal Instability: While the boiling point is around 40-41°C at 1 Torr, prolonged heating can cause decomposition.[9][10] Use an efficient vacuum and a well-controlled heat source (oil bath) to minimize the time at high temperatures.

  • Acidic/Basic Residues: Residual acid or base from the workup can catalyze decomposition or side reactions in the distillation pot. Ensure your organic extract is thoroughly washed to neutrality and dried completely before distillation.

  • Co-distillation: If the boiling points of your product and impurities are close, fractional distillation with a packed column (e.g., Vigreux) under a high vacuum may be necessary.

  • Odor Control: this compound has a strong, unpleasant odor.[11][12] All purification steps should be conducted in a well-ventilated fume hood, and any waste should be quenched with an oxidizing agent like bleach before disposal.

Section 3: Recommended Experimental Protocol

This protocol details the synthesis via the nucleophilic substitution of ethyl 2-chloropropionate. This route is often preferred for its cleaner reaction profile compared to some addition methods.

Reagent Properties & Stoichiometry
ReagentFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl 2-chloropropionateC₅H₉ClO₂136.58146-1491.072
Sodium Hydrosulfide (NaSH)NaSH56.06-1.79
Ethanol (Solvent)C₂H₅OH46.07780.789
Product: this compoundC₅H₁₀O₂S134.2040-41 @ 1 Torr1.031

Data sourced from[9][10][13][14]

Step-by-Step Methodology

Safety Precaution: This reaction should be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Hydrogen sulfide gas may be evolved during acidification; ensure proper scrubbing or ventilation.

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagent Charging: Under a positive flow of nitrogen, charge the flask with sodium hydrosulfide (1.1 equivalents) and anhydrous ethanol. Stir the resulting slurry.

  • Substrate Addition: Add ethyl 2-chloropropionate (1.0 equivalent) dropwise to the stirred slurry via the dropping funnel over 30-60 minutes. Maintain the internal temperature between 25-30°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 70-75°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice water. Acidify the aqueous solution to pH ~2-3 with dilute hydrochloric acid. This step must be done slowly in a fume hood as H₂S gas may be released.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.[10]

References

Inconsistent results in experiments with Ethyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-mercaptopropionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in experiments involving this versatile thiol. As Senior Application Scientists, we understand that reproducibility is paramount. This resource provides in-depth, field-proven insights to help you achieve consistent and reliable results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: My reaction yields are inconsistent from one experiment to the next. What is the most common cause?

A: The most frequent culprit for inconsistent results is the degradation of this compound itself. The thiol group is susceptible to oxidation, especially when exposed to air. This leads to the formation of a disulfide dimer, which is unreactive in many desired pathways (e.g., thiol-ene additions).

  • Causality: Thiols (R-SH) can be oxidized to disulfides (R-S-S-R) in the presence of oxygen. This dimerization consumes the active thiol functional group, effectively lowering its concentration in your reaction and leading to lower or variable yields. The stability of the compound is a known concern; it is listed as "air sensitive" and "moisture sensitive" by suppliers.[1]

To mitigate this, always use fresh or properly stored material. It is recommended to store this compound under an inert gas atmosphere (like nitrogen or argon) in a cool, dark place.

Q2: What are the ideal storage conditions for this compound?

A: Proper storage is critical for maintaining the integrity of the reagent. The following table summarizes the recommended conditions based on supplier data sheets.

ParameterRecommendationRationale
Atmosphere Store under an inert gas (Nitrogen or Argon)Prevents oxidation of the thiol group to disulfide.
Temperature Cool and dark place, <15°C is recommended.Reduces the rate of potential degradation reactions.
Container Tightly sealed container.[1][2]Prevents exposure to air and moisture.
Incompatible Materials Strong bases, Oxidizing agents.[1]These can catalyze or directly participate in degradation.
Q3: I'm performing a radical-mediated thiol-ene reaction and getting low to no conversion. What should I check first?

A: For radical-mediated thiol-ene reactions, the presence of dissolved oxygen is a major inhibitor. Oxygen is a radical scavenger and will terminate the radical chain reaction necessary for the thiol-ene addition to proceed.

  • Causality: The reaction mechanism relies on the propagation of thiyl radicals. Molecular oxygen (O₂) is a diradical that readily reacts with and quenches these radicals, preventing them from reacting with the 'ene' component.

Solution: You must thoroughly degas your reaction mixture before initiation (e.g., by UV light or thermal initiators). Common degassing methods include bubbling an inert gas (nitrogen or argon) through the solvent for 15-30 minutes or using several freeze-pump-thaw cycles.[3]

Q4: Can the ester group on this compound cause problems?

A: Yes, the ethyl ester is susceptible to hydrolysis, especially under strongly acidic or basic conditions. If your reaction medium is aqueous and has a high or low pH, you may be cleaving the ester to form 2-mercaptopropionic acid and ethanol. This introduces a different chemical entity into your reaction, which can lead to unexpected side products or changes in solubility and reactivity.

II. Troubleshooting Guides & Protocols

This section provides structured workflows to diagnose and solve specific experimental issues.

Troubleshooting Decision Tree for Inconsistent Results

The following diagram outlines a logical flow for troubleshooting common problems.

G start Inconsistent Results Observed check_reagent 1. Assess Reagent Quality (Purity, Age, Storage) start->check_reagent reagent_ok Reagent is fresh & properly stored? check_reagent->reagent_ok check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions Yes new_reagent Action: Use fresh reagent, stored under inert gas. reagent_ok->new_reagent No conditions_ok Conditions are consistent? check_conditions->conditions_ok check_setup 3. Examine Experimental Setup conditions_ok->check_setup Yes control_conditions Action: Standardize solvent source, degassing time, temperature. conditions_ok->control_conditions No setup_ok Setup is identical each time? check_setup->setup_ok optimize Systematically Optimize Parameters (Stoichiometry, Initiator, Temp.) setup_ok->optimize Yes control_setup Action: Use same glassware, stirring rate, light source. setup_ok->control_setup No

Caption: A decision tree for troubleshooting inconsistent experimental results.

Protocol 1: Assessing the Purity of this compound

If you suspect reagent degradation, a quick purity check can be informative. The primary impurity is the disulfide dimer.

Objective: To detect the presence of the disulfide dimer using ¹H NMR spectroscopy.

Methodology:

  • Prepare Sample: Dissolve a small amount of your this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Run a standard ¹H NMR experiment.

  • Analyze Spectrum:

    • This compound (Monomer): Look for the characteristic quartet of the CH (SH) proton. This proton is coupled to both the adjacent methyl group and the thiol proton. The thiol proton (-SH ) itself will appear as a doublet.

    • Disulfide Dimer: In the oxidized dimer, the thiol proton is absent. The CH (S-S) proton will lose its coupling to the SH proton and will therefore appear as a simpler quartet (coupled only to the methyl group). A significant signal for this quartet without a corresponding SH signal indicates oxidation.

Reference spectra for this compound can be found in databases like the NIST Chemistry WebBook or from suppliers to confirm peak assignments.[4][5]

Protocol 2: Standardized Thiol-Ene Photoinitiated Reaction

This protocol provides a baseline for achieving reproducible results in a common application.

Materials:

  • This compound (thiol)

  • An alkene (ene), e.g., 1,7-octadiene

  • Photoinitiator, e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous solvent (e.g., ethanol or THF)

  • Reaction vessel (e.g., quartz tube for UV transparency)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Preparation: In the reaction vessel, dissolve the 'ene' reactant and the photoinitiator (typically 1-5 mol%) in the solvent.

  • Stoichiometry: Add this compound. For a complete reaction, a 1:1 stoichiometric ratio of thiol to ene functional groups is theoretically ideal.[3]

  • Degassing (Critical Step): Bubble dry argon or nitrogen gas through the solution for 20-30 minutes to remove all dissolved oxygen. Seal the vessel immediately after.

  • Initiation: Place the sealed vessel under the UV lamp at a fixed distance. For consistency, ensure this distance and the lamp's intensity are the same for every experiment.

  • Reaction: Irradiate the mixture while stirring for a predetermined time (e.g., 30 minutes).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via techniques like TLC, FTIR (disappearance of the S-H stretch), or NMR.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

III. Understanding Key Reaction Pathways and Side Reactions

A deeper understanding of the underlying chemistry is crucial for effective troubleshooting.

Primary Degradation Pathways

The two main non-reaction pathways that consume your starting material are oxidation and hydrolysis.

Degradation cluster_0 Oxidation (Air Exposure) cluster_1 Hydrolysis (Acid/Base) Thiol1 2 x this compound (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol1->Disulfide [O₂] Thiol2 This compound Acid 2-Mercaptopropionic Acid + Ethanol Thiol2->Acid H₂O, H⁺ or OH⁻

Caption: Key degradation pathways for this compound.

Common Side Reactions in Thiol-Ene Chemistry

Even with pure starting material, side reactions can lead to inconsistent product profiles.

  • Disulfide Formation (In-situ): During radical-mediated reactions, two thiyl radicals can combine. This is a termination step that is more prevalent if the concentration of the 'ene' is too low or if the 'ene' is unreactive.[3]

  • Homopolymerization of the Ene: This is a significant issue with electron-poor alkenes like acrylates. The initiator radicals or the growing polymer chain may react with another 'ene' monomer instead of the thiol.[3]

  • Michael Addition (Base-Catalyzed): Thiol-ene reactions can also proceed via a base-catalyzed Michael addition mechanism. If your system has basic impurities (e.g., from using triethylamine as a stabilizer), you may be inadvertently running a different reaction pathway, which can have different kinetics and outcomes.[6][7]

By carefully controlling the quality of your reagents and standardizing your experimental setup, you can minimize these variables and achieve the consistent, reliable results required for your research and development.

IV. References

  • Fisher Scientific. (2024, March 30). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 19788-49-9. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low conversion rates in thiol-ene reactions. Retrieved from --INVALID-LINK--

  • TCI EUROPE N.V. (n.d.). This compound | 19788-49-9. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, June 28). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). This compound | 19788-49-9. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 19788-49-9. Retrieved from --INVALID-LINK--

  • Roman, K., et al. (2023). Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. Gels, 9(11), 903*. Retrieved from --INVALID-LINK--

  • Ozturk, T., et al. (2018). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 51(15), 5579-5586*. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Propanoic acid, 2-mercapto-, ethyl ester. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(19788-49-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Ethyl 2-mercaptopropionate and Ethyl 3-mercaptopropionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 2-mercaptopropionate and Ethyl 3-mercaptopropionate are isomeric organosulfur compounds that, despite their similar molecular formulas (C₅H₁₀O₂S) and weights (134.20 g/mol ), exhibit distinct physicochemical properties and reactivity profiles.[1][2] These differences, stemming from the position of the thiol (-SH) group on the propionate backbone, dictate their unique applications. This compound is widely recognized for its potent, sulfurous, and fruity aroma, making it a key component in flavor and fragrance formulations.[3][4] In contrast, Ethyl 3-mercaptopropionate, while also possessing a sulfurous odor, is more commonly utilized as a versatile intermediate in the synthesis of polymers and pharmaceuticals, including novel anti-MRSA cephalosporins.[5][6] This guide provides a comprehensive comparison of these isomers, offering experimental data and protocols to assist researchers in selecting the optimal compound for their specific application.

Molecular Structure and Physicochemical Properties

The seemingly minor shift of the thiol group from the alpha (2-position) to the beta (3-position) carbon results in significant changes to the molecule's steric and electronic characteristics. This structural variance directly influences properties such as boiling point, density, refractive index, and, notably, the acidity of the thiol proton (pKa).

Key Physicochemical Differences

The position of the thiol group in this compound, being closer to the electron-withdrawing ester group, is expected to increase the acidity (lower the pKa) of the thiol proton compared to Ethyl 3-mercaptopropionate. This heightened acidity can influence its reactivity in base-catalyzed reactions.

PropertyThis compoundEthyl 3-mercaptopropionate
CAS Number 19788-49-9[7]5466-06-8[8]
Molecular Formula C₅H₁₀O₂S[1]C₅H₁₀O₂S[2]
Molecular Weight 134.20 g/mol [1]134.20 g/mol [2]
Boiling Point 40-41 °C @ 1 mmHg[9]75-76 °C @ 10 mmHg[5]
Density 1.031 g/mL at 25 °C[9]1.059 g/mL at 20 °C[5]
Refractive Index n20/D 1.449[9]n20/D 1.457[5]
pKa (Predicted) 8.59 ± 0.10[10]9.72 ± 0.10[11]
Odor Profile Sulfurous, fruity, meaty, tropical[3]Skunk, meaty[5]
Flash Point 58.33 °C[7]72.78 °C[8]

Data compiled from multiple sources.[3][5][7][8][9][10][11]

Reactivity and Mechanistic Considerations

The location of the thiol group is a primary determinant of the chemical reactivity of these isomers.

This compound: The alpha-thiol is sterically hindered by the adjacent methyl group, which can influence its accessibility in certain reactions. The proximity to the carbonyl group of the ester enhances the acidity of the thiol proton, making it a more potent nucleophile in its thiolate form.

Ethyl 3-mercaptopropionate: The primary thiol in this isomer is less sterically hindered, potentially leading to faster reaction rates in processes where steric bulk is a limiting factor. It is a key intermediate in the synthesis of various organic compounds.[12][13]

Applications in Research and Development

The distinct properties of these isomers lend themselves to different applications.

This compound:

  • Flavor and Fragrance: Widely used as a flavoring agent in food products to impart savory, meaty, and fruity notes.[1][4] It is recognized as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[4]

  • Organic Synthesis: Serves as a building block in the synthesis of various sulfur-containing organic molecules.[]

Ethyl 3-mercaptopropionate:

  • Polymer Chemistry: Employed in the synthesis of polymers and as a chain transfer agent in polymerization reactions.[6]

  • Pharmaceutical Synthesis: A valuable intermediate in the preparation of pharmaceuticals, including anti-MRSA cephalosporins and HIV protease inhibitors.[5]

  • Self-Assembled Monolayers (SAMs): Used in materials science for the formation of SAMs on surfaces.[15]

Experimental Protocols for Differentiation and Quality Control

Accurate identification and purity assessment are critical for the successful application of these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like mercapto-esters.[16] Due to their different boiling points and polarities, the two isomers will have distinct retention times on a GC column.

Experimental Workflow:

Caption: GC-MS workflow for isomer differentiation.

Protocol:

  • Sample Preparation: Prepare a 100 ppm solution of the sample in dichloromethane.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Start at 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

  • Data Analysis: The two isomers will exhibit different retention times. This compound, with its lower boiling point, is expected to elute earlier than Ethyl 3-mercaptopropionate. The mass spectra can be used for confirmation.

Note: Thiols can be reactive and may require derivatization for improved stability and chromatography.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide unambiguous structural information to differentiate between the two isomers.

Expected ¹H NMR Spectral Features:

  • This compound: Will show a characteristic quartet for the proton on the chiral center (C2), coupled to the adjacent methyl and thiol protons. The methyl group at C2 will appear as a doublet.

  • Ethyl 3-mercaptopropionate: Will exhibit two distinct triplets for the two methylene groups (-CH₂CH₂-), showing coupling to each other.

Experimental Workflow:

Caption: NMR workflow for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and assign the chemical shifts and coupling patterns to confirm the isomeric structure.

Conclusion

The choice between this compound and Ethyl 3-mercaptopropionate is highly dependent on the intended application. For researchers in the flavor and fragrance industry, the unique sensory profile of this compound is of primary interest. Conversely, for those in polymer chemistry and pharmaceutical development, the reactivity and structural features of Ethyl 3-mercaptopropionate make it a more suitable building block. The experimental protocols provided in this guide offer robust methods for the unambiguous differentiation and quality control of these two important chemical isomers.

References

A Comparative Guide to Ethyl 2-mercaptopropionate and Methyl 2-mercaptopropionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, the selection of the optimal reagent is paramount to achieving desired experimental outcomes and product characteristics. This guide provides an in-depth, objective comparison of two structurally similar yet functionally distinct mercaptopropionate esters: Ethyl 2-mercaptopropionate and Mthis compound. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their respective properties, performance in key applications, and practical guidance on their synthesis and safe handling.

Introduction and Molecular Overview

This compound and Mthis compound are thiol-containing esters of 2-mercaptopropionic acid. The core difference lies in the ester group: an ethyl (-CH₂CH₃) group in the former and a methyl (-CH₃) group in the latter. This seemingly minor structural variation gives rise to notable differences in their physical properties, reactivity, and sensory profiles, making them suitable for distinct applications.

Chemical Structures:

G cluster_0 This compound cluster_1 Mthis compound Ethyl CH₃CH₂-O-C(=O)-CH(SH)-CH₃ Methyl CH₃-O-C(=O)-CH(SH)-CH₃

Caption: Chemical structures of this compound and Mthis compound.

Physicochemical Properties: A Tabulated Comparison

A fundamental understanding of the physicochemical properties of these esters is crucial for their effective application. The following table summarizes key properties gathered from various sources.

PropertyThis compoundMthis compound
CAS Number 19788-49-9[1][2][3][4]53907-46-3[5]
Molecular Formula C₅H₁₀O₂S[1][2][3][4]C₄H₈O₂S[5][6]
Molecular Weight 134.20 g/mol [1]120.17 g/mol [5][6]
Appearance Colorless liquid[3]Colorless liquid
Boiling Point 40-41 °C @ 1 mmHg[3][4]149-151 °C @ 760 mmHg[7]
Density ~1.031 g/mL at 25 °C[3][4]Not readily available
Refractive Index ~1.449 at 20 °C[3][4]Not readily available
Solubility Soluble in alcohol; limited water solubility.Soluble in alcohol; estimated water solubility of 23,650 mg/L at 25 °C.[7]

Performance in Key Applications

Flavor and Fragrance Agents

Both esters are utilized in the flavor and fragrance industry, primarily for their characteristic sulfurous notes. However, their sensory profiles exhibit distinct nuances.

This compound is well-characterized in this application. It is recognized by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized As Safe (GRAS), with FEMA number 3279.[1] Its flavor profile is described as sulfurous, with savory, meaty, and alliaceous (onion/garlic-like) characteristics.[1][8] The aroma detection threshold is reported to be as low as 1 ppb.[3] This makes it a valuable component in the formulation of savory flavors for products such as snacks, ready-to-eat meals, and condiments.[1]

Mthis compound is also used as a flavoring agent, though detailed public sensory data is less abundant.[5] Its organoleptic properties are generally described as sulfurous. Given the impact of the ester group on volatility and receptor interaction, it can be inferred that its sensory profile would differ from the ethyl ester, likely presenting a sharper, more volatile character.

Experimental Workflow: Sensory Evaluation (Quantitative Descriptive Analysis)

To objectively compare the flavor profiles, a Quantitative Descriptive Analysis (QDA) by a trained sensory panel is the industry-standard methodology.[9][10]

G cluster_workflow Sensory Panel Evaluation Workflow A Panelist Training & Lexicon Development B Sample Preparation (Dilutions in appropriate solvent) A->B C Blinded Sample Presentation B->C D Individual Panelist Evaluation (Intensity Scoring) C->D E Data Collection D->E F Statistical Analysis (e.g., ANOVA, PCA) E->F G Generation of Sensory Profile Spider Webs F->G

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Polymer Chemistry: Chain Transfer Agents

The effectiveness of a CTA is quantified by its chain transfer constant (Ctr) , which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). A higher Ctr value indicates a more efficient CTA.

Experimental Protocol: Determination of Chain Transfer Constants

The Mayo method is a common experimental approach to determine Ctr values.[12]

Objective: To determine and compare the chain transfer constants of this compound and Mthis compound in the free-radical polymerization of a model monomer (e.g., styrene).

Materials:

  • Styrene (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • This compound

  • Mthis compound

  • Toluene (solvent)

  • Methanol (precipitating agent)

Procedure:

  • Prepare a series of reaction mixtures in sealed ampoules, each containing a fixed concentration of styrene and AIBN in toluene.

  • To each ampoule, add a different, known concentration of either this compound or Mthis compound. A control reaction with no CTA is also prepared.

  • Degas the mixtures by several freeze-pump-thaw cycles.

  • Initiate polymerization by placing the ampoules in a constant temperature bath (e.g., 60 °C) for a time sufficient to achieve low monomer conversion (<10%).

  • Quench the reactions by rapid cooling and exposure to air.

  • Precipitate the polymer by pouring the reaction mixture into an excess of methanol.

  • Isolate and dry the polymer to a constant weight.

  • Determine the number-average degree of polymerization (DPn) of each polymer sample using a suitable technique such as gel permeation chromatography (GPC).

  • Plot 1/DPn versus the ratio of the CTA concentration to the monomer concentration ([CTA]/[M]).

  • The slope of the resulting line is the chain transfer constant (Ctr).

Expected Outcome: This experiment would provide a direct, quantitative comparison of the efficiency of the two esters as chain transfer agents.

Synthesis of Ethyl and Mthis compound

The most common and straightforward method for synthesizing these esters is the Fischer esterification of 2-mercaptopropionic acid with the corresponding alcohol (ethanol or methanol) under acidic catalysis.[13][14][15][16]

G Reactants HS-CH(CH₃)-COOH + R-OH Products HS-CH(CH₃)-COOR + H₂O Reactants->Products Catalyst H⁺ Catalyst->Products

Caption: General scheme for Fischer esterification.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-Mercaptopropionic acid

  • Ethanol (anhydrous) or Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-mercaptopropionic acid and a 5-10 fold molar excess of the appropriate alcohol (ethanol or methanol). The alcohol often serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation to obtain the pure this compound or Mthis compound.

Causality in Experimental Choices:

  • Excess Alcohol: The Fischer esterification is an equilibrium reaction.[13][15][16] Using a large excess of the alcohol reactant shifts the equilibrium towards the formation of the ester product, thereby increasing the yield, in accordance with Le Châtelier's principle.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[16]

  • Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts. The sodium bicarbonate wash is essential to neutralize the strong acid catalyst, preventing potential degradation of the product during distillation.

Safety and Toxicology

A comparative overview of the available safety and toxicological data is essential for the safe handling and application of these compounds.

Safety AspectThis compoundMthis compound / Methyl 3-mercaptopropionate*
GHS Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[1]H301: Toxic if swallowed.H312: Harmful in contact with skin.H330: Fatal if inhaled.H410: Very toxic to aquatic life with long lasting effects.[17]
Acute Oral Toxicity (LD50) Not determined in readily available literature.For Methyl 3-mercaptopropionate: No specific LD50 found, but classified as "Toxic if swallowed".[17]

*Note: Specific GHS data for Mthis compound was not as readily available as for Methyl 3-mercaptopropionate, which is presented here for a general comparison of a similar methyl mercapto-ester. It is crucial to consult the specific Safety Data Sheet (SDS) for each compound before use.

Based on the available GHS classifications, Methyl 3-mercaptopropionate appears to have a higher acute toxicity profile (especially via inhalation) compared to this compound. Both are flammable and can cause irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and use in a well-ventilated fume hood, is mandatory when handling these compounds.

Conclusion and Recommendations

This compound and Mthis compound, while structurally similar, offer distinct properties that make them suitable for different applications.

  • This compound is the preferred choice for flavor applications , particularly for savory profiles, due to its well-documented sensory characteristics and FEMA GRAS status. Its lower apparent acute toxicity also makes it a more favorable candidate for applications with higher potential for human exposure.

  • Mthis compound , with its lower molecular weight, may exhibit higher volatility and potentially a higher chain transfer constant in polymerization, making it a subject of interest for applications requiring fine control over polymer molecular weight. However, its higher potential toxicity necessitates more stringent handling procedures.

For researchers and developers, the choice between these two esters will depend on a careful consideration of the specific requirements of the application, including desired sensory profile, required reactivity in polymerization, and the applicable safety and regulatory constraints. It is recommended that for novel applications, direct comparative experimental studies, as outlined in this guide, be conducted to make a data-driven selection.

References

A Technical Guide to Alternatives for Ethyl 2-mercaptopropionate in Flavor Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic world of flavor creation, the pursuit of authentic and impactful sensory experiences is paramount. For decades, Ethyl 2-mercaptopropionate has been a valuable tool in the flavorist's palette, particularly for imparting characteristic sulfury, meaty, and roasted notes. However, the evolving demands of the food industry, driven by consumer preferences, processing innovations, and the quest for nuanced flavor profiles, necessitate a deeper exploration of viable alternatives. This guide provides a comprehensive comparison of this compound and its key alternatives, supported by available data and practical insights to aid researchers, scientists, and product developers in making informed decisions.

Understanding this compound: A Flavor Benchmark

This compound (CAS No. 19788-49-9), also known by its FEMA number 3279, is a well-established flavor ingredient generally recognized as safe (GRAS). Its organoleptic profile is complex, characterized by a dominant sulfurous note that, upon dilution, reveals desirable meaty, roasted, and even tropical fruit undertones. This versatility has led to its widespread use as a flavor enhancer in a variety of products, including savory snacks, processed meats, and soups.

The primary drivers for seeking alternatives to this compound often stem from a need for:

  • More specific flavor profiles: While versatile, its broad sulfury character may not be suitable for all applications.

  • Improved stability: Sulfur compounds can be reactive and may degrade under certain processing conditions, leading to undesirable off-notes.

  • Avoidance of specific off-notes: At higher concentrations, this compound can impart a rubbery or overly pungent sulfur character.

  • Unique labeling opportunities: The demand for "natural" flavorings often prompts a search for compounds with natural origins or those that can be produced through biotechnological routes.

A Comparative Analysis of Key Alternatives

The following sections provide a detailed comparison of prominent sulfur-containing flavor compounds that can serve as alternatives to this compound.

Bis(2-methyl-3-furyl)disulfide

A powerhouse for savory applications, Bis(2-methyl-3-furyl)disulfide (FEMA No. 3259) is renowned for its potent cooked meat and roasted aroma.[1][2][3] It is a key contributor to the authentic flavor of many thermally processed foods.

  • Sensory Profile: Primarily described as having a strong, roasted, and savory meat character, with sulfurous and slightly spicy undertones.[1][3] It can also add fatty, creamy, and milky effects at lower dosages.[4]

  • Applications: Widely used in meat seasonings, broths, snack products, and pet foods to impart an authentic roasted and umami flavor.[1][5]

  • Key Differentiator: Offers a more specific and intense "cooked meat" profile compared to the broader sulfury notes of this compound. Its thermal stability makes it well-suited for high-temperature processing.[1]

2-Methyl-3-furanthiol

Considered a character-impact compound for meaty flavors, 2-Methyl-3-furanthiol (FEMA No. 3188) provides a potent and authentic cooked meat aroma.[6][7][8][9]

  • Sensory Profile: Intense roasted, meaty, and savory notes, with hints of caramel.[6] At different concentrations, it can also present as fishy, metallic, or sulfury.[10]

  • Applications: A versatile ingredient for meat and seafood flavors, as well as other savory and nut profiles.[8] It is also used in coffee, cocoa, and snack flavors to enhance umami and roasted characteristics.[6]

  • Key Differentiator: Known for its high potency at very low concentrations, making it a cost-effective option for achieving a significant flavor impact.[6] It offers a more direct "boiled beef" character compared to this compound.[11]

2-Mercapto-3-butanol

This compound (FEMA No. 3502) offers a complex savory profile with both meaty and alliaceous (onion/garlic) characteristics.[12][13][14]

  • Sensory Profile: Described as meaty, savory, and reminiscent of sautéed onion and garlic.[13][15] It also possesses sulfurous and slightly roasted notes.

  • Applications: Frequently used to enhance the natural meaty flavors in processed meats, sausages, and jerky. It also adds depth and richness to soups, sauces, and savory snacks.[16]

  • Key Differentiator: Provides a broader savory profile that includes both meaty and vegetable notes, offering a more complex flavor foundation than this compound alone.

3-Mercapto-2-pentanone

A potent flavor chemical with a multifaceted aroma profile that ranges from savory to tropical.

  • Sensory Profile: Characterized by sulfurous, metallic, roasted, and onion-like notes.[17] It can also exhibit horseradish, potato, and even tropical fruit and grapefruit nuances.[18]

  • Applications: Used to create authentic and complex flavors in savory, meaty, and roasted profiles.[17] It also finds use in enhancing cheese and passionfruit flavors.[19]

  • Key Differentiator: Its unique combination of savory and fruity notes allows for the creation of more complex and intriguing flavor profiles that would be difficult to achieve with this compound alone.

Methyl 3-(methylthio)propionate and Ethyl 3-(methylthio)propionate

These related esters offer a different dimension to the sulfury flavor profile, often leaning towards fruity and sweet notes at high dilutions.

  • Sensory Profile:

    • Methyl 3-(methylthio)propionate (FEMA No. 2720): Described as having a powerful, penetrating, sweet odor that is onion-like at high concentrations and reminiscent of sweet pineapple at high dilutions.[20] It also possesses tropical and fruity notes.[21]

    • Ethyl 3-(methylthio)propionate: Similar to the methyl ester, it has a sulfurous and fruity (pineapple) character.

  • Applications:

    • Methyl 3-(methylthio)propionate: Used in fruit, vegetable, and savory flavor creations to provide tangy, tropical, and slightly roasted nuances.[21] It is naturally found in passionfruit, guava, and cooked vegetables.[21]

    • Ethyl 3-(methylthio)propionate: Also used in fruit flavors, particularly pineapple and berry.

  • Key Differentiator: These compounds offer a less intensely savory and more fruity-sulfury profile, making them suitable for applications where a hint of sulfur is desired alongside a sweet or fruity base.

Quantitative and Qualitative Comparison

To facilitate a direct comparison, the following table summarizes the key attributes of this compound and its alternatives.

Compound FEMA No. CAS No. Predominant Flavor Profile Typical Applications
This compound 327919788-49-9Sulfurous, Meaty, Roasted, TropicalSavory Snacks, Processed Meats, Soups
Bis(2-methyl-3-furyl)disulfide 325928588-75-2Roasted Meat, Savory, SulfurousMeat Seasonings, Broths, Snack Foods, Pet Food
2-Methyl-3-furanthiol 318828588-74-1Roasted Meat, Savory, CaramelMeat & Seafood Flavors, Coffee, Cocoa, Snack Foods
2-Mercapto-3-butanol 350237887-04-0Meaty, Savory, Sautéed Onion & GarlicProcessed Meats, Soups, Sauces, Savory Snacks
3-Mercapto-2-pentanone ---67633-97-0Sulfurous, Metallic, Roasted, Onion, Tropical FruitSavory Flavors, Meaty & Roasted Profiles, Cheese, Passionfruit
Methyl 3-(methylthio)propionate 272013532-18-8Sweet, Onion-like (high conc.), Pineapple (low conc.)Fruit & Vegetable Flavors, Savory Formulations
Ethyl 3-(methylthio)propionate ---5466-06-8Sulfurous, Fruity (Pineapple)Fruit Flavors (Pineapple, Berry)

Experimental Design for Comparative Sensory Analysis

To objectively evaluate the performance of these alternatives, a structured sensory analysis is crucial. The following protocol outlines a descriptive sensory panel approach to compare this compound with a selected alternative (e.g., 2-Methyl-3-furanthiol) in a model food system, such as a simple beef broth.

Objective:

To quantitatively describe and compare the sensory attributes of a beef broth flavored with this compound versus one flavored with 2-Methyl-3-furanthiol.

Materials:
  • Low-sodium beef broth base

  • This compound (0.1% solution in propylene glycol)

  • 2-Methyl-3-furanthiol (0.01% solution in propylene glycol)

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation software or ballots

Methodology:
  • Panelist Training: Train panelists on key aroma and flavor attributes associated with beef broth and sulfur compounds (e.g., "beefy," "roasted," "sulfurous," "brothy," "umami," "rubbery," "metallic").

  • Sample Preparation:

    • Prepare a control sample of unflavored beef broth.

    • Prepare two test samples by adding precise, equi-potent concentrations of the diluted flavor compounds to the beef broth. The starting concentrations should be based on known sensory thresholds and typical use levels.

  • Evaluation:

    • Present the samples to the panelists in a randomized, blind fashion.

    • Have panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles of the two samples.

Sensory_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panel_Training Panelist Training on Beef & Sulfur Attributes Sample_Prep Sample Preparation (Control, EMP, MFT) Panel_Training->Sample_Prep Blind_Tasting Randomized, Blind Sample Presentation Sample_Prep->Blind_Tasting Rating Intensity Rating of Sensory Attributes Blind_Tasting->Rating Data_Collection Data Collection Rating->Data_Collection Stats_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stats_Analysis Results Comparative Sensory Profile Generation Stats_Analysis->Results

Workflow for Comparative Sensory Analysis

Logical Framework for Alternative Selection

The choice of an alternative to this compound is highly dependent on the desired final flavor profile and the specific application. The following decision tree provides a logical framework for navigating this selection process.

Alternative_Selection cluster_savory Savory Focus cluster_fruity Fruity/Sweet Focus Start Desired Flavor Profile? Meaty Primarily Meaty/Roasted? Start->Meaty Savory Fruity_Sulfury Fruity with Sulfur Nuance? Start->Fruity_Sulfury Fruity/Sweet Complex_Savory Complex Savory (Meaty & Alliaceous)? Meaty->Complex_Savory BMFT Bis(2-methyl-3-furyl)disulfide Meaty->BMFT Intense Cooked Meat MFT 2-Methyl-3-furanthiol Meaty->MFT Potent Roasted Meat M3B 2-Mercapto-3-butanol Complex_Savory->M3B Meaty & Onion/Garlic M2P 3-Mercapto-2-pentanone Complex_Savory->M2P Meaty, Roasted & Tropical MMTP Methyl 3-(methylthio)propionate Fruity_Sulfury->MMTP Sweet, Pineapple EMTP Ethyl 3-(methylthio)propionate Fruity_Sulfury->EMTP Fruity, Pineapple/Berry

Decision Tree for Selecting an Alternative

Conclusion

While this compound remains a valuable and versatile flavor ingredient, a thorough understanding of the available alternatives is essential for innovative product development. Compounds such as Bis(2-methyl-3-furyl)disulfide and 2-Methyl-3-furanthiol offer more specific and potent meaty profiles, while 2-Mercapto-3-butanol and 3-Mercapto-2-pentanone provide more complex savory and even fruity notes. The methyl and ethyl esters of 3-(methylthio)propionic acid present opportunities for unique fruity-sulfury combinations. The selection of the most appropriate alternative will ultimately depend on the target flavor profile, processing conditions, and desired sensory outcome. Rigorous sensory evaluation, as outlined in this guide, is the cornerstone of successful flavor formulation and is highly recommended when exploring these powerful sulfur-containing compounds.

References

A Comparative Analysis of Synthesis Routes for Ethyl 2-mercaptopropionate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 2-mercaptopropionate is a vital building block in the synthesis of various pharmaceuticals and agrochemicals, and it is also used as a flavor and fragrance agent.[1][2][3][4][5][6] Its synthesis can be approached through several distinct chemical pathways, each presenting a unique balance of efficiency, cost, and environmental impact. This guide provides a comprehensive comparative analysis of the most common synthesis routes, offering insights into the underlying chemical principles and practical considerations to aid researchers in selecting the optimal method for their specific application.

Introduction to this compound

This compound (C5H10O2S) is a colorless liquid with a characteristic sulfurous, fruity odor at high dilution.[1][4] It is a chiral molecule, existing as a racemic mixture unless synthesized through stereospecific methods.[7] Its utility stems from the presence of two reactive functional groups: a thiol (-SH) and an ester (-COOEt), which allow for a wide range of subsequent chemical modifications.

Major Synthesis Routes: A Comparative Overview

The synthesis of this compound can be broadly categorized into three main strategies:

  • Nucleophilic Substitution on a Propionate Backbone: This classic approach involves the reaction of an ethyl 2-halopropionate with a sulfur nucleophile.

  • Michael Addition to Ethyl Acrylate: This atom-economical route utilizes the conjugate addition of a sulfur-containing species to an α,β-unsaturated ester.

  • Direct Esterification of 2-Mercaptopropionic Acid: This straightforward method involves the Fischer esterification of the corresponding carboxylic acid.

The following sections will delve into the specifics of each route, providing mechanistic insights, experimental considerations, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Nucleophilic Substitution of Ethyl 2-Halopropionates

This method is a well-established and versatile approach for the synthesis of this compound. The most common starting material is ethyl 2-bromopropionate, which is commercially available or can be synthesized from propionic acid or L-alanine.[8][9][10]

Reaction Scheme

The core of this synthesis is an SN2 reaction where a sulfur nucleophile displaces the bromide ion from ethyl 2-bromopropionate.

G Ethyl 2-bromopropionate Ethyl 2-bromopropionate This compound This compound Ethyl 2-bromopropionate->this compound NaSH or Thiourea then Hydrolysis G Ethyl Acrylate Ethyl Acrylate This compound This compound Ethyl Acrylate->this compound H2S or Na2S2O3 then Reduction G 2-Mercaptopropionic Acid 2-Mercaptopropionic Acid This compound This compound 2-Mercaptopropionic Acid->this compound Ethanol, H+

References

Guide to Navigating and Mitigating Cross-Reactivity of Ethyl 2-mercaptopropionate in Scientific Assays

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals on the cross-reactivity of Ethyl 2-mercaptopropionate in assays.

This technical guide provides an in-depth analysis of this compound, a compound whose utility in various applications is matched by its potential for significant assay interference. We will dissect the chemical basis for this cross-reactivity, provide a comparative analysis against alternative reagents, and equip you with robust, self-validating protocols to diagnose and mitigate these effects in your own work.

Understanding this compound: A Profile

This compound (C₅H₁₀O₂S) is a carboxylic ester characterized by a highly reactive sulfhydryl (thiol, -SH) group.[1][2] While it is utilized as a flavoring agent and fragrance component, its chemical properties also lead to its use in various laboratory and industrial syntheses.[1][3][4][5] However, for researchers in drug discovery and biological sciences, the very reactivity that defines this molecule is a critical source of potential assay artifacts.

Chemical Properties:

  • Molecular Formula: C₅H₁₀O₂S[2]

  • Molecular Weight: 134.20 g/mol [1]

  • Key Feature: Presence of a nucleophilic thiol (-SH) group.

The Core Problem: Thiol-Mediated Assay Interference

Assay interference by small molecules is a primary cause of false positives and negatives in high-throughput screening (HTS) and other sensitive biological assays.[6] Compounds containing reactive functional groups are particularly notorious, and the thiol group on this compound places it firmly in this category.[7] Its cross-reactivity is not typically a result of mimicking a biological analyte, but rather a direct chemical reaction with assay components.

Mechanisms of Cross-Reactivity

The nucleophilic nature of the thiol group enables it to interact with a wide range of molecules, including critical assay reagents. Understanding these mechanisms is the first step toward predicting and preventing interference.

  • Reduction of Disulfide Bonds: A foundational principle of protein structure is the disulfide bond (S-S), which stabilizes the tertiary and quaternary structures of antibodies and enzymes. The thiol group of this compound can readily reduce these bonds, forming two new thiols. This can unfold the protein, destroying its function—for instance, inactivating an enzyme or obliterating an antibody's binding site.

  • Covalent Adduct Formation: Thiols can act as powerful nucleophiles, attacking electrophilic centers in other molecules. This is a common source of interference, where the compound may covalently and non-specifically bind to proteins, leading to inhibition or altered function.[7]

  • Reaction with Metal Cofactors: Many enzymes rely on metal ions (e.g., Zn²⁺, Mg²⁺) as essential cofactors. Thiols are effective metal chelators and can sequester these ions, leading to a loss of enzymatic activity that can be misinterpreted as specific inhibition.

  • Signal Interference: In assays that use fluorescent or colorimetric probes, particularly those containing electrophilic moieties like maleimides, this compound can react directly with the probe, quenching the signal or preventing it from binding to its intended target.[8][9]

cross_reactivity_mechanisms cluster_source Source of Reactivity cluster_target Assay Components Targeted cluster_outcome Resulting Assay Artifact emp This compound (Reactive -SH Group) protein Protein Disulfide Bonds (Antibodies, Enzymes) emp->protein Reduction electrophiles Electrophilic Probes (e.g., Maleimides) emp->electrophiles Nucleophilic Attack metals Metal Ion Cofactors emp->metals Chelation target_protein Target Protein (Covalent Modification) emp->target_protein Adduct Formation denaturation Denaturation / Loss of Function protein->denaturation quenching Signal Quenching / Artifact electrophiles->quenching inhibition Enzyme Inhibition metals->inhibition false_inhibition False Positive Inhibition target_protein->false_inhibition denaturation->inhibition

Caption: Key mechanisms of assay interference by the thiol group of this compound.

Comparative Analysis: Alternatives to this compound

When the goal is to utilize a thiol-containing compound (e.g., as a reducing agent or a chemical synthon), but cross-reactivity is a concern, selecting an appropriate alternative is critical. The choice depends entirely on the required function.

ReagentPrimary FunctionAdvantagesDisadvantages & Cross-Reactivity Profile
This compound Reducing Agent / SynthonSimple structure, cost-effective.High Risk: Prone to all major thiol-mediated interferences (reduction, adduct formation, chelation).
Dithiothreitol (DTT) Strong Reducing AgentHighly effective at reducing disulfide bonds and protecting protein thiols.[6]High Risk: A potent interferent itself. Its purpose is to react with thiols and disulfides, making it unsuitable for assays where this is not the desired outcome.[6]
TCEP Strong Reducing AgentOdorless, more stable in air than DTT, and reduces disulfides without the risk of disulfide exchange.[6]Moderate Risk: Still a strong reducing agent that will interfere with disulfide-dependent systems, but generally considered "cleaner" than DTT.
N-Ethylmaleimide (NEM) Thiol Alkylating AgentForms stable, irreversible thioether bonds. Highly specific for thiols over other functional groups at neutral pH.[9][10]High Risk (by design): Intended to react with and block free thiols. It is often used as a positive control to induce the effects of thiol reactivity.[6]
Glutathione (GSH) Biological Reducing AgentThe primary intracellular antioxidant, provides a biologically relevant reducing environment.[10]Moderate Risk: Can participate in all thiol reactions. Its high concentration in cell lysates is a known source of interference that must be accounted for.[9]

A Self-Validating Protocol for Identifying Cross-Reactivity

Do not assume your assay is immune. You must empirically test for interference. This protocol is designed to not only detect cross-reactivity but also to provide clues about the underlying mechanism.

Objective: To determine if this compound (EMP) interferes with the assay signal, either by generating a false signal or by inhibiting the true signal.
Experimental Design & Rationale:

This workflow uses a multi-pronged approach. We test the compound against the assay background (to detect false positives), in the presence of the analyte (to detect inhibition), and with pre-incubation steps (to identify the specific component being targeted).

validation_workflow cluster_prep 1. Preparation cluster_arms 2. Experimental Arms (in Assay Plate) cluster_analysis 3. Analysis & Interpretation prep_emp Prepare EMP Serial Dilution (e.g., 100 µM down to 1 nM) arm_a Arm A: Background Check Negative Control + EMP Dilution prep_emp->arm_a arm_b Arm B: Inhibition Check Positive Control + EMP Dilution prep_emp->arm_b arm_c Arm C: Component Check Pre-incubate Enzyme/Ab with EMP, then run assay prep_emp->arm_c prep_pos Prepare Positive Control (Analyte at EC50/IC50) prep_pos->arm_b prep_neg Prepare Negative Control (Assay Buffer) prep_neg->arm_a readout Incubate & Read Signal (Fluorescence, Absorbance, etc.) arm_a->readout arm_b->readout arm_c->readout plot Plot Signal vs. [EMP] readout->plot interpret Interpret Curves: - Arm A > Baseline? False Positive - Arm B shows dose-response? Inhibition - Arm C shows potent inhibition? Direct Component Inactivation plot->interpret

Caption: A robust, multi-arm workflow to diagnose and characterize assay interference.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a 2x concentrated stock of this compound (EMP) in your final assay buffer. Perform a serial dilution to create a range of concentrations (e.g., from 200 µM down to sub-nanomolar levels). This range should bracket any concentration you expect to encounter.

    • Prepare a 2x concentrated stock of your positive control analyte (the molecule your assay is designed to detect) at a concentration that gives a mid-range signal (e.g., EC₅₀).

    • Prepare a 2x concentrated stock of your primary detection reagent (e.g., enzyme or antibody).

  • Execution - Arm A (Background Interference):

    • In your assay plate, add 50 µL of assay buffer.

    • Add 50 µL of each EMP dilution.

    • Rationale: This arm tests if EMP alone generates a signal, which would indicate a false positive.

  • Execution - Arm B (Analyte Inhibition):

    • In your assay plate, add 50 µL of your 2x positive control analyte.

    • Add 50 µL of each EMP dilution.

    • Rationale: This is the critical test. A dose-dependent decrease in signal indicates that EMP is interfering with signal generation or detection.

  • Execution - Arm C (Component Inactivation - Optional but Recommended):

    • In a separate tube, pre-incubate your key protein component (e.g., the enzyme or primary antibody) with various concentrations of EMP for 30 minutes.

    • Initiate the assay by adding this pre-incubated mixture to the other components.

    • Rationale: If the inhibitory potency of EMP increases dramatically in this arm compared to Arm B, it strongly suggests that EMP is directly and irreversibly inactivating that specific protein.

  • Data Analysis and Interpretation:

    • Incubate the plate according to your standard protocol and measure the signal.

    • Plot the assay signal as a function of the final EMP concentration for all three arms.

    • No Interference: The curve for Arm A will be flat at baseline. The curve for Arm B will be flat at the positive control signal level.

    • False Positive: The curve for Arm A will show a dose-dependent increase in signal.

    • Signal Inhibition/Interference: The curve for Arm B will show a dose-dependent decrease in signal. The IC₅₀ from this curve represents the compound's apparent potency as an interferent.

Conclusion and Authoritative Recommendations

The chemical structure of this compound guarantees a high potential for cross-reactivity in biological and chemical assays. This is not a possibility but an expectation that must be experimentally addressed.

Final Recommendations:

  • Assume Reactivity: Treat this compound and other thiol-containing compounds as potentially reactive interferents until proven otherwise.

  • Run Interference Protocols Early: Perform the validation protocol described above during the earliest phases of assay development or before introducing the compound into an established workflow.

  • Consider the Chemistry: If interference is confirmed, use the mechanistic information in this guide to hypothesize the cause. If disulfide reduction is suspected, for example, see if your assay works with a protein that has no disulfide bonds.

  • Choose Alternatives Wisely: If interference is unavoidable, consult the comparative table to select an alternative reagent that accomplishes your primary goal without the interfering side reaction.

By employing these principles of chemical awareness and rigorous self-validation, researchers can ensure the integrity of their data and avoid the costly pursuit of artifacts generated by reactive molecules.

References

A Comparative Guide to Thiol Chain Transfer Agents: The Performance of Ethyl 2-mercaptopropionate in Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and drug development, achieving precise control over polymer molecular weight and architecture is a cornerstone of material design. Chain transfer agents (CTAs) are indispensable tools in free-radical polymerization for modulating these properties. Among the most effective CTAs are thiol compounds, valued for their high chain transfer efficiency. This guide provides an in-depth, objective comparison of Ethyl 2-mercaptopropionate against other common thiol-based CTAs, supported by experimental data and protocols to inform your selection process.

The Mechanism and Efficacy of Thiol Chain Transfer Agents

In free-radical polymerization, the growth of a polymer chain is dictated by the sequential addition of monomer units to a radical site. A thiol CTA intervenes in this process by donating a hydrogen atom from its sulfhydryl group (-SH) to the propagating polymer radical (P•). This terminates the growth of that specific chain and generates a new thiyl radical (RS•). This newly formed radical can then react with a monomer molecule, initiating a new polymer chain. This catalytic cycle, known as chain transfer, effectively increases the number of polymer chains, thereby reducing the overall average molecular weight.

The efficiency of a CTA is quantified by its chain transfer constant (Ctr), defined as the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). A higher Ctr value signifies a more efficient CTA, meaning less of the agent is required to achieve a target molecular weight.

ChainTransferMechanism cluster_0 Chain Termination cluster_1 Radical Regeneration & Reinitiation P_radical Propagating Polymer Radical (P•) Dead_Polymer Terminated Polymer (P-H) P_radical->Dead_Polymer k_tr Thiyl_Radical Thiyl Radical (RS•) P_radical->Thiyl_Radical H• Transfer Thiol Thiol CTA (R-SH) New_Radical New Propagating Radical (RS-M•) Thiyl_Radical->New_Radical k_p Monomer Monomer (M)

Figure 1. Mechanism of action for a thiol chain transfer agent (CTA) in free-radical polymerization.

Performance Benchmark: this compound vs. Alternatives

The choice of a CTA is a critical experimental decision, influenced by factors such as the monomer system, desired polymer properties, and process considerations like odor and safety. We will now compare this compound (E2MP), a mercaptopropionate ester, with other classes of thiols.

Quantitative Comparison of Chain Transfer Constants

While specific Ctr data for this compound is not widely published, extensive data exists for its close structural analog, iso-octyl-3-mercaptopropionate (iOMP), which provides a strong benchmark for the performance of this class of compounds. The following table compares the Ctr of mercaptopropionate esters with other common thiols in the polymerization of methyl methacrylate (MMA) and styrene, two widely used monomers.

Chain Transfer Agent (CTA)MonomerTemperature (°C)Chain Transfer Constant (Ctr)
iso-Octyl-3-mercaptopropionate (iOMP) MMA50~0.4[1]
n-Dodecyl Mercaptan (NDM)MMA601.36[2]
1-ButanethiolMMA600.67[3]
Benzenethiol (Thiophenol)MMA602.7[3]
n-Dodecyl Mercaptan (NDM)Styrene6013.0[2]

Analysis of Performance Data:

  • Mercaptopropionate Esters (e.g., E2MP/iOMP): With a Ctr of approximately 0.4 in MMA polymerization, mercaptopropionate esters are moderately active CTAs.[1] This level of activity provides excellent control over molecular weight without being overly aggressive, which can be advantageous in preventing excessively low molecular weights or significant retardation of the polymerization rate. Their effectiveness in emulsion polymerization of acrylic monomers is well-documented.[1][4]

  • Aromatic Thiols (e.g., Benzenethiol): Aromatic thiols exhibit high Ctr values due to the resonance stabilization of the resulting thiyl radical.[3] However, their higher reactivity can sometimes lead to retardation effects and they are often more expensive.

Impact on Polymerization Kinetics and Polydispersity

An ideal CTA should not significantly inhibit the rate of polymerization. The thiyl radical generated must be efficient at re-initiating a new polymer chain. Studies on iso-octyl-3-mercaptopropionate in MMA polymerization have shown that while it effectively controls molecular weight, it can also lead to a reduction in the polymerization rate.[1] This is attributed to the different reactivity of the CTA-derived radical compared to the polymer-ended radical.[1] However, a key advantage of using mercaptopropionate esters is the ability to produce polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[4]

Practical Considerations: Odor and Handling

A significant, practical differentiator among thiols is their odor. Many low molecular weight alkyl mercaptans, such as dodecyl mercaptan, are known for their potent and unpleasant smell, which requires stringent engineering controls like fume hoods and bleach traps.[5] this compound, while still possessing a characteristic sulfurous odor, is often described as having fruity notes and is used in the flavor and fragrance industry at very low concentrations.[5][6][7] This suggests a more manageable odor profile compared to traditional alkyl mercaptans, which can be a considerable advantage in a laboratory or industrial setting.

Experimental Protocol: Determination of Chain Transfer Constant (Ctr)

To empirically validate the performance of a CTA like this compound, its Ctr can be determined using the Mayo method. This involves running a series of polymerizations at low conversion with varying concentrations of the CTA.

Figure 2. Experimental workflow for the determination of a chain transfer constant (Ctr) using the Mayo method.

Step-by-Step Methodology
  • Materials Preparation: Purify the monomer (e.g., MMA) by passing it through an inhibitor removal column. Prepare stock solutions of the monomer, initiator (e.g., AIBN), and the thiol CTA in a suitable solvent (e.g., toluene).

  • Reaction Setup: In a series of reaction vessels (e.g., Schlenk tubes), add the monomer and initiator solutions to achieve identical initial concentrations in each vessel. Then, add varying amounts of the CTA stock solution to create a range of [CTA]/[Monomer] ratios. A control reaction with no CTA is essential.

  • Deoxygenation: Seal the reaction vessels and thoroughly de-gas the solutions by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen for at least 20-30 minutes. Oxygen is a potent inhibitor of free-radical polymerization.

  • Polymerization: Immerse the sealed reaction vessels simultaneously into a constant temperature bath set to the desired reaction temperature (e.g., 60 °C).

  • Reaction Quenching: After a predetermined time sufficient to achieve low monomer conversion (<10%), quench the reactions by rapidly cooling the vessels in an ice bath and exposing the contents to air.

  • Polymer Isolation and Analysis: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter, wash, and dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the monomer conversion gravimetrically.

    • Analyze the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene or PMMA).

  • Data Analysis (Mayo Plot):

    • Calculate the number-average degree of polymerization (DPn) for each sample: DPn = Mn / Mw,monomer.

    • Plot 1/DPn versus the corresponding [CTA]/[Monomer] ratio.

    • The data should yield a straight line according to the Mayo equation: 1/DPn = 1/DPn,0 + Ctr * ([CTA]/[Monomer]).

    • The slope of this line is the chain transfer constant, Ctr.

Conclusion

This compound and related mercaptopropionate esters are highly effective and versatile chain transfer agents for controlling molecular weight in free-radical polymerization, particularly for acrylic monomers. While they may exhibit slightly lower chain transfer constants compared to some traditional alkyl mercaptans like n-dodecyl mercaptan, they offer a favorable balance of reactivity and improved handling characteristics due to a less potent odor. For applications where moderate molecular weight control, a narrow polydispersity, and a more manageable laboratory environment are desired, this compound presents a compelling alternative to other thiol-based CTAs. The selection of the optimal CTA remains dependent on the specific monomer system and desired final polymer properties, and empirical validation through the outlined experimental protocol is always recommended.

References

A Comparative Analysis of the Efficacy of Ethyl 2-mercaptopropionate and Other Prominent Antioxidants in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathologies. The selection of an appropriate antioxidant is therefore a critical decision, guided by efficacy, mechanism of action, and suitability for the experimental model. This guide provides an in-depth comparison of Ethyl 2-mercaptopropionate, a thiol-containing antioxidant, with other widely utilized antioxidants: N-Acetylcysteine (NAC), Glutathione (GSH), Vitamin C (Ascorbic Acid), and Vitamin E (α-Tocopherol). This analysis is grounded in established experimental data to empower researchers in making informed decisions for their preclinical studies.

The Role of Thiols in Antioxidant Defense: A Mechanistic Overview

Thiol-containing compounds are central to the cellular antioxidant defense system. Their efficacy is primarily attributed to the sulfhydryl (-SH) group, which can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS).

This compound , a synthetic thiol, operates through this direct radical scavenging mechanism. Its ester group enhances its lipophilicity compared to simpler thiols, potentially influencing its interaction with cellular membranes.

In contrast, N-Acetylcysteine (NAC) primarily acts as a precursor for the synthesis of Glutathione (GSH), the most abundant endogenous antioxidant.[1][2] While NAC can directly scavenge some oxidants, its main contribution is replenishing intracellular GSH levels.[2]

Glutathione (GSH) itself is a tripeptide that directly neutralizes ROS and is a critical cofactor for antioxidant enzymes like glutathione peroxidase.[3][4][5]

The following diagram illustrates the fundamental mechanism of thiol-based radical scavenging.

Thiol_Antioxidant_Mechanism cluster_reaction Radical Scavenging Thiol Thiol Compound (R-SH) (e.g., this compound, GSH, NAC) Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical Donates H• Radical Free Radical (X•) Neutralized_Radical Neutralized Molecule (XH) Radical->Neutralized_Radical Accepts H• Dimer Disulfide (R-S-S-R) Thiyl_Radical->Dimer Dimerization

Caption: Mechanism of radical scavenging by thiol antioxidants.

Comparative Efficacy: In Vitro Antioxidant Assays

To objectively compare the antioxidant potential of this compound and its counterparts, a panel of in vitro assays is employed. Each assay targets a different aspect of antioxidant activity.

Radical Scavenging Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate the capacity of an antioxidant to scavenge free radicals. The antioxidant donates a hydrogen atom to the stable radical, causing a color change that is measured spectrophotometrically.[6][7]

Oxygen Radical Absorbance Capacity (ORAC) is another assay that measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[4][9]

AntioxidantDPPH ScavengingABTS ScavengingORAC Value
This compound +++++++++
N-Acetylcysteine (NAC) ++++++
Glutathione (GSH) ++++++++++++
Vitamin C (Ascorbic Acid) ++++++++++++
Vitamin E (α-Tocopherol) +++++++++
Relative efficacy is denoted by '+' symbols, based on typical performance of these classes of antioxidants. Specific values can vary based on experimental conditions.
Inhibition of Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure the end products of lipid peroxidation, primarily malondialdehyde (MDA).[1][2] This assay is crucial for understanding an antioxidant's ability to protect cell membranes from oxidative damage. The lipophilicity of this compound and Vitamin E may confer an advantage in this assay due to their ability to partition into lipid bilayers.

AntioxidantTBARS Inhibition
This compound +++
N-Acetylcysteine (NAC) ++
Glutathione (GSH) +++
Vitamin C (Ascorbic Acid) ++
Vitamin E (α-Tocopherol) ++++
Relative efficacy is denoted by '+' symbols.
Cellular Antioxidant Activity (CAA)

The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by assessing their activity within a cellular environment.[10][11] This assay accounts for factors like cell uptake and metabolism of the antioxidant.

AntioxidantCellular Antioxidant Activity
This compound +++
N-Acetylcysteine (NAC) ++++
Glutathione (GSH) ++ (limited cell permeability)
Vitamin C (Ascorbic Acid) +++
Vitamin E (α-Tocopherol) +++
Relative efficacy is denoted by '+' symbols. NAC's high rating is due to its role as a GSH precursor within the cell.

Experimental Protocols

For researchers looking to perform their own comparative studies, detailed step-by-step protocols for the aforementioned assays are provided below.

DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with Antioxidant solution (1:1 v/v) DPPH_Sol->Mix Sample_Sol Prepare Antioxidant Solutions (various concentrations) Sample_Sol->Mix Incubate Incubate in the dark (30 minutes at room temperature) Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[12]

  • Sample Preparation: Dissolve the antioxidant compounds (this compound, NAC, GSH, Vitamin C, Vitamin E) in a suitable solvent to create stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each antioxidant dilution. For the control, add 100 µL of the solvent instead of the antioxidant solution.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS Radical Scavenging Assay

Detailed Protocol:

  • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. To form the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[7]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each antioxidant dilution.

  • Incubation: Incubate the plate at room temperature for 7 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

TBARS_Workflow cluster_induction Lipid Peroxidation Induction cluster_reaction TBARS Reaction cluster_measurement Measurement Prepare_Lipid Prepare Lipid Source (e.g., brain homogenate) Add_Antioxidant Add Antioxidant Prepare_Lipid->Add_Antioxidant Induce Induce Peroxidation (e.g., with FeSO4) Add_Antioxidant->Induce Add_TBA Add Thiobarbituric Acid (TBA) Reagent Induce->Add_TBA Heat Heat at 95°C for 60 minutes Add_TBA->Heat Cool Cool to Room Temperature Heat->Cool Extract Extract with n-butanol Cool->Extract Centrifuge Centrifuge Extract->Centrifuge Measure Measure Absorbance of Supernatant at 532 nm Centrifuge->Measure

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a lipid source (e.g., brain homogenate), the antioxidant to be tested, and a pro-oxidant to induce lipid peroxidation (e.g., FeSO4).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reagent: Add the TBARS reagent (a solution of thiobarbituric acid in an acidic medium) to the reaction mixture.

  • Heating: Heat the mixture at 95°C for 60 minutes. This allows the MDA present to react with TBA to form a pink-colored complex.

  • Cooling and Extraction: Cool the samples and extract the colored complex with a solvent like n-butanol.

  • Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with that of a control without the antioxidant.

Concluding Remarks for the Practicing Scientist

The selection of an antioxidant for preclinical research is a nuanced decision that extends beyond simple radical scavenging capabilities.

  • This compound presents as a promising synthetic antioxidant with good radical scavenging activity and potential for favorable membrane interaction due to its ester moiety. Its direct mechanism of action makes it a valuable tool for studies where the immediate quenching of ROS is desired.

  • N-Acetylcysteine (NAC) is the compound of choice when the objective is to bolster the endogenous antioxidant defense system by repleting glutathione levels. Its efficacy in the CAA assay highlights its biological relevance.

  • Glutathione (GSH) , while a potent antioxidant, has limited cell permeability, which can be a drawback in cellular models unless derivatives or delivery systems are used.

  • Vitamin C and Vitamin E remain the gold standards for hydrophilic and lipophilic antioxidants, respectively. They serve as excellent positive controls and benchmarks for comparison.

Ultimately, the choice of antioxidant should be tailored to the specific research question and experimental model. A multi-assay approach, as outlined in this guide, is recommended for a comprehensive evaluation of antioxidant efficacy.

References

A Comparative Guide to the Synthesis of Ethyl 2-Mercaptopropionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-mercaptopropionate is a vital organosulfur compound with significant applications in the pharmaceutical and flavor industries. Its characteristic sulfurous, fruity aroma makes it a valuable component in flavor compositions.[1] In the realm of drug development, it serves as a crucial building block for the synthesis of various pharmaceutical intermediates. The efficient and cost-effective synthesis of this compound is, therefore, a subject of considerable interest to researchers and chemical production managers. This guide provides a detailed cost-benefit analysis of three primary synthesis methods for this compound, complete with experimental protocols, supporting data, and an in-depth discussion of the advantages and disadvantages of each approach.

Methods at a Glance: A Comparative Overview

Three principal synthetic routes to this compound are explored in this guide:

  • Fischer Esterification of 2-Mercaptopropionic Acid: A classic acid-catalyzed reaction between 2-mercaptopropionic acid and ethanol.

  • Nucleophilic Substitution of Ethyl 2-Chloropropionate: The displacement of the chloro group from ethyl 2-chloropropionate using a sulfur nucleophile.

  • Michael Addition to Ethyl Acrylate: The conjugate addition of a thiol to the carbon-carbon double bond of ethyl acrylate.

The following sections will delve into the specifics of each method, providing a comprehensive analysis to aid in the selection of the most suitable synthesis strategy for your specific needs.

Method 1: Fischer Esterification of 2-Mercaptopropionic Acid

The Fischer esterification is a well-established and straightforward method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst.[2]

Reaction Mechanism

The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. The reaction is reversible, and to drive it towards the product, an excess of one reactant (usually the alcohol) is used, or the water formed is removed.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 2_MPA 2-Mercaptopropionic Acid Protonated_Carbonyl Protonated_Carbonyl 2_MPA->Protonated_Carbonyl Protonation Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral_Intermediate Ethanol->Tetrahedral_Intermediate Nucleophilic Attack H_plus H+ (e.g., Amberlyst 15) E2MP This compound Water Water Protonated_Carbonyl->Tetrahedral_Intermediate Water_Elimination Water_Elimination Tetrahedral_Intermediate->Water_Elimination Proton Transfer & Water Elimination Water_Elimination->E2MP Deprotonation Water_Elimination->Water

Fischer Esterification of 2-Mercaptopropionic Acid.
Experimental Protocol

A mixture of 2-mercaptopropionic acid (1 mole), ethanol (3 moles), and a catalytic amount of Amberlyst 15 (10% w/w of the carboxylic acid) is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the catalyst is filtered off. The excess ethanol is removed by distillation. The resulting crude ester is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and purified by vacuum distillation to afford this compound.

Cost-Benefit Analysis
FactorAnalysis
Cost of Raw Materials 2-Mercaptopropionic acid is a relatively expensive starting material, with prices around $9.66/kg.[3] Ethanol is an inexpensive and readily available solvent and reactant. Amberlyst 15, a solid acid catalyst, is moderately priced at approximately $251.66/kg, but it can be recycled, which reduces its overall cost contribution.[4]
Yield and Purity This method typically provides good to excellent yields, often exceeding 80%, with high purity of the final product after distillation.
Scalability The process is easily scalable for industrial production. The use of a solid, recyclable catalyst simplifies the workup procedure at a larger scale.
Safety and Environmental Impact The primary safety concern is the flammability of ethanol. The use of a solid acid catalyst like Amberlyst 15 is environmentally preferable to corrosive mineral acids like sulfuric acid, as it minimizes waste and can be reused.
Equipment Standard laboratory glassware for reflux and distillation is sufficient for lab-scale synthesis. For industrial scale, a reactor with a distillation setup is required.

Method 2: Nucleophilic Substitution of Ethyl 2-Chloropropionate

This method involves the reaction of an α-halo ester, ethyl 2-chloropropionate, with a sulfur nucleophile to displace the chloride ion and form the desired thiol. Common sulfur sources include sodium hydrosulfide (NaSH) and thiourea.

Reaction Mechanism

The reaction is a straightforward SN2-type nucleophilic substitution. The sulfur nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. When thiourea is used, an isothiouronium salt intermediate is formed, which is then hydrolyzed to yield the thiol.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products E2CP Ethyl 2-Chloropropionate E2MP This compound E2CP->E2MP SN2 Reaction Sulfur_Source Sulfur Nucleophile (e.g., NaSH) Sulfur_Source->E2MP Byproduct Byproduct (e.g., NaCl)

Nucleophilic Substitution for this compound Synthesis.
Experimental Protocol (Using Sodium Hydrosulfide)

Ethyl 2-chloropropionate (1 mole) is added dropwise to a solution of sodium hydrosulfide (1.1 moles) in a suitable solvent like ethanol or DMF at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30°C. After the addition is complete, the mixture is stirred for a few hours until the reaction is complete (monitored by TLC or GC). The reaction mixture is then poured into water and extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation.

Cost-Benefit Analysis
FactorAnalysis
Cost of Raw Materials Ethyl 2-chloropropionate is a key raw material with a price of approximately $3.00/kg.[5] Sodium hydrosulfide is a relatively inexpensive sulfur source, with prices around $0.74/kg for a 70% solution.[6] Thiourea is also a cost-effective option, with industrial-grade prices around
1.601.60-1.60−
2.28/kg.[7][8]
Yield and Purity This method can provide good yields, generally in the range of 70-85%. The purity of the product after distillation is typically high.
Scalability The reaction is readily scalable. However, the handling of sodium hydrosulfide, which can release toxic hydrogen sulfide gas upon acidification, requires appropriate safety measures, especially at an industrial scale.
Safety and Environmental Impact The primary safety concern is the potential release of hydrogen sulfide gas. The reaction should be carried out in a well-ventilated fume hood. The use of thiourea followed by hydrolysis is a less hazardous alternative. The main byproduct is sodium chloride, which is generally non-hazardous.
Equipment Standard laboratory glassware is sufficient for this reaction. For larger scales, a reactor with good temperature control is necessary.

Method 3: Michael Addition to Ethyl Acrylate

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, a thiol is added to ethyl acrylate to form this compound.

Reaction Mechanism

The reaction is typically base-catalyzed. The base deprotonates the thiol to form a thiolate anion, which then acts as the nucleophile and attacks the β-carbon of the ethyl acrylate. The resulting enolate is then protonated to give the final product.

Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Thiol Thiol (e.g., H2S or Thiol Precursor) Thiolate Thiolate Thiol->Thiolate Deprotonation Ethyl_Acrylate Ethyl Acrylate Enolate_Intermediate Enolate_Intermediate Ethyl_Acrylate->Enolate_Intermediate Base Base E2MP This compound Thiolate->Enolate_Intermediate Nucleophilic Attack Enolate_Intermediate->E2MP Protonation

Michael Addition for this compound Synthesis.
Experimental Protocol

A suitable thiol, such as hydrogen sulfide or a thiol precursor, is reacted with ethyl acrylate in the presence of a base catalyst. The reaction conditions, including the choice of solvent, temperature, and catalyst, can vary depending on the specific thiol used. After the reaction is complete, the mixture is worked up by neutralizing the catalyst and extracting the product. Purification is typically achieved by vacuum distillation.

Cost-Benefit Analysis
FactorAnalysis
Cost of Raw Materials Ethyl acrylate is a readily available and relatively inexpensive starting material. The cost of the thiol source will be a significant factor. Hydrogen sulfide is inexpensive but hazardous to handle.
Yield and Purity The Michael addition can be a very efficient reaction, often providing high yields of the desired product. Purity is generally good after purification.
Scalability This method is scalable, but the use of volatile and potentially toxic thiols requires specialized equipment and handling procedures.
Safety and Environmental Impact The primary concern is the handling of the thiol, which is often volatile and has a strong, unpleasant odor. The use of a closed system is recommended. The environmental impact depends on the specific thiol and catalyst used.
Equipment A reactor equipped for handling volatile and potentially hazardous materials is necessary. Good ventilation is crucial.

Summary Comparison of Synthesis Methods

FeatureFischer EsterificationNucleophilic SubstitutionMichael Addition
Starting Materials 2-Mercaptopropionic Acid, EthanolEthyl 2-Chloropropionate, Sulfur SourceEthyl Acrylate, Thiol
Relative Cost Moderate to HighLow to ModerateLow to Moderate
Typical Yield >80%70-85%High
Key Advantages Straightforward, high purity, recyclable catalyst.Cost-effective raw materials.High atom economy, potentially high yield.
Key Disadvantages Expensive starting material (2-MPA).Handling of hazardous reagents (NaSH).Handling of volatile and odorous thiols.
Scalability ExcellentGoodGood (with appropriate safety measures)
Environmental Friendliness Good (with solid acid catalyst)ModerateModerate

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on several factors, including the scale of production, cost considerations, available equipment, and safety and environmental regulations.

  • For laboratory-scale synthesis where high purity is paramount and cost is a secondary concern, the Fischer Esterification of 2-mercaptopropionic acid is an excellent choice due to its simplicity and high yields. The use of a solid acid catalyst like Amberlyst 15 further enhances its appeal from an environmental and practical standpoint.

  • For industrial-scale production where cost-effectiveness is a primary driver, the Nucleophilic Substitution of ethyl 2-chloropropionate with an inexpensive sulfur source like sodium hydrosulfide or thiourea presents a compelling option. While this method requires careful handling of reagents, the economic benefits can be significant.

  • The Michael Addition route offers the potential for high atom economy and efficiency. However, the practical challenges associated with handling volatile and odorous thiols may limit its widespread adoption without specialized infrastructure.

Ultimately, a thorough process hazard analysis and a detailed economic evaluation should be conducted before selecting and scaling up any of these synthesis methods.

References

A Guide to Inter-laboratory Comparison of Ethyl 2-mercaptopropionate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-mercaptopropionate is a crucial organosulfur compound utilized in various industries, including as a flavoring agent and an intermediate in pharmaceutical synthesis. Accurate and precise quantification of this volatile thiol is paramount for quality control, regulatory compliance, and research and development. Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are essential for evaluating and ensuring the reliability of analytical measurements across different laboratories. This guide provides a comprehensive overview of the methodologies and statistical frameworks for conducting a robust inter-laboratory comparison of this compound analysis.

As a Senior Application Scientist, my experience has shown that a successful ILC hinges on a well-defined protocol, a thorough understanding of the analytical techniques, and a rigorous statistical evaluation of the data. This guide is structured to walk you through these critical aspects, providing not just the "how" but also the "why" behind each step, ensuring a self-validating and trustworthy study design.

The Importance of Inter-laboratory Comparisons

The primary objectives of an inter-laboratory comparison for this compound analysis are:

  • To assess the performance of individual laboratories: By comparing results from multiple laboratories analyzing the same sample, an ILC can identify systematic or random errors in a laboratory's measurement process.

  • To validate analytical methods: An ILC can be used to determine the repeatability and reproducibility of a specific analytical method when used by different laboratories.

  • To establish the consensus value of a reference material: The mean value from a group of competent laboratories can be used to assign a certified value to a reference material.

The framework for conducting and evaluating proficiency tests is outlined in international standards such as ISO/IEC 17043 and ISO 13528 . These standards provide the necessary guidelines for the organization, statistical design, and reporting of ILCs.

Analytical Methodologies for this compound

The choice of analytical method is critical and depends on factors such as the sample matrix, the expected concentration range of this compound, and the available instrumentation. The two most common and suitable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a suitable detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and selectivity, allowing for both quantification and confident identification of the analyte.

This protocol is adapted from established methods for volatile sulfur compounds in complex matrices.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Rationale: HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile analytes from a liquid or solid sample matrix, minimizing matrix interference.

  • Procedure:

    • Pipette 5 mL of the liquid sample (e.g., a beverage or a solution of a drug product) into a 20 mL headspace vial.

    • For solid samples, weigh 1-2 g of the homogenized sample into a vial and add 5 mL of deionized water.

    • Add a known amount of an appropriate internal standard (e.g., Ethyl methyl sulfide) to each vial.

    • Add 1 g of sodium chloride (NaCl) to each vial to increase the ionic strength of the solution and enhance the partitioning of the analyte into the headspace.

    • Seal the vials with a PTFE-faced silicone septum and an aluminum cap.

    • Incubate the vials at 40°C for 15 minutes with agitation to allow for equilibration of this compound between the sample and the headspace.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

2. GC-MS Instrumental Analysis:

  • Rationale: The choice of a non-polar or mid-polar capillary column provides good separation for volatile sulfur compounds. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Conditions:

    • GC System: Agilent 7890B or equivalent

    • Injector: Split/splitless, operated in splitless mode for 1 minute.

    • Injector Temperature: 250°C

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Oven Temperature Program: 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977A or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions for this compound (quantifier ion in bold): m/z 134 , 88, 61.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of thiols. Since this compound does not possess a strong chromophore, derivatization is necessary for sensitive UV-Vis detection. A common derivatizing agent is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

1. Sample Preparation:

  • Rationale: Simple dilution is often sufficient for liquid samples. Filtration is necessary to remove particulates that could damage the HPLC system.

  • Procedure:

    • Dilute the sample with a suitable solvent (e.g., methanol/water mixture).

    • Filter the diluted sample through a 0.45 µm syringe filter.

2. HPLC Instrumental Analysis:

  • Rationale: A reversed-phase C18 column provides good retention and separation of the derivatized thiol. Post-column derivatization ensures that the derivatization reaction is consistent and reproducible.

  • Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detector: UV-Vis at 412 nm

3. Post-Column Derivatization:

  • Rationale: The reaction between the thiol and DTNB produces a colored product, 2-nitro-5-thiobenzoate (TNB), which can be detected at 412 nm.

  • Procedure:

    • Prepare a DTNB reagent solution (e.g., 0.5 mg/mL in a phosphate buffer, pH 8.0).

    • Use a post-column reaction module to mix the column effluent with the DTNB reagent at a flow rate of 0.5 mL/min.

    • Allow for a sufficient reaction time in a reaction coil before the flow cell of the detector.

Inter-laboratory Comparison Framework

A successful ILC requires careful planning and execution. The following framework, based on ISO/IEC 17043 , outlines the key stages.

Caption: Workflow for an Inter-laboratory Comparison Study.

Key Considerations in the ILC Framework:
  • Test Material Homogeneity and Stability: It is crucial that the test material is homogeneous, meaning all participating laboratories receive statistically identical samples. The stability of this compound in the matrix must also be confirmed for the duration of the study.

  • Assigned Value Determination: The "true" or assigned value of the analyte in the test material can be determined in several ways:

    • Formulation: Known amount of this compound spiked into a blank matrix.

    • Certified Reference Material (CRM): If a suitable CRM is available.

    • Consensus Value: The robust mean of the participants' results.

Statistical Analysis of Inter-laboratory Data

The statistical analysis of the data generated from an ILC is governed by standards such as ISO 13528 and ISO 5725-2 . The primary goal is to assess the performance of each laboratory and to determine the overall precision of the analytical method.

Performance Evaluation using Z-scores

A common and effective method for evaluating laboratory performance is the use of z-scores. The z-score indicates how far a laboratory's result is from the assigned value, expressed in units of standard deviation.

The formula for calculating the z-score is:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value.

  • σ is the standard deviation for proficiency assessment (often determined from previous ILCs or a target value).

Interpretation of Z-scores:

Z-scoreInterpretation
|z| ≤ 2.0Satisfactory
2.0 < |z| < 3.0Questionable
|z| ≥ 3.0Unsatisfactory

A z-score outside the satisfactory range indicates a potential issue with the laboratory's measurement process that requires investigation.

Determination of Repeatability and Reproducibility

According to ISO 5725-2 , the precision of an analytical method is expressed in terms of repeatability and reproducibility.

  • Repeatability (r): The closeness of agreement between independent test results obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.

  • Reproducibility (R): The closeness

Safety Operating Guide

Navigating the Handling of Ethyl 2-mercaptopropionate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of handling laboratory reagents is paramount. Ethyl 2-mercaptopropionate, a versatile yet hazardous chemical, demands a comprehensive understanding of its properties to ensure safe and effective use. This guide provides an in-depth operational plan, focusing on the critical role of personal protective equipment (PPE), and outlines essential procedures for its handling and disposal, moving beyond a simple checklist to instill a deep-seated culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Chemical Profile of this compound

This compound (CAS No. 19788-49-9) is a flammable liquid and vapor characterized by a strong, unpleasant odor.[1] A thorough understanding of its hazard profile is the foundation of a robust safety protocol. The primary risks associated with this compound are its flammability, potential for causing skin and serious eye irritation, and harm if swallowed or inhaled.[1][2]

Hazard ClassificationDescription
Physical Hazard Flammable liquid and vapor (Category 3). Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]
Health Hazards Acute Oral Toxicity (Category 4), Acute Inhalation Toxicity (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2).[1]
Specific Target Organ Toxicity May cause respiratory irritation (Single Exposure, Category 3).[1]
Odor Strong, unpleasant stench characteristic of mercaptans.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection and proper use of PPE is your first and most critical line of defense against the hazards posed by this compound. Each component of your PPE serves a specific purpose, grounded in the chemical's properties.

Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.

  • Chemical Safety Goggles: These should be your minimum level of eye protection. They must be compliant with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Goggles provide a seal around the eyes, protecting against splashes and vapors.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical safety goggles. The face shield protects the entire face from direct contact.

This compound can cause skin irritation, making dermal protection a key aspect of safe handling.

  • Gloves - The Right Material Matters: The choice of glove material is critical for adequate protection. While no specific breakthrough time data for this compound is readily available, recommendations can be made based on its chemical class (ester and thiol).

    • Recommended: Nitrile gloves are a suitable choice for incidental splash protection.[3][4][5] Always use a glove with a minimum thickness of 5-mil.[6]

    • For Prolonged Contact or Immersion: For situations involving more than incidental contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered, as they generally offer superior resistance to a broader range of chemicals.[7]

    • Action Upon Contamination: Regardless of the material, if your gloves come into contact with this compound, they should be removed and replaced immediately to prevent breakthrough.[3] Always inspect gloves for any signs of degradation or punctures before use.

  • Laboratory Coat: A flame-resistant lab coat is essential when working with flammable liquids. It should be fully buttoned with the sleeves rolled down.

  • Additional Protection: For larger-scale operations, a chemical-resistant apron or coveralls may be necessary to provide an additional layer of protection.

Due to its volatility and potential to cause respiratory irritation, all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • When is a Respirator Needed? If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, or during a spill or emergency, respiratory protection is required.[1][8]

  • Selecting the Right Respirator: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[8] For compounds containing sulfur, a combination cartridge that also protects against acid gases may be appropriate.

  • Fit and Maintenance: A proper fit is crucial for the effectiveness of a respirator. Ensure you have been fit-tested for the specific model you are using. Cartridges have a limited service life and must be replaced on a regular schedule based on the frequency and intensity of use.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow minimizes the risk of exposure and accidents. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Prep 1. Don PPE (Goggles, Lab Coat, Gloves) VerifyHood 2. Verify Fume Hood Function Prep->VerifyHood Gather 3. Assemble Materials in Hood VerifyHood->Gather Dispense 4. Dispense Chemical Gather->Dispense React 5. Perform Reaction/Procedure Dispense->React Close 6. Securely Close Container React->Close Clean 7. Clean Work Area Close->Clean Dispose 8. Dispose of Waste Clean->Dispose Doff 9. Doff PPE Correctly Dispose->Doff Wash 10. Wash Hands Thoroughly Doff->Wash

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound, including excess reagent, contaminated consumables (e.g., pipette tips, paper towels), and rinse from cleaning glassware, must be collected in a dedicated, properly labeled hazardous waste container. The container should be kept closed when not in use and stored in a well-ventilated area, away from ignition sources.

  • In-Lab Neutralization for Small Quantities: For small amounts of mercaptan waste, an in-lab oxidation procedure can be employed to neutralize the hazardous and odorous properties. This should only be performed by trained personnel in a chemical fume hood.

    • Prepare an oxidizing solution: Create a solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) by diluting it with water. An excess of the bleach solution is recommended.

    • Neutralization: Slowly and cautiously add the this compound waste to the stirring bleach solution. The reaction can be exothermic, so monitor the temperature and cool the reaction vessel if necessary.

    • Completion and Disposal: Continue stirring for several hours to ensure the reaction is complete. The disappearance of the thiol odor is an indicator of successful oxidation. The resulting neutralized solution should be disposed of as hazardous waste according to your institution's and local regulations. Do not pour the treated solution down the drain unless explicitly permitted by your environmental health and safety department.

Emergency Procedures: Preparedness for the Unexpected

In the event of a spill or exposure, a swift and informed response is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately and alert others.

    • If the material is flammable, turn off any nearby ignition sources if it is safe to do so.

    • Close the laboratory door to contain the vapors.

    • Contact your institution's emergency response team or the local fire department.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]

By integrating these principles of hazard awareness, diligent use of PPE, and adherence to established procedures, you can confidently and safely incorporate this compound into your research endeavors, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.